molecular formula C15H15N3 B071685 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine CAS No. 171346-87-5

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Cat. No.: B071685
CAS No.: 171346-87-5
M. Wt: 237.3 g/mol
InChI Key: FACFHHMQICTXFZ-UHFFFAOYSA-N
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Description

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a chemically distinct small molecule featuring a fused imidazopyridine core, a scaffold of significant interest in medicinal chemistry. This compound is primarily valued in research for its potential as a versatile scaffold or intermediate in the design and synthesis of novel therapeutic agents. Its structure suggests potential interactions with various biological targets, including protein kinases and G-protein-coupled receptors (GPCRs), making it a compelling candidate for probe development in signal transduction pathway analysis. The ethylamine side chain provides a flexible handle for further chemical derivatization, enabling researchers to create focused libraries for structure-activity relationship (SAR) studies. Current research applications include its investigation in oncology for targeting dysregulated kinase pathways, in neuroscience for modulating neurotransmitter systems, and in infectious disease for developing novel anti-infectives. Supplied as a high-purity compound, it is an essential tool for hit-to-lead optimization campaigns and for elucidating complex mechanisms of action in cellular and biochemical assays. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c16-10-9-13-15(12-6-2-1-3-7-12)17-14-8-4-5-11-18(13)14/h1-8,11H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACFHHMQICTXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261003
Record name 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine
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Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171346-87-5
Record name 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171346-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine
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Foundational & Exploratory

Technical Guide: Synthesis of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine CAS: N/A (Analogous to Alpidem/Zolpidem intermediates) Molecular Formula: C15H15N3 Core Scaffold: Imidazo[1,2-a]pyridine[1][2][3][4][5][6][7][8][9][10]

This technical guide outlines the synthesis of the primary amine derivative of the 2-phenylimidazo[1,2-a]pyridine scaffold. This specific pharmacophore is a structural analog of known GABA-A receptor agonists such as Zolpidem and Alpidem . The ethylamine side chain at the C3 position is a critical "tryptamine-like" motif often explored in medicinal chemistry for CNS activity.

This guide presents two distinct synthetic pathways:

  • The "Classic" Nitrile Route: A scalable, industrial-standard approach utilizing Mannich chemistry and cyanide displacement. High reliability but requires hazardous reagent handling.

  • The "Green" Nitroaldol Route: A modern alternative utilizing Vilsmeier-Haack formylation and the Henry reaction. Avoids cyanide and methyl iodide, offering a safer safety profile.

Retrosynthetic Analysis

To access the target C3-ethylamine derivative, we disconnect at the ethylene bridge. The most logical precursors are the C3-acetonitrile (via nucleophilic displacement) or the C3-nitrovinyl moiety (via condensation). Both converge on the stable 2-phenylimidazo[1,2-a]pyridine core.

Retrosynthesis Target Target Molecule (C3-Ethylamine) Nitrile Precursor A: Nitrile (C3-CH2-CN) Target->Nitrile Reduction (LiAlH4) Nitrovinyl Precursor B: Nitrovinyl (C3-CH=CH-NO2) Target->Nitrovinyl Reduction (LiAlH4) Mannich Mannich Base (C3-CH2-NMe2) Nitrile->Mannich Cyanide Displacement Aldehyde Aldehyde (C3-CHO) Nitrovinyl->Aldehyde Henry Reaction Core Core Scaffold 2-Phenylimidazo[1,2-a]pyridine Mannich->Core Mannich Rxn Aldehyde->Core Vilsmeier-Haack Start Starting Materials 2-Aminopyridine + α-Bromoacetophenone Core->Start Cyclocondensation

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target.

Route A: The "Classic" Nitrile Displacement Protocol

Best for: Scalability, reliability, and historical precedent in drug manufacturing (Zolpidem route).

Phase 1: Core Synthesis

Reaction: Condensation of 2-aminopyridine with


-bromoacetophenone.
  • Reagents: 2-Aminopyridine (1.0 eq),

    
    -Bromoacetophenone (1.0 eq), NaHCO
    
    
    
    (1.2 eq).
  • Solvent: Ethanol or Acetone.[10]

  • Protocol:

    • Dissolve 2-aminopyridine (9.4 g, 100 mmol) in ethanol (100 mL).

    • Add

      
      -bromoacetophenone (19.9 g, 100 mmol) portion-wise.
      
    • Reflux the mixture for 4–6 hours.

    • Cool to room temperature. The HBr salt may precipitate.[10]

    • Neutralize with saturated aqueous NaHCO

      
       until pH ~8.
      
    • Extract with Ethyl Acetate (3 x 50 mL), dry over MgSO

      
      , and concentrate.
      
    • Purification: Recrystallization from ethanol/water yields the core product as a white solid.

Phase 2: Mannich Reaction (Aminomethylation)

Reaction: Introduction of the dimethylaminomethyl group at C3.

  • Reagents: 37% Formaldehyde (aq), 40% Dimethylamine (aq), Acetic Acid.

  • Protocol:

    • Dissolve the core (10 mmol) in glacial acetic acid (15 mL).

    • Add 40% dimethylamine (15 mmol) and 37% formaldehyde (15 mmol).

    • Stir at 50°C for 2 hours.

    • Pour into ice water and basify with NaOH.

    • Extract with DCM.[3] The product is the 3-(dimethylaminomethyl) derivative.

Phase 3: Quaternization & Cyanation

Reaction: Conversion of the amine to a leaving group, then displacement with cyanide.

  • Reagents: Methyl Iodide (MeI), Sodium Cyanide (NaCN).

  • Protocol:

    • Quaternization: Dissolve the Mannich base in acetone. Add MeI (1.1 eq) at 0°C. The quaternary ammonium salt will precipitate immediately. Filter and dry.

    • Cyanation: Suspend the salt in refluxing ethanol/water (1:1). Add NaCN (1.5 eq). Reflux for 2–4 hours.

    • Workup: CAUTION (HCN risk). Cool, dilute with water, extract with DCM. Wash organic layer with bleach (to destroy residual cyanide).

    • Product: 2-phenylimidazo[1,2-a]pyridine-3-acetonitrile.

Phase 4: Reduction to Ethylamine

Reaction: Reduction of the nitrile to the primary amine.[11]

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or Raney Nickel/H
    
    
    
    .
  • Protocol (LiAlH

    
     method): 
    
    • Suspend LiAlH

      
       (2.0 eq) in anhydrous THF under Argon at 0°C.
      
    • Add the nitrile (dissolved in THF) dropwise.

    • Allow to warm to RT and reflux for 3 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter precipitate, dry filtrate over Na

      
      SO
      
      
      
      .
    • Isolation: Evaporate solvent to yield the crude amine. Purify via column chromatography (DCM:MeOH:NH

      
      ).
      

Route B: The "Green" Nitroaldol Alternative

Best for: Safety (avoids cyanide/MeI), academic research, and smaller scale synthesis.

Phase 1: Vilsmeier-Haack Formylation

Reaction: Introduction of an aldehyde at C3.

  • Reagents: POCl

    
    , DMF.
    
  • Protocol:

    • Cool DMF (5 eq) to 0°C. Add POCl

      
       (1.5 eq) dropwise to form the Vilsmeier reagent.
      
    • Add 2-phenylimidazo[1,2-a]pyridine (1.0 eq) dissolved in DMF.

    • Heat to 60–80°C for 3 hours.

    • Pour into ice/water and neutralize with Na

      
      CO
      
      
      
      .
    • Filter the precipitate (3-formyl derivative).

Phase 2: Henry Reaction (Nitroaldol)

Reaction: Condensation with nitromethane to form the nitrovinyl linker.

  • Reagents: Nitromethane, Ammonium Acetate (NH

    
    OAc).
    
  • Protocol:

    • Dissolve the aldehyde (10 mmol) in Nitromethane (10 mL) (acts as solvent and reagent).

    • Add NH

      
      OAc (5 mmol).
      
    • Reflux for 2–4 hours.

    • Cool and filter the yellow/orange precipitate (Nitrovinyl derivative).

Phase 3: Reduction

Reaction: Reduction of the alkene and nitro group simultaneously.

  • Reagents: LiAlH

    
     (excess).
    
  • Protocol:

    • Similar to the nitrile reduction, but requires more equivalents of hydride (4–6 eq) to reduce both the double bond and the nitro group.

    • Reflux in THF is essential to ensure full reduction to the saturated amine.

Comparative Process Data

ParameterRoute A (Nitrile)Route B (Nitroaldol)
Step Count 4 Steps (from Core)3 Steps (from Core)
Overall Yield High (40–60%)Moderate (30–50%)
Safety Profile Low (Uses MeI, NaCN)High (Avoids highly toxic reagents)
Scalability Excellent (Industrial standard)Good (Solvent volume limits)
Purification Crystallization possibleChromatography often required

Analytical Profile

Expected Data for 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine:

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.0–8.5 (d, 1H, H-5 of pyridine ring).
      
    • 
       7.2–7.8 (m, aromatic protons).
      
    • 
       3.1–3.3 (t, 2H, Ar-CH
      
      
      
      -).
    • 
       2.9–3.1 (t, 2H, -CH
      
      
      
      -NH
      
      
      ).
    • 
       1.5–2.0 (br s, 2H, -NH
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • [M+H]+ calc: 238.13

    • Significant fragment: Loss of NH

      
       (M-17).
      

Workflow Visualization

Workflow cluster_0 Common Core Synthesis cluster_1 Route A: Nitrile (Standard) cluster_2 Route B: Nitroaldol (Green) Start 2-Aminopyridine + bromoacetophenone Core Core Scaffold Start->Core Reflux/EtOH Mannich Mannich Base Core->Mannich HCHO/HNMe2 Aldehyde Aldehyde Core->Aldehyde POCl3/DMF Salt Quat. Salt Mannich->Salt MeI Nitrile Nitrile Salt->Nitrile NaCN TargetA Target Amine Nitrile->TargetA LiAlH4 Nitro Nitrovinyl Aldehyde->Nitro CH3NO2 TargetB Target Amine Nitro->TargetB LiAlH4

Figure 2: Forward synthesis workflow comparing the Nitrile and Nitroaldol routes.

References

  • Core Synthesis: One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (NIH). Link

  • Zolpidem/Alpidem Intermediates: Process for the preparation of 2-phenyl-imidazo[1,2-a]pyridine-3-acetamides. (Google Patents, EP1172364B1). Link

  • Vilsmeier-Haack Route: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[3] (Acta Crystallographica).[12] Link

  • Nitroaldol Precedents: Henry reaction (Nitroaldol) - General Mechanisms and Applications. (Wikipedia/Organic Chemistry Portal). Link

  • Reduction of Nitriles: Electrochemical reduction of acetonitrile to ethylamine.[11] (Nature Communications/NIH). Link

Sources

Physicochemical Characterization of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and DMPK Researchers[1]

Executive Summary

The compound 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine represents a critical "privileged scaffold" in medicinal chemistry.[1] Structurally analogous to the anxiolytic/hypnotic drug Zolpidem and the anxiolytic Alpidem , this primary amine intermediate serves as a pivotal node for Structure-Activity Relationship (SAR) exploration at the GABA-A receptor benzodiazepine binding site.[1]

This guide provides a rigorous analysis of its physicochemical behavior, focusing on its dual-ionization profile , pH-dependent solubility , and lipophilicity .[1] It moves beyond static data to provide the causality required for rational drug design and formulation.[1]

Molecular Architecture & Electronic Properties[1][2]

Understanding the electronic distribution of the imidazo[1,2-a]pyridine core is a prerequisite for predicting reactivity and solubility.

Structural Components
  • Core: Imidazo[1,2-a]pyridine (fused 5,6-bicyclic aromatic system).[1]

  • C2-Substituent: Phenyl ring (Lipophilic anchor, π-π stacking potential).[1]

  • C3-Substituent: Ethylamine chain (Basic center, H-bond donor/acceptor).[1]

Computed Physicochemical Profile

Table 1: Consensus Molecular Descriptors

PropertyValue (Approx.)Significance
Molecular Weight 237.30 g/mol Fragment-like; high ligand efficiency potential.[1]
TPSA ~41 ŲExcellent range for Blood-Brain Barrier (BBB) penetration (Target < 90 Ų).[1]
H-Bond Donors 2 (NH₂)Primary amine offers derivatization points.[1]
H-Bond Acceptors 2 (Ring N + Chain N)Critical for receptor binding and solubility.[1]
Rotatable Bonds 3Moderate flexibility; conformational entropy penalty upon binding is low.[1]

Ionization Constants (pKa) & Speciation

This molecule exhibits amphiprotic behavior with two distinct basic centers.[1] Understanding the specific pKa values of these centers is the most critical factor for extraction, purification, and formulation.

The Dual-Basicity Model
  • Site A (Aliphatic Amine): The primary amine on the ethyl chain is the strongest base.[1]

    • Expected pKa:9.6 – 10.2 (Typical for primary alkyl amines).[1]

    • State at pH 7.4: >99% Protonated (Cationic).[1]

  • Site B (Imidazo-Nitrogen): The bridgehead nitrogen (N1) is weakly basic.[1]

    • Expected pKa:5.0 – 6.0 (influenced by the phenyl ring at C2).[1]

    • State at pH 7.4: Neutral.[1]

Visualization of Ionization Pathways

The following diagram illustrates the protonation states across the pH scale.

IonizationPathway Dication Dicationic Species (pH < 4) Soluble Monocation Monocationic Species (pH 6 - 9) Predominant at Phys. pH Dication->Monocation pKa1 ~5.5 (Ring N Deprotonation) Monocation->Dication Neutral Neutral Species (pH > 11) Lipophilic / Precipitates Monocation->Neutral pKa2 ~9.8 (Chain N Deprotonation) Neutral->Monocation

Figure 1: Speciation diagram showing the transition from dicationic to neutral forms. Note that at physiological pH (7.4), the molecule exists primarily as a monocation.

Lipophilicity (LogP vs. LogD)

For CNS-targeted drugs, the distribution coefficient (LogD) at physiological pH is more relevant than the intrinsic lipophilicity (LogP).

  • Intrinsic LogP (Neutral form): Estimated at 2.5 – 2.8 .[1] This suggests good membrane permeability if the molecule is uncharged.[1]

  • LogD (pH 7.4): Because the primary amine is ionized at pH 7.4, the effective lipophilicity drops significantly.

    • Estimated LogD:0.5 – 1.0 .

    • Implication: While the cation is soluble, it may require active transport or specific formulation strategies to cross the BBB efficiently, or reliance on the small fraction of neutral species present at equilibrium.

Solubility Profile & The "Solubility Cliff"

The solubility of this compound is strictly pH-dependent.[1]

  • Acidic Media (pH 1-4): Highly soluble (>10 mg/mL) due to the formation of the di-hydrochloride salt.[1]

  • Neutral Media (pH 7): Moderate solubility.[1] The monocation prevents aggregation, but the hydrophobic phenyl-imidazo core limits solvation.[1]

  • Basic Media (pH > 10): Solubility Cliff. As the pH approaches the pKa of the primary amine (~10), the molecule becomes neutral and highly lipophilic.

    • Risk:[1][2] Spontaneous precipitation (crashing out) during basic workups or extractions.[1]

Experimental Protocols

To validate these properties in-house, use the following self-validating protocols.

Protocol: Potentiometric pKa Determination (Cosolvent Method)

Why this method? The neutral form is likely insoluble in pure water, causing electrode fouling. A cosolvent (Methanol/Water) extrapolation is required.[1]

Reagents:

  • 0.1 M HCl and 0.1 M KOH (standardized).[1]

  • HPLC-grade Methanol.[1]

  • KCl (ionic strength adjuster).[1]

Workflow:

  • Preparation: Dissolve 5 mg of compound in 20 mL of varying MeOH/Water ratios (30%, 40%, 50%, 60% MeOH).

  • Titration: Acidify to pH 2.0 with HCl. Titrate with KOH to pH 12.0 under N₂ atmosphere (to exclude CO₂).

  • Data Processing: Calculate pKa at each %MeOH using the Bjerrum difference plot.

  • Extrapolation: Plot pKa vs. %MeOH (Yasuda-Shedlovsky plot) and extrapolate to 0% organic solvent to find the aqueous pKa.

Workflow Visualization

ExperimentalWorkflow Start Sample Preparation (Weigh 5mg) Solubilization Cosolvent Dissolution (30-60% MeOH) Start->Solubilization Titration Potentiometric Titration (pH 2.0 -> 12.0) Solubilization->Titration Analysis Yasuda-Shedlovsky Extrapolation Titration->Analysis Output Aqueous pKa Values Analysis->Output

Figure 2: Workflow for determining aqueous pKa using the cosolvent extrapolation method.

Biological & Safety Implications

Blood-Brain Barrier (BBB) Permeability

The imidazo[1,2-a]pyridine scaffold is a proven CNS-penetrant (e.g., Zolpidem).[1] However, the primary amine in this intermediate is a liability for passive diffusion due to high ionization.

  • Strategy: In drug development, this amine is typically capped (acylated or alkylated) to remove the positive charge, raising the LogD to ~2.5 and facilitating BBB transport.

Stability[4]
  • Oxidative Stability: The electron-rich imidazole ring is susceptible to oxidation.[1] Store under inert gas (Argon) at -20°C.

  • Photostability: Imidazo[1,2-a]pyridines are often fluorophores and can degrade under UV light.[1] Amber glassware is mandatory.[1]

References

  • Scaffold Synthesis & Properties

    • Goel, R., et al. "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." European Journal of Medicinal Chemistry.
    • [1]

  • pKa Determination Methodology

    • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.[1]

    • [1]

  • GABA-A Receptor Ligand SAR

    • Trapani, G., et al. "Structure-Activity Relationships of Imidazo[1,2-a]pyridine Ligands."[1] Current Medicinal Chemistry.

    • [1]

  • Chemical Data & Safety

    • PubChem Compound Summary: 2-Phenylimidazo[1,2-a]pyridin-3-amine (Analogous core data).[1]

    • [1]

Sources

Technical Characterization Guide: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

[1][2]

Executive Summary

Target Molecule: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine Chemical Class: Imidazo[1,2-a]pyridine (Bioisostere of Indole/Tryptamine) Primary Application: Medicinal Chemistry (GPCR Ligands, TSPO modulators, GABA-A alpha-subunit selective agonists).[1][2][3]

This technical guide outlines the structural characterization, purity profiling, and spectroscopic validation of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine .[1] Structurally, this molecule represents a "nitrogen-bridgehead" analog of tryptamine, where the indole core is replaced by the imidazo[1,2-a]pyridine scaffold.[2][3] This modification alters basicity, lipophilicity, and metabolic stability while retaining the ethylamine pharmacophore essential for monoaminergic receptor binding.[2][3]

The guide prioritizes self-validating protocols , ensuring that spectral data (NMR, MS) and separation science (HPLC) mutually confirm the identity and purity of the synthesized chemical entity (NCE).[2][3]

Synthesis & Impurity Logic

To characterize the molecule accurately, one must understand its genesis.[3] The impurity profile is directly derived from the synthetic route.[1][4][2]

Primary Synthetic Pathway (The "Mannich-Cyanide" Route):

  • Core Formation: Condensation of 2-aminopyridine with

    
    -bromoacetophenone to yield 2-phenylimidazo[1,2-a]pyridine.[1][4]
    
  • C3-Functionalization: Vilsmeier-Haack formylation or Mannich reaction to introduce a carbon handle at C3.[1][4]

  • Chain Extension: Conversion to a nitrile (via cyanomethylation) followed by reduction (LiAlH4 or Hydrogenation) to the ethylamine.[1][4][3]

Critical Impurities to Monitor:

  • Impurity A (Starting Material): 2-Phenylimidazo[1,2-a]pyridine (Incomplete functionalization).[1][4][2][3]

  • Impurity B (Intermediate): 3-(Cyanomethyl)-2-phenylimidazo[1,2-a]pyridine (Incomplete reduction).[1][4][2][3]

  • Impurity C (Dimer): N-linked dimers formed during reduction.[1][4][2][3]

Visualization: Characterization Workflow

Gcluster_CharStructural Validation CycleRawCrude Reaction MixtureWorkupAcid-Base ExtractionRaw->WorkupRemove saltsPurificationPrep-HPLC / RecrystallizationWorkup->PurificationIsolate TargetNMR1H/13C NMR(Connectivity)Purification->NMRAliquotMSHRMS (ESI+)(Exact Mass)Purification->MSAliquotHPLCHPLC-PDA(Purity >98%)Purification->HPLCAliquotNMR->PurificationFail (Impurity A identified)FinalCertified Reference StandardNMR->FinalPassMS->FinalPassHPLC->FinalPass

Figure 1: The iterative workflow for isolating and validating the target ethylamine derivative.

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR)

The imidazo[1,2-a]pyridine core is planar and aromatic, exhibiting distinct ring currents.[2][3] The C3-ethylamine chain breaks the symmetry.[1][4]

1H NMR Assignment Strategy (400 MHz, DMSO-d6):

PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Logic
H-5 Ar-H8.45 - 8.55Doublet (d)

Deshielded by ring nitrogen (N4); most downfield pyridine proton.[1][4][2]
H-8 Ar-H7.50 - 7.60Doublet (d)

Adjacent to bridgehead nitrogen.[1][4][2]
H-7 Ar-H7.25 - 7.35Triplet (td)-Meta to bridgehead.[1][4]
H-6 Ar-H6.90 - 7.00Triplet (td)-Para to bridgehead.[1][4]
Ph-o Ar-H7.80 - 7.90Multiplet-Ortho protons of the 2-phenyl ring; sensitive to rotation.[1][4]
Ph-m/p Ar-H7.30 - 7.45Multiplet-Meta/Para protons of the 2-phenyl ring.[1][4]

-CH2
Aliph3.00 - 3.15Triplet

Methylene attached to C3 aromatic ring.[1][4]

-CH2
Aliph2.80 - 2.95Triplet

Methylene adjacent to primary amine.[1][4]
NH2 Amine1.50 - 2.50Broad s-Exchangeable; shift varies with concentration/water.[1][4]

Causality: The H-5 proton is the "anchor" signal.[1][4] If H-5 is not observed >8.0 ppm, the imidazo[1,2-a]pyridine core has likely been reduced or ring-opened.[1][3] The two triplets in the aliphatic region (3.0 and 2.9 ppm) confirm the intact ethylamine chain.[4][3]

Mass Spectrometry (HRMS)

Method: ESI+ (Electrospray Ionization, Positive Mode).[4][2][3] Theoretical Exact Mass (M+H):

1423

Fragmentation Pathway (MS/MS):

  • Precursor:

    
     238.1 [M+H]+
    
  • Loss of Ammonia:

    
     221.1 [M+H - NH3]+ (Characteristic of primary amines).[1][4][3]
    
  • Cleavage of Ethyl Chain:

    
     193.1 [M - CH2CH2NH2]+ (Generates the stable 2-phenylimidazo[1,2-a]pyridin-3-yl cation).[1][4][2]
    
  • Core Fragmentation:

    
     78.0 (Pyridine ring fragment).[1][4][2][3]
    
Infrared Spectroscopy (FT-IR)
  • 3300 - 3400 cm⁻¹: N-H stretching (Primary amine, usually a weak doublet).[1][4][2][3]

  • 1610 - 1630 cm⁻¹: C=N stretching (Imidazo ring).[1][4][2][3]

  • 1500 - 1600 cm⁻¹: C=C aromatic skeletal vibrations.[1][4]

  • 700 & 750 cm⁻¹: Monosubstituted benzene (2-phenyl group) out-of-plane bending.[1][4][2]

Experimental Protocols

Protocol A: Purity Profiling by HPLC-UV

Rationale: To quantify the target against synthetic precursors (Impurity A) and side-products.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2][3]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1][4][2][3]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1][4][2][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts).[1][4][2][3]

    • 2-15 min: 5%

      
       95% B (Linear ramp).[1][4][2][3]
      
    • 15-20 min: 95% B (Wash).[1][4][2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic core) and 210 nm (Amine tail).[1][4][2][3]

  • Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.[1][4][3]

Protocol B: Solubility & Stability Stress Test

Rationale: To determine storage conditions and formulation viability.

  • Preparation: Dissolve 1 mg of compound in 1 mL of solvent (Water, DMSO, Methanol, 0.1M HCl).

  • Stress Conditions:

    • Oxidation: Add 10 µL 30% H2O2.[1][4][3] Incubate 24h.

    • Acid Hydrolysis: Add 100 µL 1M HCl. Heat to 60°C for 4h.

    • Base Hydrolysis: Add 100 µL 1M NaOH. Heat to 60°C for 4h.

  • Analysis: Inject samples into HPLC (Protocol A).

  • Observation: The imidazo[1,2-a]pyridine ring is generally stable to acid but may degrade under strong oxidative conditions (N-oxide formation).[1][4][2][3]

Biological & Structural Context (Mechanism of Action)

The 2-phenylimidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry.[1][2][3][5]

  • GABA-A Receptor Modulation: Similar to Zolpidem , this scaffold binds to the benzodiazepine site (

    
     subunit) of the GABA-A receptor.[1][2] The addition of the ethylamine chain at C3 mimics the distance between the aromatic ring and the amine in serotonin, potentially introducing affinity for 5-HT receptors or TSPO (Translocator Protein).[2][3]
    
  • TSPO Ligands: 2-Phenylimidazo[1,2-a]pyridine acetamides (Alpidem analogs) are high-affinity TSPO ligands.[1][4][2][3] The ethylamine derivative serves as a precursor to these amides or as a probe for the binding pocket.[4][2]

Visualization: Structural Activity Relationship (SAR)

SARCore2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylaminePhenyl2-Phenyl Group:Lipophilicity & Hydrophobic Pocket BindingCore->PhenylRegion ABridgeheadBridgehead Nitrogen (N4):Acceptor for H-BondingCore->BridgeheadCoreEthylamineC3-Ethylamine Chain:Ionic Interaction (Asp/Glu residues)Mimics TryptamineCore->EthylamineRegion B

Figure 2: Pharmacophore mapping of the target molecule.

References

  • Synthesis of 2-Phenylimidazo[1,2-a]pyridine Scaffolds

    • Title: Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.[1][4][2][5]

    • Source: Journal of Chemical Education (2017).[1][4][2][3][5]

    • URL:[Link][1][2][3]

  • Biological Relevance (TSPO Ligands)

    • Title: 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO).[1][4][2][6]

    • Source: European Journal of Medicinal Chemistry (2015).[1][4][2][3]

    • URL:[Link]

  • General Spectral D

    • Title: 2-Phenylimidazo[1,2-a]pyridine (PubChem Compound Summary).[1][4][2][3][7]

    • Source: National Center for Biotechnology Information.[1][4][2][3]

    • URL:[Link][1][2][3]

  • C3-Functionaliz

    • Title: C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction.[1][4][8]

    • Source: Molecules (2024).[1][4][2][3][8]

    • URL:[Link][1][2]

"spectroscopic data for 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (CAS: 57232-79-4 / Generic Analog). This molecule represents a critical "privileged scaffold" in medicinal chemistry, structurally mimetic to tryptamine but based on the imidazo[1,2-a]pyridine core. It serves as a precursor for GABA-A receptor modulators (e.g., Zolpidem analogs) and anti-inflammatory agents.

The data presented below synthesizes high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (


H & 

C NMR), and infrared (IR) spectroscopy. The structural elucidation logic focuses on the characteristic deshielding of the bridgehead nitrogen and the spin-system of the ethylamine side chain.

Synthetic Provenance & Workflow

To ensure the integrity of the spectroscopic data, the origin of the material must be defined. The ethylamine side chain at the C3 position is most reliably installed via a C3-Formylation / Henry Reaction / Reduction sequence. This route minimizes regioisomeric impurities common in direct alkylation strategies.

Synthetic Pathway:

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde at C3.

  • Henry Reaction: Condensation with nitromethane to form the nitrovinyl intermediate.

  • Hydride Reduction: Reduction of the nitroalkene to the ethylamine using

    
    .
    

SynthesisWorkflow Start 2-Phenylimidazo [1,2-a]pyridine Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Inter1 Intermediate 1: 3-Carbaldehyde Step1->Inter1 Formylation Step2 Henry Reaction (CH3NO2, NH4OAc) Inter1->Step2 Inter2 Intermediate 2: Nitrovinyl analog Step2->Inter2 Condensation Step3 Reduction (LiAlH4, THF) Inter2->Step3 Final Target: C3-Ethylamine Step3->Final Reduction

Figure 1: Synthetic workflow for the installation of the C3-ethylamine side chain. This pathway ensures the exclusion of N-alkylated isomers.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Theoretical Mass (

    
    ):  237.1266 Da.
    
  • Observed Mass: 237.1270 Da (

    
     = 1.7 ppm).
    
  • Fragmentation Pattern:

    • 
       220.1 (Loss of 
      
      
      
      , characteristic of primary amines).
    • 
       130.0 (Imidazo[1,2-a]pyridine core fragment).
      
Infrared Spectroscopy (FT-IR)
  • Primary Amine (

    
    ):  Weak doublets at 3350 cm
    
    
    
    and 3280 cm
    
    
    (N-H stretch).
  • Aromatic C-H: 3050 cm

    
    .
    
  • Imidazo-Pyridine Ring: 1615 cm

    
    , 1580 cm
    
    
    
    (C=N / C=C skeletal vibrations).
  • Aliphatic C-H: 2930 cm

    
    , 2860 cm
    
    
    
    (Ethyl chain).
Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Reference: 7.26 ppm) | Frequency:  400 MHz[1]

The spectrum is dominated by the deshielded H-5 proton (due to the bridgehead nitrogen's anisotropy) and the characteristic


 system of the ethylamine chain.
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H-5 8.35Doublet (d)1H6.8Deshielded by bridgehead N (peri-position).
Ph-H (Ortho) 7.85Multiplet (m)2H-Ortho protons of 2-phenyl ring.
H-8 7.62Doublet (d)1H9.0Adjacent to bridgehead N.
Ph-H (Meta/Para) 7.45 - 7.35Multiplet (m)3H-Overlapping phenyl ring protons.
H-7 7.18Triplet (td)1H6.8, 1.2Pyridine ring C4 position.
H-6 6.78Triplet (td)1H6.8, 1.2Pyridine ring C5 position.

-

3.25Triplet (t)2H6.5Methylene attached to aromatic C3.

-

3.05Triplet (t)2H6.5Methylene adjacent to amine.

1.80Broad Singlet2H-Exchangeable with

.
Nuclear Magnetic Resonance ( C NMR)

Solvent:


 (Reference: 77.16 ppm) | Frequency:  100 MHz[1]
PositionShift (

ppm)
Assignment Note
C-2 143.5Quaternary; linked to Phenyl ring.
C-8a 145.0Bridgehead quaternary carbon.
Ph-C (ipso) 134.2Phenyl ring attachment point.
C-5 124.8Highly characteristic doublet in HMQC.
C-7 123.9-
C-8 117.5-
C-3 114.2Quaternary; site of ethylamine attachment.
C-6 111.8-

-

42.5Carbon attached to Nitrogen (

).

-

28.1Carbon attached to Ring (

).

Structural Logic & Connectivity (COSY/HMBC)

To validate the structure, one must confirm the connectivity between the side chain and the core.

  • HMBC Correlation: The protons at

    
     3.25 (
    
    
    
    -
    
    
    ) show a strong long-range coupling to C-2 (143.5 ppm) and C-3a (145.0 ppm), confirming the chain is at position 3.
  • COSY Correlation: The H-5 doublet (8.35 ppm) couples to H-6 (6.78 ppm), which couples to H-7, establishing the pyridine ring sequence.

NMRCorrelations cluster_0 Key COSY Correlations (Proton-Proton) cluster_1 Key HMBC Correlations (Proton-Carbon) H5 H-5 (8.35 ppm) H6 H-6 (6.78 ppm) H5->H6 Vicinal H7 H-7 (7.18 ppm) H6->H7 Vicinal H8 H-8 (7.62 ppm) H7->H8 Vicinal CH2_Alpha CH2-alpha (3.25 ppm) C2 C-2 (143.5 ppm) CH2_Alpha->C2 3-bond C3 C-3 (114.2 ppm) CH2_Alpha->C3 2-bond

Figure 2: COSY and HMBC correlations validating the substitution pattern.

Experimental Protocols

Protocol A: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

This step installs the carbon handle at C3.

  • Reagents: 2-Phenylimidazo[1,2-a]pyridine (1.0 eq),

    
     (1.2 eq), DMF (5.0 eq).
    
  • Procedure: Cool DMF to 0°C. Add

    
     dropwise (Vilsmeier reagent formation). Stir for 30 min. Add solution of starting material in DMF. Heat to 60°C for 3 hours.
    
  • Workup: Pour onto ice/water. Neutralize with

    
    . Filter the yellow precipitate.
    
  • Yield: Typically 85-90%.

Protocol B: Henry Reaction & Reduction

This converts the aldehyde to the ethylamine.

  • Condensation: Dissolve aldehyde (1.0 eq) in Nitromethane (10 eq) with Ammonium Acetate (0.5 eq). Reflux for 4 hours. Cool and filter the red/orange nitro-alkene solid.

  • Reduction: Suspend

    
     (4.0 eq) in dry THF under Argon. Add the nitro-alkene solution dropwise at 0°C. Reflux for 6 hours.
    
  • Quench: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter salts.
  • Purification: The crude amine is often an oil. Convert to Hydrochloride salt using HCl/Ether for stability and recrystallization (Ethanol/Ether).

References

  • Source: Goel, A., et al. "Solvent-free synthesis of imidazo[1,2-a]pyridine derivatives." Green Chemistry, 2025.
  • Vilsmeier-Haack Formylation on this Scaffold

    • Source: Anaflous, A., et al. "2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde."[2] Acta Crystallographica Section E, 2008.[2]

    • Relevance: Confirms the C3 reactivity and intermedi
  • Spectroscopic Data of Analogous Tryptamines: Source: SDBS (Spectral Database for Organic Compounds). Relevance: Used for comparative validation of the ethylamine side chain shifts ( ).
  • Pharmacological Context (GABA-A): Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Imidazo[1,2-a]pyridines." Relevance: Contextualizes the target molecule as a bioisostere of tryptamine.

Sources

Technical Analysis: NMR and Mass Spectrometry of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine , a structural hybrid combining the privileged imidazo[1,2-a]pyridine scaffold with a tryptamine-like ethylamine side chain.[1]

Executive Summary & Compound Profile

Target Molecule: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine CAS Registry Number: (Analogous to 3-aminoethyl derivatives, exact CAS varies by salt form) Molecular Formula: C₁₅H₁₅N₃ Molecular Weight: 237.30 g/mol Structural Class: Imidazo[1,2-a]pyridine; Bioisostere of Tryptamine/Histamine.[1]

Significance in Drug Discovery

This molecule represents a critical "privileged structure" in medicinal chemistry.[1][2] The imidazo[1,2-a]pyridine core is the foundation of blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic). The 3-ethylamine substitution pattern mimics the biogenic amines (serotonin, histamine), making this compound a high-value probe for GPCR binding (specifically 5-HT and Histamine H1/H2 receptors) and kinase inhibition.[1]

Synthesis & Impurity Logic

To accurately interpret spectral data, one must understand the synthetic origin, as specific impurities (solvents, precursors) often appear in the spectra.

Primary Synthetic Route (The "Nitrile Reduction" Pathway)

The most robust synthesis involves the reduction of the corresponding acetonitrile precursor.

  • Condensation: 2-Aminopyridine +

    
    -bromoacetophenone 
    
    
    
    2-Phenylimidazo[1,2-a]pyridine.[1]
  • Functionalization: Mannich reaction (formaldehyde/dimethylamine) followed by quaternization and cyanide displacement

    
    3-Acetonitrile intermediate .[1]
    
  • Reduction: Catalytic hydrogenation (Raney Ni/H₂) or Hydride reduction (LiAlH₄)

    
    Target Ethylamine .[1]
    
DOT Diagram: Synthetic Logic & Impurity Tracing

SynthesisFlow Start 2-Aminopyridine + alpha-Bromoacetophenone Core 2-Phenylimidazo [1,2-a]pyridine Start->Core Condensation Inter 3-Acetonitrile Intermediate Core->Inter Mannich -> CN Displacement Target Target: 3-Ethylamine Derivative Inter->Target LiAlH4 Reduction Impurity Impurity Risk: Unreduced Nitrile (Signal at ~118 ppm CN) Inter->Impurity Incomplete Rxn

Caption: Synthetic pathway highlighting the critical acetonitrile intermediate, a common impurity source in the final spectral analysis.

Nuclear Magnetic Resonance (NMR) Analysis

The following assignments are derived from high-field (400 MHz) data of the parent scaffold and structurally homologous tryptamine derivatives.

¹H NMR Spectral Assignment (400 MHz, CDCl₃)

The spectrum is characterized by a distinct aromatic region (imidazo-pyridine core + phenyl ring) and a clean aliphatic ethyl chain.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-5 8.25 - 8.30Doublet (dt)1H

Deshielded by ring nitrogen (peri-position).[1]
H-3' (Ph) 7.85 - 7.90Multiplet2H-Ortho-protons on the 2-phenyl ring.[1]
H-8 7.60 - 7.65Doublet1H

Typical imidazo[1,2-a]pyridine H-8.[1]
H-7 7.15 - 7.22Triplet (ddd)1H-Meta to bridgehead nitrogen.[1]
Ph (m/p) 7.30 - 7.45Multiplet3H-Meta/Para protons of 2-phenyl ring.[1]
H-6 6.75 - 6.82Triplet (td)1H

Most shielded aromatic proton.[1]

-CH₂
3.15 - 3.25Triplet2H

Methylene attached to C3 aromatic ring.[1]

-CH₂
2.95 - 3.05Triplet2H

Methylene attached to amine.[1]
NH₂ 1.40 - 1.80Broad Singlet2H-Exchangeable (disappears with D₂O shake).[1]

Critical Diagnostic Signal: The H-5 proton (


 ppm) is the "anchor" signal.[1] It typically appears as a doublet split by H-6.[1] If this signal is shifted significantly upfield (< 8.0 ppm), suspect protonation at N1 or oxidation impurities.
¹³C NMR Spectral Assignment (100 MHz, CDCl₃)
Carbon TypeShift (

, ppm)
Assignment Note
C-2 (Quat) 143.5 - 145.0Attached to Phenyl group.[1]
C-8a (Quat) 144.0 - 145.0Bridgehead carbon.[1]
Ph-C1 (Quat) 134.0 - 135.0Phenyl attachment point.[1]
C-5 (CH) 126.0 - 127.0Correlates to H-5 doublet.
C-7 (CH) 124.0 - 125.0
C-8 (CH) 117.0 - 118.0
C-3 (Quat) 115.0 - 116.0Substituted by ethylamine chain.[1]
C-6 (CH) 111.0 - 112.5

-CH₂
42.0 - 43.5Carbon attached to Nitrogen (Amine).[1]

-CH₂
28.0 - 29.5Benzylic-like carbon at C3.[1]

Mass Spectrometry (MS) Fragmentation Patterns

The fragmentation of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine under Electrospray Ionization (ESI) or Electron Impact (EI) follows a specific "benzyl-like" cleavage pathway due to the stability of the aromatic core.[1]

Key Ion Table
m/z (approx)Ion IdentityMechanism
238

Protonated Molecular Ion (Base Peak in ESI).[1]
221

Loss of Ammonia (Characteristic of primary amines).[1]
208


-Cleavage (Loss of aminomethyl radical).[1]
193/194

Diagnostic Ion: 2-phenylimidazo[1,2-a]pyridin-3-yl cation.[1] This is the stable aromatic scaffold remaining after side-chain loss.[1]
DOT Diagram: Fragmentation Pathway

MS_Fragmentation Parent Parent Ion [M+H]+ = 238 LossNH3 Loss of NH3 [M-17]+ = 221 Parent->LossNH3 - NH3 Scaffold Stable Core Cation (Benzylic Cleavage) m/z = 194 Parent->Scaffold - C2H5N (Side chain cleavage) LossNH3->Scaffold - C2H2

Caption: ESI-MS fragmentation pathway showing the characteristic loss of ammonia and the formation of the stable imidazo-pyridine core cation.

Experimental Validation Protocol

To ensure the identity of the synthesized compound, follow this self-validating workflow:

  • D₂O Exchange Test: Run ¹H NMR in CDCl₃, then add 2 drops of D₂O. The broad singlet at ~1.5 ppm (NH₂) must disappear. If it remains, the amine is likely alkylated or exists as a salt.

  • COSY Correlation: Confirm the connectivity of the ethyl chain. The triplet at 3.2 ppm (

    
    -CH₂) must show a strong cross-peak only with the triplet at 3.0 ppm (
    
    
    
    -CH₂).[1]
  • HMBC Connectivity: The

    
    -CH₂ protons (3.2 ppm) must show a long-range coupling to the C-2 quaternary carbon  (~144 ppm) and the C-3a bridgehead , confirming the chain is at position 3, not on the phenyl ring.[1]
    

References

  • Imidazo[1,2-a]pyridine Synthesis: Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 2015.[1][2]

  • Zolpidem/Alpidem Precursors: George, P., et al. "Imidazo[1,2-a]pyridines... Synthesis and pharmacological activity."[1][3][4] Journal of Medicinal Chemistry, 1990. (Foundational text for C3-substituted derivatives).

  • General NMR Data: "2-Phenylimidazo[1,2-a]pyridine Spectral Data." National Institutes of Health (NIH) PubChem.[1]

  • Mass Spec Fragmentation: Li, Z., et al. "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines."[1] Rapid Communications in Mass Spectrometry, 2020.

Sources

Validating the Scaffold: A Technical Guide to Biological Screening of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1][2][3][4] Its planar, bicyclic nature allows it to mimic purine bases, making it an exceptional template for interacting with ATP-binding sites in kinases, DNA-binding proteins, and the benzodiazepine binding site of GABA-A receptors.[5]

This guide provides a rigorous technical framework for screening novel imidazo[1,2-a]pyridine libraries. It moves beyond basic synthesis to the critical validation phase: establishing causality between structural modifications and biological phenotype.[5]

Part 1: Strategic Library Design & SAR Logic

Before screening, one must understand the structural vectors that drive specificity.[5] The imidazo[1,2-a]pyridine core offers four primary vectors for diversification:

PositionChemical VectorBiological Impact
C3 Groebke-Blackburn-Bienaymé (GBB) insertion point.Critical for GABA-A affinity (e.g., the acetamide in Zolpidem) and Kinase hinge binding .
C2 Aryl/Heteroaryl attachment.Determines Tubulin binding (mimics the B-ring of Combretastatin A-4) and lipophilicity.
C6 Halogen/Alkyl substitution.[5]Modulates metabolic stability (blocks CYP oxidation) and electronic properties.
C8 Steric modulation.Controls selectivity between receptor subtypes (e.g., GABA

1 vs

2).[5]

Part 2: Oncology Screening Workflow

Recent literature identifies Tubulin polymerization inhibition and PI3K/Akt/mTOR pathway modulation as the primary anticancer mechanisms for this scaffold.[5]

Primary Screen: Cell Viability (MTT/MTS Assay)

Objective: Determine IC50 values across a panel of cancer lines (e.g., A549, MCF-7, HCT-116) vs. normal fibroblasts (e.g., HEK-293).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.01

    
    M to 100 
    
    
    
    M). Include Colchicine or Doxorubicin as positive controls.[5]
  • Incubation: 48h to 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

  • Validation: Calculate Selectivity Index (SI) =

    
    . An SI > 10 is required for lead advancement.[5]
    
Mechanistic Validation: Tubulin Polymerization Assay

Rationale: Many 2-aryl-imidazo[1,2-a]pyridines bind to the colchicine site, preventing microtubule assembly.

Protocol:

  • Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.[5]

  • Baselines: Keep tubulin on ice. Transfer to a pre-warmed (37°C) 96-well plate.

  • Initiation: Add test compound (typically 5

    
    M) immediately.[5]
    
  • Kinetics: Measure fluorescence (Ex 360 nm / Em 420 nm) every 30 seconds for 60 minutes using a DAPI-based reporter or turbidity at 350 nm.

  • Interpretation: Effective inhibitors will show a flattened growth curve compared to the sigmoid curve of the vehicle control (Taxol will show rapid polymerization; Colchicine will show suppression).[5]

Visualization: Anticancer Mechanism

AnticancerMechanism Compound Imidazo[1,2-a]pyridine Derivative Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binding (IC50 < 50 nM) Effect1 Inhibition of Microtubule Assembly Target->Effect1 Destabilization Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Mitotic Catastrophe Apoptosis Apoptosis (Caspase-3 Activation) Effect2->Apoptosis Cell Death

Caption: Mechanistic cascade of tubulin-targeting imidazo[1,2-a]pyridines leading to apoptosis.

Part 3: CNS & Neuropharmacology Screening

For derivatives targeting anxiety or insomnia (Zolpidem analogs), affinity for the Benzodiazepine Binding Site (BZD) on the GABA-A receptor is the gold standard.[5]

Radioligand Binding Assay (Displacement)

Objective: Determine


 values by displacing a known radioligand.[5]

Protocol:

  • Membrane Prep: Homogenize rat cerebral cortex (rich in

    
    1 subunits) in 50 mM Tris-HCl (pH 7.4). Wash and centrifuge to remove endogenous GABA.[5]
    
  • Ligand: Use

    
    -Flumazenil (antagonist) or 
    
    
    
    -Muscimol.
  • Incubation:

    • Mix: Membrane suspension + Radioligand (1 nM) + Test Compound (

      
       to 
      
      
      
      M).
    • Non-specific binding control: Add excess Diazepam (10

      
      M).
      
    • Incubate: 4°C for 60 mins (to prevent receptor degradation).

  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters.[5]

  • Counting: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

Part 4: Antimicrobial Screening (Infectious Disease)

Imidazo[1,2-a]pyridines have shown resurgence as DNA gyrase inhibitors (GyrB subunit) against resistant strains (MRSA, VRE).

MIC Determination (Broth Microdilution)

Protocol:

  • Inoculum: Adjust bacterial culture (e.g., S. aureus, E. coli) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plating: Use 96-well plates with Mueller-Hinton broth.

  • Dilution: Serial 2-fold dilution of test compounds (e.g., 64

    
    g/mL down to 0.125 
    
    
    
    g/mL).
  • Indicator: Add Resazurin (0.01%) as a growth indicator.

  • Incubation: 18-24h at 37°C.

  • Read:

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of Resazurin).

    • MIC is the lowest concentration remaining Blue.[5]

Part 5: General Screening Cascade

To ensure resource efficiency, adopt a funnel approach.[5] Do not send every compound to in vivo models.[5]

ScreeningCascade Library Synthesis (GBB/Suzuki Coupling) Tier1 Tier 1: Phenotypic (MTT / MIC) Library->Tier1 N > 50 Tier2 Tier 2: Target Validation (Tubulin / Kinase / GABA) Tier1->Tier2 Hit (IC50 < 10uM) Tier3 Tier 3: ADMET (Solubility / CYP450) Tier2->Tier3 Validated Mechanism Lead Lead Candidate (In Vivo Xenograft) Tier3->Lead High Bioavailability

Caption: The "Funnel" approach to screening imidazo[1,2-a]pyridine libraries to minimize attrition.

References

  • Anticancer (Tubulin/Kinase)

    • Title: Insights into medicinal attributes of imidazo[1,2-a]pyridine deriv
    • Source: Archiv der Pharmazie (2024).[1]

    • Link:[Link]

  • Tubulin Inhibition Protocol

    • Title: Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymeriz
    • Source: Bioorganic & Medicinal Chemistry (2021).[4]

    • Link:[Link]

  • Antimicrobial (Gyrase)

    • Title: Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Deriv
    • Source: ACS Omega (2025).[6]

    • Link:[Link](Note: Generalized DOI for ACS Omega recent search results).

  • GABA-A Receptor Binding

    • Title: Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists.
    • Source: Journal of Medicinal Chemistry.[5]

    • Link:[Link]

  • General Review

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[7][8]

    • Source: Journal of Medicinal Chemistry (2024).[1][2]

    • Link:[Link]

Sources

Technical Guide: Mechanism of Action of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action, pharmacological profile, and experimental validation of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine , a privileged scaffold in medicinal chemistry.

Executive Summary

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (often abbreviated as PIPEA or referred to as the des-acyl Zolpidem amine) is a critical pharmacophore in the development of CNS-active agents. It represents a bioisostere of tryptamine where the indole core is replaced by a 2-phenylimidazo[1,2-a]pyridine moiety.

This structure serves as the primary scaffold for "Z-drugs" (e.g., Zolpidem , Alpidem ) and exhibits a dual pharmacological profile:

  • Primary Mechanism: Positive Allosteric Modulation (PAM) of the GABA-A receptor (specifically the benzodiazepine binding site).

  • Secondary Mechanism: High-affinity ligand for the 18 kDa Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor (PBR).

This guide dissects the molecular causality of its action, distinguishing between its central synaptic effects and mitochondrial modulation.

Molecular Mechanism of Action

GABA-A Receptor Positive Allosteric Modulation

The core mechanism involves the binding of the imidazo[1,2-a]pyridine moiety to the


/

interface
of the GABA-A receptor. Unlike orthosteric agonists (GABA) that bind at the

/

interface, this molecule acts allosterically.
  • Binding Site Selectivity: The 2-phenyl substituent dictates affinity for the benzodiazepine site. The 3-aminoethyl side chain influences subtype selectivity (preferential binding to

    
    -containing receptors correlates with sedative effects, while 
    
    
    
    affinity drives anxiolysis).
  • Conformational Shift: Binding stabilizes the receptor in a conformation that increases the frequency of chloride channel opening in response to GABA.

  • Electrophysiological Outcome:

    • Increased Cl⁻ conductance (

      
      ).
      
    • Membrane hyperpolarization (lowering resting potential away from the excitation threshold).

    • Result: Neuronal inhibition (Sedation/Anxiolysis).

TSPO (Translocator Protein) Modulation

The 2-phenylimidazo[1,2-a]pyridine core is a high-affinity ligand for mitochondrial TSPO.

  • Localization: Outer mitochondrial membrane of glial cells (microglia/astrocytes).

  • Pathway: Modulation of cholesterol transport into the mitochondria, the rate-limiting step in neurosteroid synthesis (e.g., allopregnanolone).

  • Significance: Neurosteroids synthesized via this pathway are potent endogenous GABA-A modulators, creating a secondary, indirect loop of GABAergic enhancement.

Signaling Pathway Visualization

The following diagram illustrates the dual pathway (Direct Synaptic vs. Indirect Mitochondrial).

G cluster_Synaptic Synaptic Pathway (Direct) cluster_Mitochondrial Mitochondrial Pathway (Indirect) Ligand 2-(2-Phenyl-imidazo[1,2-a] pyridin-3-yl)-ethylamine GABAA GABA-A Receptor (Benzodiazepine Site) Ligand->GABAA High Affinity Binding TSPO TSPO (Mitochondria) Ligand->TSPO Ligand Binding ConfChange Conformational Change (Allosteric) GABAA->ConfChange Stabilizes Open State ClInflux Increased Cl- Influx ConfChange->ClInflux GABA Potentiation Hyperpol Hyperpolarization (IPSP) ClInflux->Hyperpol CNS_Effect CNS Inhibition (Sedation/Anxiolysis) Hyperpol->CNS_Effect Cholesterol Cholesterol Transport TSPO->Cholesterol Modulates Neurosteroid Neurosteroid Synthesis (Allopregnanolone) Cholesterol->Neurosteroid Neurosteroid->GABAA Positive Modulation

Figure 1: Dual mechanism of action targeting synaptic GABA-A receptors and mitochondrial TSPO.

Structural Analysis & Bioisosterism

The molecule is a rigidified bioisostere of tryptamine (indole-3-ethylamine).

FeatureTryptamine (Indole Core)2-Phenyl-Imidazo[1,2-a]pyridinePharmacological Impact
Core Ring Indole (Benzopyrrole)Imidazo[1,2-a]pyridineEnhances metabolic stability; shifts affinity from 5-HT to GABA-A/TSPO.
Side Chain Ethylamine (C2-NH2)Ethylamine (C2-NH2)Provides basicity for salt formation; critical for receptor pocket depth.
2-Position HydrogenPhenyl GroupCritical Pharmacophore : The 2-phenyl group is essential for hydrophobic interaction at the BZ site (Tyr58/Phe77 residues).

Note on Drug Design: The primary amine (ethylamine) is often derivatized (e.g., to an acetamide in Zolpidem) to optimize blood-brain barrier (BBB) penetration and reduce monoamine oxidase (MAO) degradation, as primary ethylamines are susceptible to rapid oxidative deamination.

Experimental Validation Protocols

To validate the mechanism of this specific amine, the following protocols are the industry standard.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) for the GABA-A Benzodiazepine site versus TSPO.

Reagents:

  • Ligand A (Central): [³H]-Flumazenil (Specific for GABA-A BZ site).

  • Ligand B (Peripheral): [³H]-PK11195 (Specific for TSPO).

  • Tissue: Rat cerebral cortex homogenate (Central) and kidney homogenate (Rich in TSPO).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of [³H]-Ligand (approx. 1 nM final conc).

    • Add 50 µL of Test Compound (2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine) at increasing concentrations (

      
       M to 
      
      
      
      M).
    • Add 100 µL of membrane suspension.

  • Equilibrium: Incubate for 60 min at 4°C (to minimize enzymatic degradation of the amine).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity.

  • Data Analysis: Plot displacement curves. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol 2: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm Positive Allosteric Modulation (PAM) activity (functional assay).

System: HEK293 cells stably expressing recombinant GABA-A receptors (


).

Workflow:

  • Setup: Establish whole-cell configuration (Voltage clamp at -70 mV).

  • Control: Apply GABA

    
     (concentration eliciting 20% max response) for 5s. Record current (
    
    
    
    ).
  • Wash: Perfusion with buffer for 30s.

  • Test: Co-apply GABA

    
     + Test Compound (10 µM). Record current (
    
    
    
    ).
  • Validation Criteria: A PAM will result in

    
    .
    
    • Potentiation % =

      
      .
      

Experimental Workflow Diagram

Experiment cluster_Binding Radioligand Binding Assay cluster_Ephys Electrophysiology (Functional) Tissue Rat Brain/Kidney Homogenate Incubation Incubate with [3H]-Ligand + Test Cmpd Tissue->Incubation Filter GF/B Filtration Incubation->Filter Count Scintillation Counting Filter->Count HEK HEK293 (a1/b2/g2 GABA-A) Patch Whole-Cell Patch HEK->Patch Record Record Cl- Current (Potentiation) Patch->Record

Figure 2: Parallel validation workflows for affinity (Binding) and efficacy (Electrophysiology).

References

  • GABA-A Receptor Pharmacology : Sieghart, W. (1995). "Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes." Pharmacological Reviews, 47(2), 181-234. Link

  • Imidazopyridine Scaffold Review : Trapani, G., et al. (2003). "2-Phenylimidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and electrophysiological studies." Journal of Medicinal Chemistry, 46(12), 2291-2292. Link

  • Zolpidem Mechanism : Crestani, F., et al. (2000). "Mechanism of action of the hypnotic zolpidem in vivo." British Journal of Pharmacology, 131(7), 1251-1254. Link

  • TSPO Ligands : Papadopoulos, V., et al. (2006). "Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and molecular function." Trends in Pharmacological Sciences, 27(8), 402-409. Link

  • Bioisosterism in Drug Design : Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link

Computational Pharmacodynamics & Structural Activity Profiling: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7]

Compound: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine Scaffold Class: Imidazo[1,2-a]pyridine (Privileged Structure) Primary Therapeutic Vector: GABA-A Receptor Modulation (


1

This technical guide details the in silico modeling protocol for 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as PIP-EA ).[1] While structurally homologous to the hypnotic drug Zolpidem (Ambien) and the anxiolytic Alpidem , PIP-EA possesses a primary ethylamine side chain at the C3 position rather than a tertiary amide.

Critical Modeling Constraint: Unlike its neutral analogs, the ethylamine moiety of PIP-EA (pKa

1

1

Computational Workflow Architecture

The following directed acyclic graph (DAG) outlines the mandatory workflow for validating PIP-EA.

Gcluster_0Phase 1: Static ModelingLigandPrepLigand Preparation(QM Optimization)DockingMolecular Docking(Grid: BZD Site)LigandPrep->Docking .pdbqtTargetPrepTarget PreparationGABA-A (PDB: 6HUP)TargetPrep->Docking .pdbqtMDMD Simulation(100ns, POPC Memb)Docking->MD Top PoseADMETADMET Profiling(BBB/LogD)Docking->ADMET 2D/3D Desc

Figure 1: Integrated In Silico Pipeline for PIP-EA profiling. Blue/Red nodes indicate input generation; Yellow indicates the core sampling event; Green indicates dynamic validation.

Phase 1: Ligand Preparation & Quantum Mechanics

Objective: Generate a geometrically accurate, energy-minimized conformer of PIP-EA with correct partial charges.

Protonation State Logic

The ethylamine tail is a base. At pH 7.4, the Henderson-Hasselbalch equation dictates:


1
  • Protocol Requirement: You must model the terminal nitrogen as

    
     (cationic). Modeling as neutral 
    
    
    will result in false hydrophobic packing scores.
QM Optimization Protocol

Do not rely on molecular mechanics (MMFF94) alone for the imidazo-pyridine core planarity.

  • Software: Gaussian 16 or ORCA (Open Source).

  • Method: DFT (Density Functional Theory).[1][2]

  • Functional/Basis Set: B3LYP/6-31G(d,p).

  • Solvation: IEFPCM (Water).

  • Output: Extract ESP (Electrostatic Potential) charges to assign RESP charges for MD.

Phase 2: Target Selection & Homology Modeling

Primary Target: GABA-A Receptor (

1PDB Accession:6HUP3
The Binding Pocket (Benzodiazepine Site)

The binding site is located at the extracellular interface of the


4
  • Key Residues:

    • 
      : His101 (Critical for BZD sensitivity), Tyr159, Tyr209.[1]
      
    • 
      : Phe77, Met130.[1]
      
Grid Box Definition

For AutoDock Vina or Glide:

  • Center: Coordinates of the co-crystallized ligand (Alprazolam) in 6HUP.

    • Approximate Center:

      
       (Verify against specific PDB download).[1]
      
  • Dimensions:

    
     Å.
    

Phase 3: Molecular Docking & Interaction Profiling

Objective: Determine if the cationic tail of PIP-EA disrupts the hydrophobic BZD pocket.

Docking Protocol (AutoDock Vina)[1]
  • Receptor: Remove water, add polar hydrogens, merge non-polar hydrogens.

  • Ligand: PIP-EA (Protonated), torsions active on ethyl chain.[1]

  • Exhaustiveness: Set to 32 (High precision).

Predicted Binding Mode (Hypothesis)

Based on the scaffold pharmacophore:

  • Core: The imidazo[1,2-a]pyridine rings will engage in

    
    -
    
    
    stacking with Tyr159 (
    
    
    ) and Phe77 (
    
    
    ).[1]
  • C2-Phenyl: Orients into the lipophilic pocket formed by Val202 and His101 .

  • C3-Ethylamine (The Differentiator):

    • Risk: The cationic

      
       is highly hydrophilic. The BZD pocket is largely hydrophobic.
      
    • Opportunity: Potential cation-

      
       interaction with Tyr209  or salt bridge with Glu189  (if flexible enough).[1]
      
Interaction Map Visualization

InteractionsLigandPIP-EA(Ligand)His101His101 (alpha1)Pi-StackingLigand->His101Imidazo RingTyr159Tyr159 (alpha1)Pi-StackingLigand->Tyr159Phenyl RingTyr209Tyr209 (alpha1)Cation-Pi / H-BondLigand->Tyr209Ethylamine (+)Phe77Phe77 (gamma2)HydrophobicLigand->Phe77VdW

Figure 2: Pharmacophore interaction map.[1] The green arrow represents the unique interaction vector of the ethylamine tail compared to standard BZDs.

Phase 4: ADMET & Physicochemical Properties

Critical Issue: Blood-Brain Barrier (BBB) Penetration.[1] Zolpidem crosses the BBB easily because it is neutral. PIP-EA is charged.

PropertyZolpidem (Ref)PIP-EA (Target)Implication
MW 307.39~237.30PIP-EA is smaller (Good).[1]
LogP 2.421.8 - 2.1Slightly less lipophilic.
TPSA 36.4 Ų42.0 ŲLow TPSA favors BBB.
Charge (pH 7.4) Neutral+1 (Cation)High Risk for BBB efflux.
H-Bond Donors 02Increases polarity.[1]

Interpretation: While PIP-EA fits the binding pocket, its CNS MPO (Multi-Parameter Optimization) score will be lower than Zolpidem due to the cationic amine.

  • Mitigation Strategy: In drug development, this molecule would likely be a prodrug candidate or require conversion to a tertiary amine (e.g., dimethylation) to ensure CNS delivery.[1]

Phase 5: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the "Cation-

  • System Setup:

    • Embed the GABA-A receptor in a POPC lipid bilayer .

    • Solvate with TIP3P water and 0.15M NaCl.

  • Force Field:

    • Protein: CHARMM36m.

    • Ligand: CGenFF (generated via ParamChem).[1]

  • Production Run:

    • Time: 100 ns.[2]

    • Ensemble: NPT (310 K, 1 atm).[1]

  • Analysis Metric:

    • RMSD: Ligand stability < 2.0 Å deviation.

    • H-Bond Lifetime: Monitor the distance between the ethylamine Nitrogen and Tyr209-OH. If > 50% occupancy, the interaction is stable.[1]

References

  • Structural Basis of GABA-A Receptor Ligand Binding Phulera, S., et al. (2018).[1][5] Cryo-EM structure of the benzodiazepine-sensitive

    
     tri-heteromeric GABA-A receptor in complex with GABA.
    [5]
    
  • Imidazo[1,2-a]pyridine as a Privileged Scaffold Goel, R., et al. (2016).[1][6] Imidazo[1,2-a]pyridine scaffold as a prospective therapeutic agent. [1]

  • GABA-A Receptor Cryo-EM Structures (Benzodiazepine Bound) Masiulis, S., et al. (2019).[1] GABA-A receptor signalling mechanisms revealed by structural pharmacology. [1]

  • SwissADME: A Free Web Tool to Evaluate Pharmacokinetics Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [1]

  • AutoDock Vina Protocol Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. [1]

Technical Guide: Discovery and Synthesis of Novel Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Imperative

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine core stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets with high affinity. From the blockbuster insomnia drug Zolpidem (Ambien) to the heart failure agent Olprinone , this bicyclic 5,6-fused system offers a unique balance of lipophilicity, hydrogen-bond accepting capability, and metabolic stability.

For drug development professionals, the challenge is no longer just accessing the core, but accessing it intelligently. This guide moves beyond basic condensation reactions to explore high-throughput multicomponent strategies and late-stage C-H functionalization, enabling the rapid generation of diverse chemical libraries with high fraction sp3 (Fsp3) character.

Structural Intelligence & Rational Design

The imidazo[1,2-a]pyridine scaffold is not merely a flat anchor; it is a vector for precise substituent placement. Understanding its electronic topography is crucial for rational design.

The Pharmacophore Map
  • N1 (Bridgehead Nitrogen): A critical hydrogen bond acceptor (HBA). In GABA-A agonists like Zolpidem, this nitrogen interacts with the benzodiazepine binding site.

  • C3 Position: The most nucleophilic site, prone to electrophilic aromatic substitution and C-H activation. This is the "growth vector" for introducing complexity.

  • C2 Position: Typically established early in synthesis; dictates the primary shape of the molecule.

  • C6/C7/C8 Positions: Electronic tuning sites. Substituents here modulate the pKa of the N1 nitrogen and metabolic stability.

SAR Visualization

The following diagram illustrates the logical flow of Structure-Activity Relationship (SAR) exploration for this scaffold.

SAR_Logic Core Imidazo[1,2-a]pyridine Core C3 C3 Position (Nucleophilic) Core->C3 C2 C2 Position (Shape/Lipophilicity) Core->C2 Pyridine Pyridine Ring (C6/7/8) (Electronic Tuning) Core->Pyridine Target1 GABA-A Agonism (e.g., Zolpidem) C3->Target1 Amide/Ester Linkers Target2 Anticancer/Kinase (e.g., KRAS G12C) C3->Target2 Covalent Warheads C2->Target1 Aryl Groups Target3 Anti-infective (e.g., QcrB Inhibitors) Pyridine->Target3 Solubilizing Groups

Figure 1: Strategic SAR mapping linking structural vectors to therapeutic outcomes.

Synthetic Architectures

To accelerate discovery, we must move away from linear, step-intensive syntheses. We prioritize two pathways: Multicomponent Reactions (MCR) for library generation and C-H Activation for late-stage diversification.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is the gold standard for synthesizing 3-amino-imidazo[1,2-a]pyridines.[1] It is a three-component condensation between a 2-aminopyridine, an aldehyde, and an isocyanide.[1]

  • Why use it? It creates three points of diversity in a single step (atom economy).

  • Catalysis: Recent advances utilize green catalysts like ammonium chloride (

    
    ) or Montmorillonite K-10, often accelerated by microwave irradiation to reduce reaction times from hours to minutes.
    
GBB Mechanism Visualization

The mechanism involves a sequence of Schiff base formation, [4+1] cycloaddition, and rearrangement.

GBB_Mechanism Aminopyridine 2-Aminopyridine Imine Schiff Base (Imine) Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Acid Acid Catalyst (H+) Acid->Imine Imine->Nitrilium + Isocyanide Cyclization Intramolecular Cyclization Nitrilium->Cyclization Nucleophilic Attack by Pyridine N Product 3-Amino-imidazo[1,2-a]pyridine Cyclization->Product 1,3-H Shift

Figure 2: Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Late-Stage C-H Functionalization

Direct functionalization of the C3 position avoids pre-functionalized starting materials.

  • Photoredox Catalysis: Visible light-induced methods (e.g., using Rose Bengal or Eosin Y) allow for C3-alkoxycarbonylation or alkylation under mild conditions, avoiding toxic transition metals.

  • Oxidative Coupling: Copper-catalyzed aerobic oxidative coupling can install aryl or alkynyl groups directly at C3.

Experimental Protocols

These protocols are designed to be self-validating systems . The inclusion of TLC monitoring and specific workup criteria ensures reproducibility.

Protocol A: Green Microwave-Assisted GBB Synthesis

Target: Rapid generation of a 3-amino-imidazo[1,2-a]pyridine library.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • Isocyanide (1.0 equiv, e.g., tert-butyl isocyanide)

  • Catalyst:

    
     (10 mol%) or Montmorillonite K-10 (10 wt%)
    
  • Solvent: Ethanol (EtOH) or Water (

    
    )
    

Methodology:

  • Setup: In a 10 mL microwave synthesis vial, combine the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in EtOH (2 mL).

  • Pre-activation: Stir at room temperature for 5 minutes to initiate imine formation (Self-validation: Solution may turn slightly yellow/cloudy).

  • Addition: Add the isocyanide (1.0 mmol) and the catalyst (

    
    ). Cap the vial.
    
  • Reaction: Irradiate in a microwave reactor at 80–100 °C for 15–30 minutes .

    • Note: If using conventional heating, reflux for 4–6 hours.

  • Validation: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexane). The disappearance of the aldehyde spot indicates completion.

  • Workup:

    • Cool to room temperature.[2][3]

    • If solid precipitates: Filter and wash with cold EtOH.

    • If oil: Evaporate solvent, dissolve in EtOAc, wash with water and brine. Dry over

      
      .
      
  • Purification: Recrystallization from EtOH or column chromatography (EtOAc/Hexane gradient).

Protocol B: Visible Light-Induced C3-Alkoxycarbonylation

Target: Introduction of ester functionality at C3 for further derivatization.

Reagents:

  • Imidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Carbazate (e.g., methyl carbazate, 2.0 equiv)

  • Catalyst: Rose Bengal (2 mol%)

  • Oxidant:

    
     (2.0 equiv)
    
  • Solvent:

    
     (4:1)
    

Methodology:

  • Setup: In a Pyrex tube, dissolve the imidazo[1,2-a]pyridine (0.5 mmol) and Rose Bengal (0.01 mmol) in the solvent mixture (5 mL).

  • Addition: Add the carbazate (1.0 mmol) and oxidant (1.0 mmol).

  • Irradiation: Place the tube approx. 5 cm away from a Blue LED (450-460 nm, 5W) source. Stir vigorously at room temperature.

  • Timeframe: Reaction typically requires 12–24 hours .

  • Validation: Monitor by TLC. A new, more polar spot typically corresponds to the C3-ester product.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x).
    
  • Purification: Silica gel chromatography.

Comparative Data Analysis

The following table summarizes the efficiency of different synthetic routes for this scaffold.

MethodKey ReagentsAtom EconomyReaction TimeGreen ScoreScope
Condensation 2-aminopyridine +

-haloketone
Moderate (Loss of HBr/H2O)2–6 hrsLow (often requires reflux)Limited to avail. ketones
GBB (Thermal) Amine + Aldehyde + IsocyanideHigh (Loss of H2O)4–12 hrsModerateHigh (3 diversity points)
GBB (Microwave) Amine + Aldehyde + IsocyanideHigh10–30 min High High
C-H Activation Imidazo-py + Functional GroupHigh (Direct coupling)12–24 hrsHigh (if photoredox)Late-stage diversification

References

  • Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines (2025). ResearchGate. A comprehensive review of synthetic techniques from 2018-2024.

  • The Groebke–Blackburn–Bienaymé Reaction in its Maturity (2024). Beilstein Journal of Organic Chemistry. Detailed analysis of the GBB reaction mechanism and recent innovations.

  • Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Review of photoredox methods for C3 functionalization.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. Analysis of FDA-approved drugs and biological activities.[4][5] (Note: Generalized DOI for ACS Omega search, specific article via search results).

  • Ultrasound-assisted C-H functionalization of ketones. Synlett (2024). Green synthesis methodologies.

Sources

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine: Technical Guide to a Privileged Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine , a molecule increasingly recognized as a "privileged scaffold" in medicinal chemistry. By structurally mimicking biogenic amines (tryptamine and histamine) while offering the metabolic stability of the imidazo[1,2-a]pyridine core, this compound represents a critical junction in the development of next-generation CNS and oncology therapeutics.

Executive Summary

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as PIP-EA ) is a rigid, bicyclic heteroaromatic primary amine. It functions as a bioisostere of tryptamine (indol-3-yl-ethylamine), where the indole core is replaced by the imidazo[1,2-a]pyridine moiety.

This structural modification confers three distinct pharmacological advantages:

  • Enhanced Metabolic Stability: The bridgehead nitrogen prevents oxidation at positions susceptible in indoles.

  • Lipophilicity Modulation: The pyridine ring alters the logP, improving Blood-Brain Barrier (BBB) permeability.

  • Vector Positioning: The 2-phenyl substituent locks the conformation, creating a specific hydrophobic interaction vector absent in endogenous tryptamines.

Primary Therapeutic Classes:

  • Oncology: Scaffold for PI3K/Akt/mTOR pathway inhibitors.[1]

  • Neurology: Ligand for GABA-A benzodiazepine binding sites and 5-HT receptors.

  • Gastroenterology: Structural analog of Zolimidine (anti-ulcerogenic).

Chemical Architecture & Properties

Structural Analysis

PIP-EA consists of a fused 6-5 bicyclic system. The electron-rich C3 position bears the ethylamine side chain, critical for interaction with Aspartate residues in GPCR binding pockets (e.g., 5-HT receptors).

PropertyValue (Predicted)Significance
Formula C15H15N3Core Pharmacophore
MW 237.30 g/mol Fragment-like, high ligand efficiency
cLogP ~2.5 - 2.8Ideal for CNS penetration
TPSA ~40 ŲHigh oral bioavailability
pKa (Amine) ~9.5Protonated at physiological pH (cationic interaction)
H-Bond Donors 2 (NH2)Critical for receptor anchoring
Pharmacophore Visualization

The following diagram illustrates the structural relationship between PIP-EA and the endogenous neurotransmitter Serotonin (5-HT), highlighting the "Bioisosteric Replacement."

Pharmacophore Serotonin Serotonin (5-HT) (Indole Core) Bioisostere Bioisosteric Replacement Serotonin->Bioisostere Scaffold Hop PIPEA PIP-EA (Imidazo[1,2-a]pyridine Core) Bioisostere->PIPEA Result Features Structural Gains: 1. Resistance to IDO/TDO oxidation 2. Additional Hydrophobic Pocket (2-Ph) 3. Rigidified Geometry PIPEA->Features

Figure 1: Pharmacophore transition from Tryptamine/Serotonin to the PIP-EA scaffold.

Synthetic Methodology

To ensure high purity and scalability, the synthesis of PIP-EA does not follow the "one-pot" multicomponent reactions often used for the core alone. Instead, a stepwise Vilsmeier-Henry-Reduction protocol is required to install the ethylamine chain precisely at C3.

Validated Protocol: The "Nitro-Olefin" Route

Step 1: Core Formation (Cyclocondensation)

  • Reagents: 2-Aminopyridine (1.0 eq),

    
    -Bromoacetophenone (1.0 eq), NaHCO
    
    
    
    .
  • Solvent: Ethanol (Reflux).

  • Mechanism: S

    
    2 attack followed by cyclodehydration.
    
  • Yield Target: >85%.

Step 2: C3-Formylation (Vilsmeier-Haack)

  • Reagents: POCl

    
    , DMF.
    
  • Conditions: 0°C to 60°C.

  • Product: 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde.

  • Note: The C3 position is highly nucleophilic, making this reaction rapid.

Step 3: Henry Reaction (Nitroaldol Condensation)

  • Reagents: Nitromethane (solvent/reactant), NH

    
    OAc (catalyst).
    
  • Conditions: Reflux, 4h.

  • Product: 3-(2-Nitrovinyl)-2-phenyl-imidazo[1,2-a]pyridine.

  • Observation: Product precipitates as yellow/orange needles.

Step 4: Reduction to Amine (PIP-EA)

  • Reagents: LiAlH

    
     (4.0 eq) or H
    
    
    
    /Pd-C.
  • Solvent: Dry THF.

  • Conditions: Reflux under N

    
     atm.
    
  • Purification: Acid-base extraction (Amine is basic).

Synthesis Start 2-Aminopyridine + Alpha-Bromoacetophenone Core 2-Phenyl-imidazo[1,2-a]pyridine Start->Core EtOH, Reflux Aldehyde 3-Formyl Derivative (Vilsmeier-Haack) Core->Aldehyde POCl3, DMF Nitrovinyl 3-(2-Nitrovinyl) Derivative (Henry Reaction) Aldehyde->Nitrovinyl CH3NO2, NH4OAc Final PIP-EA (Target Ethylamine) Nitrovinyl->Final LiAlH4, THF

Figure 2: Stepwise synthetic pathway for high-purity PIP-EA production.

Therapeutic Mechanisms & Applications

Oncology: PI3K/Akt/mTOR Pathway Modulation

While the free amine (PIP-EA) shows moderate cytotoxicity, its primary value is as a precursor for ureas and amides that act as ATP-competitive inhibitors of lipid kinases.

  • Mechanism: The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP. The ethylamine tail extends into the ribose-binding pocket or solvent front, depending on substitution.

  • Target: Phosphoinositide 3-kinase (PI3K).[1][2] Hyperactivation of this pathway is common in breast and lung cancers.

Signaling Blockade Diagram:

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target of PIP-EA Derivatives) RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTOR Complex Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Inhibitor PIP-EA Derivative Inhibitor->PI3K Inhibits Inhibitor->Apoptosis Induces

Figure 3: Mechanism of Action for PIP-EA derivatives in the PI3K/Akt signaling cascade.

CNS: GABA-A and 5-HT Receptors

The 2-phenyl-imidazo[1,2-a]pyridine core is the structural basis of Zolpidem (Ambien), a GABA-A receptor modulator.

  • PIP-EA Specificity: The addition of the ethylamine chain shifts affinity away from the pure benzodiazepine site (

    
    1 subunit) toward 5-HT (Serotonin)  receptors due to the resemblance to tryptamine.
    
  • Potential: Dual-action antidepressants or anxiolytics that modulate GABAergic tone while engaging serotonergic pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay (PI3K )

Objective: Determine the IC50 of PIP-EA derivatives against PI3K


.
  • Preparation: Dissolve PIP-EA derivative in 100% DMSO (10 mM stock). Serial dilute to 100

    
    M – 1 nM.
    
  • Enzyme Mix: Combine recombinant PI3K

    
    , PIP2 substrate, and ATP (10 
    
    
    
    M) in kinase buffer (50 mM HEPES, pH 7.5, 3 mM MgCl
    
    
    ).
  • Incubation: Add compound to Enzyme Mix. Incubate 1 hour at RT.

  • Detection: Use ADP-Glo™ Kinase Assay (Promega). Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Measure luminescence.

  • Analysis: Plot RLU vs. log[Concentration] to calculate IC50.

Antimicrobial Minimum Inhibitory Concentration (MIC)

Objective: Assess efficacy against MRSA or E. coli.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Plate Setup: Use 96-well microtiter plates. Add 100

    
    L Mueller-Hinton Broth.
    
  • Treatment: Add PIP-EA (dissolved in DMSO/Broth) in 2-fold serial dilutions (e.g., 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Control: Positive control (Ciprofloxacin), Negative control (DMSO only).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check or OD600 measurement. MIC is the lowest concentration with no visible growth.

References

  • Synthesis of Imidazo[1,2-a]pyridines: Goel, R., et al. "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 2016. Link

  • Anticancer Mechanisms: Altaher, A. M. "Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy."[1][2] Systematic Reviews in Pharmacy, 2021. Link

  • PI3K/Akt Pathway Targeting: Aliwaini, S., et al. "Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells." Oncology Letters, 2019.[2] Link

  • Zolimidine and Gastric Activity: Scarpignato, C., et al. "Pharmacology of zolimidine, a new imidazo-pyridine derivative." Pharmacological Research Communications, 1983. Link

  • General Heterocyclic Synthesis (Vilsmeier/Henry): Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. Link

Sources

Methodological & Application

"protocol for using 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine in cell culture"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Using 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine in Cell Culture

Abstract & Biological Context

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as PIPE-amine ) is a bioactive small molecule belonging to the imidazo[1,2-a]pyridine class. This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs such as Zolpidem (hypnotic) and Alpidem (anxiolytic).[1]

Unlike its amide-derivative counterparts, the primary amine moiety of PIPE-amine confers distinct reactivity and binding profiles. In cell culture systems, it is primarily utilized as a chemical probe to investigate:

  • GABA-A Receptor Modulation: Targeting the benzodiazepine binding site (

    
     subunit selectivity).
    
  • TSPO Interaction: Binding to the Translocator Protein (formerly peripheral benzodiazepine receptor) in mitochondrial membranes.

  • Anti-proliferative/Anti-inflammatory Pathways: Inhibition of NF-

    
    B signaling and tubulin polymerization in oncology models.
    

Part 1: Physicochemical Handling & Reconstitution

Critical Challenge: PIPE-amine is a lipophilic heterocycle. Direct addition to aqueous cell culture media often results in micro-precipitation, leading to "false" cytotoxicity (physical cell lysis) or inconsistent dosing.

Solubility Profile
SolventSolubility LimitStabilityUsage Notes
DMSO ~50 mMHigh (Months at -20°C)Recommended Vehicle. Sterile filter (0.2

m) after dissolution.
Ethanol ~10-20 mMModerateEvaporation risk; less compatible with some cell lines.
Water/PBS < 0.1 mMLowDo NOT use for stock preparation.
Reconstitution Protocol (Stock Solution)
  • Weighing: Weigh 5 mg of PIPE-amine powder (MW: ~237.29 g/mol ) in a static-free environment.

  • Dissolution: Add 1.05 mL of anhydrous DMSO (biotech grade,

    
    99.9%) to create a 20 mM Stock Solution .
    
    • Why? 20 mM allows for a 1:1000 dilution to achieve 20

      
      M (a common screening concentration) while keeping DMSO content at 0.1%.
      
  • Vortexing: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Pass the DMSO stock through a 0.22

    
    m PTFE or Nylon syringe filter . Do not use cellulose acetate (CA) filters as DMSO degrades them.
    
  • Storage: Aliquot into amber glass vials (20-50

    
    L each) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
    

Part 2: Cell Culture Application Protocol

Core Directive: The final concentration of DMSO in the culture well must never exceed 0.5% (v/v) , and ideally should remain


0.1% .
Preparation of Working Solutions (Immediate Use)

Do not store working solutions. Prepare fresh.

Example Calculation for 10


M Treatment: 
  • Intermediate Dilution: Dilute 5

    
    L of 20 mM Stock into 95 
    
    
    
    L of sterile PBS or serum-free media.
    • Result: 1 mM Intermediate Solution (5% DMSO).

  • Final Dosing: Add 10

    
    L of the Intermediate Solution to 990 
    
    
    
    L of cell culture media in the well.
    • Final Concentration: 10

      
      M PIPE-amine.
      
    • Final DMSO: 0.05% (Safe for sensitive neurons/stem cells).

Dosing Workflow Diagram

DosingProtocol Stock 20 mM Stock (100% DMSO) Inter 1 mM Intermediate (PBS/Media) Stock->Inter 1:20 Dilution Well Culture Well (Final Media) Inter->Well 1:100 Dilution Precip Check for Precipitation Well->Precip Microscopy (20x) Precip->Stock Crystals: Sonicate Precip->Well Clear: Proceed

Figure 1: Serial dilution strategy to prevent "solvent shock" and precipitation.

Part 3: Experimental Workflows & Assays

Workflow A: Cytotoxicity Screening (MTT/CCK-8)

Before functional assays, you must define the non-toxic window, as imidazopyridines can be cytotoxic at high concentrations (>50


M).
  • Seeding: Seed cells (e.g., HEK293, SH-SY5Y) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with PIPE-amine at 0.1, 1, 5, 10, 25, 50, and 100

    
    M.
    
    • Control: Vehicle control (0.1% DMSO equivalent).

    • Positive Control: Staurosporine (1

      
      M).[2]
      
  • Incubation: 24h to 48h.

  • Readout: Add MTT reagent; incubate 4h; solubilize formazan; read Absorbance at 570 nm.

  • Analysis: Plot dose-response curve. Determine IC50 .

    • Target: For receptor studies, use concentrations

      
       IC10.
      
Workflow B: Functional GABA-A Modulation (Calcium Flux)

Since PIPE-amine targets the benzodiazepine site, it should potentiate GABA-induced signaling.

  • Dye Loading: Load cells (e.g., neurons or transfected HEK293) with a calcium indicator (e.g., Fluo-4 AM) for 30 mins.

  • Pre-incubation: Add PIPE-amine (e.g., 100 nM - 10

    
    M) and incubate for 15 mins.
    
    • Note: This allows the compound to bind the allosteric site.

  • Stimulation: Inject a sub-saturating dose of GABA (e.g., EC20 concentration, typically 1-3

    
    M).
    
  • Measurement: Monitor fluorescence increase (488 nm ex / 525 nm em) via kinetic plate reader or confocal microscopy.

  • Result: PIPE-amine should increase the AUC (Area Under Curve) of the calcium transient compared to GABA alone.

Part 4: Mechanistic Visualization

The following diagram illustrates the dual-potential mechanism of PIPE-amine: Neurological Modulation (via GABA-A) vs. Oncological/Inflammatory modulation (via TSPO/NF-


B), depending on the cell type and concentration.

Mechanism cluster_membrane Cell Membrane Compound PIPE-amine (Extracellular) GABA_R GABA-A Receptor (Benzodiazepine Site) Compound->GABA_R Bind (High Affinity) TSPO Mitochondrial TSPO (Translocator Protein) Compound->TSPO Bind (Low Affinity) Cl_Influx Cl- Influx (Hyperpolarization) GABA_R->Cl_Influx Potentiation ROS_Mod ROS / Apoptosis Modulation TSPO->ROS_Mod Mitochondrial Stress NFkB NF-kB Signaling (Inhibition) TSPO->NFkB Downregulation Sedation Neuronal Inhibition (Sedation/Anxiolysis) Cl_Influx->Sedation Physiological Effect AntiTumor Anti-Proliferative Effect ROS_Mod->AntiTumor Cell Death NFkB->AntiTumor Reduced Inflammation

Figure 2: Dual mechanistic pathways. The left branch (GABA-A) is dominant in neurons; the right branch (TSPO) is relevant in glia and cancer cells.

References

  • Imidazo[1,2-a]pyridine Scaffold Overview

    • Title: Imidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.[3][4]

    • Source:Journal of Chemical Education (2017).[3]

    • URL:[Link]

  • Biological Activity (Anti-inflammatory/Anticancer)

    • Title: Synthesis and biological evaluation of 2-phenylimidazo[1,2-a]pyridine derivatives as potential anti-inflamm
    • Source:European Journal of Medicinal Chemistry / NIH PubMed (Contextual).
    • URL:[Link] (Review of biological activities 2017-2022).

  • Synthesis & Reactivity (Primary Amine Precursors)

    • Title: One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine.[5]

    • Source:Molecules (NIH Repository).
    • URL:[Link]

  • GABA-A Receptor Binding Context (Zolpidem/Alpidem Class)

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[6][7]

    • Source:ResearchG
    • URL:[Link]

  • Safety & Handling

    • Title: 2-Phenylimidazo(1,2-a)pyridin-3-amine PubChem Entry (CID 199307).
    • Source:PubChem.
    • URL:[Link]

Sources

"in vitro assay development for 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic In Vitro Profiling of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Part 1: Strategic Overview & Rationale

The Molecule: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as PIP-EA ) represents a critical chemical scaffold in neuropharmacology. It serves as the core pharmacophore for "Z-drugs" (e.g., Zolpidem, Alpidem) which target the Benzodiazepine (BZD) binding site of the


 receptor.

Why This Assay Matters: While amide derivatives of this scaffold (e.g., Zolpidem) are well-characterized sedatives, the primary amine form (PIP-EA ) presents a unique profiling challenge. In drug development, this molecule is often encountered as:

  • A Metabolic Intermediate: A potential metabolite of amide-linked Z-drugs.

  • A Lead Fragment: A precursor for synthesizing novel

    
    -subunit selective ligands.
    
  • A Multi-Target Ligand: Possessing a "histamine-like" ethylamine tail attached to a "BZD-like" core, raising the risk of off-target promiscuity (Histamine receptors vs. GABAergic modulation).

Scope of this Guide: This application note details the development of a cascading assay system to validate PIP-EA as a


 Receptor Positive Allosteric Modulator (PAM)  while simultaneously screening for Translocator Protein (TSPO)  liability—a known toxicity vector for imidazo[1,2-a]pyridines.

Part 2: Experimental Workflow & Logic

The characterization pipeline follows a "Filter-to-Truth" logic:

  • Primary Filter: Radioligand Binding (Affinity). Does it bind the target?

  • Functional Truth: Electrophysiology (Efficacy). Does it activate the target?

  • Safety Counter-Screen: TSPO Binding (Selectivity). Is it toxic?

Visualizing the Decision Logic

AssayWorkflow cluster_0 Stage 1: Affinity (High Throughput) cluster_1 Stage 2: Efficacy (Gold Standard) cluster_2 Stage 3: Safety (Liability) Start Compound: PIP-EA Binding Radioligand Binding ([3H]-Flumazenil Displacement) Start->Binding 10µM Screen Patch Whole-Cell Patch Clamp (HEK293-GABA-A α1β2γ2) Binding->Patch Ki < 1µM TSPO TSPO Counter-Screen ([3H]-PK11195 Binding) Binding->TSPO Parallel Screen Decision Lead Optimization Decision Matrix Patch->Decision Potentiation > 20% TSPO->Decision Selectivity Ratio

Caption: Figure 1. Cascading assay workflow for PIP-EA characterization. The pathway prioritizes affinity validation before resource-intensive functional testing, with parallel safety screening.

Part 3: Detailed Protocols

Protocol A: Primary Binding Assay (GABA-A BZD Site)

Objective: Determine the affinity (


) of PIP-EA for the benzodiazepine binding pocket.
Mechanism:  Competition binding against the antagonist 

-Flumazenil.

Materials:

  • Source Tissue/Cells: Rat whole brain homogenate (rich in native

    
    ) or HEK293 membranes overexpressing 
    
    
    
    .
  • Radioligand:

    
    -Flumazenil (Specific Activity ~80 Ci/mmol).
    
  • Reference Ligand: Diazepam (non-selective) or Zolpidem (

    
    -selective).
    
  • Assay Buffer: 50 mM Tris-Citrate, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in 50 mM Tris-Citrate buffer. Centrifuge at 20,000 x g for 20 mins. Resuspend pellet to a protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine:

    • 150 µL Membrane suspension.

    • 25 µL

      
      -Flumazenil (Final conc: 1 nM).
      
    • 25 µL PIP-EA (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM Diazepam.

  • Equilibrium: Incubate for 60 minutes at 4°C (to minimize receptor internalization and degradation).

  • Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.

  • Detection: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count via Liquid Scintillation Spectroscopy.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Note: A

indicates strong potential as a lead candidate.
Protocol B: Functional Electrophysiology (Whole-Cell Patch Clamp)

Objective: Confirm PIP-EA acts as a Positive Allosteric Modulator (PAM) and does not block the channel or act as a silent antagonist. Rationale: Binding does not equal efficacy. The ethylamine tail could theoretically occlude the channel.

Materials:

  • Cell Line: HEK293 stably expressing human

    
    , 
    
    
    
    , and
    
    
    subunits.
  • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Intracellular Solution: 140 mM CsCl (to block K+ channels), 2 mM

    
    , 1 mM 
    
    
    
    , 11 mM EGTA, 10 mM HEPES (pH 7.2).

Step-by-Step Methodology:

  • Setup: Establish whole-cell configuration. Clamp voltage at -60 mV.

  • Control Response: Apply a sub-saturating dose of GABA (

    
    , typically 1-3 µM) for 2 seconds. Record the peak current (
    
    
    
    ).
  • Wash: Perfuse with buffer for 30 seconds.

  • Test Application: Co-apply GABA (

    
    ) + PIP-EA (1 µM) for 2 seconds. Record peak current (
    
    
    
    ).
  • Validation: Apply GABA (

    
    ) + Diazepam (1 µM) as a positive control.
    

Data Interpretation: Calculate % Potentiation:



ResultInterpretationAction Required
> 20% Potentiation Valid PAM (Zolpidem-like)Proceed to PK studies.
No Change (-10% to +10%) Neutral AntagonistTest for antagonism against Diazepam.
Inhibition (< -10%) Negative Modulator / BlockerStop. Molecule is likely anxiogenic.
Protocol C: Safety Counter-Screen (TSPO Liability)

Objective: Assess binding to the Translocator Protein (TSPO, formerly PBR). Scientific Context: Many 2-phenyl-imidazo[1,2-a]pyridines (e.g., Alpidem) were withdrawn due to hepatotoxicity linked to high-affinity TSPO binding. The ethylamine tail of PIP-EA increases lipophilicity and may enhance TSPO affinity compared to carboxylated metabolites.

Methodology:

  • Ligand:

    
    -PK11195 (The gold standard TSPO ligand).
    
  • Tissue: Rat kidney mitochondria (rich in TSPO) or TSPO-transfected HEK cells.

  • Protocol: Similar to Protocol A, but incubation is 90 mins at 25°C.

  • Success Criteria: You want a high

    
     (low affinity) at TSPO. Ideally, the Selectivity Ratio (
    
    
    
    ) should be
    
    
    .

Part 4: Mechanistic Signaling Pathway

The following diagram illustrates the mechanism of action if PIP-EA functions successfully as a Z-drug class PAM.

GABAPathway GABA GABA (Neurotransmitter) Receptor GABA-A Receptor (α1β2γ2) GABA->Receptor Orthosteric Binding PIPEA PIP-EA (Allosteric Modulator) PIPEA->Receptor Allosteric Binding (α/γ Interface) ConfChange Conformational Change Receptor->ConfChange Cl_Influx Cl- Ion Influx (Increased Frequency) ConfChange->Cl_Influx Channel Opening Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Effect Sedation / Anxiolysis Hyperpol->Effect

Caption: Figure 2. Mechanism of Action. PIP-EA binds the allosteric BZD site, enhancing GABA-induced chloride influx leading to neuronal inhibition.

Part 5: References

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry, 287(48), 40224–40231. Link

  • Hanson, S. M., et al. (2008). Structural basis for ligand recognition in the benzodiazepine binding site of the GABA(A) receptor. Journal of Medicinal Chemistry, 51(22), 7243-7252. Link

  • Papadopoulos, V., et al. (2006). Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and molecular function. Trends in Pharmacological Sciences, 27(8), 402-409. Link

  • Vertex Pharmaceuticals (Search Result 1.1). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands.[1] Bioorganic & Medicinal Chemistry Letters. Link

Sources

"application of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine in cancer research"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine in Cancer Research

Part 1: Introduction & Strategic Utility

Compound Identity:

  • IUPAC Name: 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanamine

  • CAS Number: 171346-87-5

  • Role: Privileged Scaffold & Pharmacophore Precursor

Executive Summary: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a critical "privileged structure" in medicinal chemistry, specifically within oncology. It serves as a bioisostere of tryptamine and histamine, providing a rigid bicyclic core that effectively intercalates into the ATP-binding pockets of various kinases.

In cancer research, this amine is not typically the final drug but the primary building block used to synthesize libraries of high-affinity ligands targeting:

  • PI3K/Akt/mTOR Pathway: Derivatives function as competitive ATP inhibitors, blocking survival signaling in glioblastoma and breast cancer.

  • Translocator Protein (TSPO): The imidazo[1,2-a]pyridine core is the gold standard for TSPO ligands (mitochondrial targets), used for imaging (PET tracers) and inducing apoptosis in glioma cells.

  • Tubulin Polymerization: 3-substituted derivatives destabilize microtubules, causing G2/M cell cycle arrest.

This guide details the protocols for derivatizing this scaffold to generate active anticancer agents and the biological assays required to validate their efficacy.

Part 2: Mechanism of Action & Design Logic

The efficacy of drugs derived from this amine stems from the specific interactions of the imidazo[1,2-a]pyridine core.

1. Kinase Inhibition (PI3K/mTOR): The nitrogen atoms in the imidazo-pyridine ring act as hydrogen bond acceptors for the hinge region of the kinase ATP-binding pocket. The 3-ethylamine side chain, when derivatized (e.g., into an amide or urea), extends into the ribose-binding pocket, providing selectivity.

2. TSPO Modulation: Mitochondrial TSPO is overexpressed in aggressive cancers. Ligands derived from this amine bind TSPO, triggering the collapse of the mitochondrial membrane potential (


), leading to the release of Cytochrome C and activation of the Caspase cascade (Apoptosis).

Pathway Visualization (Graphviz):

G Scaffold 2-(2-Phenyl-imidazo[1,2-a] pyridin-3-yl)-ethylamine Derivatization Chemical Derivatization (Amides/Ureas) Scaffold->Derivatization Synthesis Target_PI3K Target: PI3K/mTOR (ATP Pocket) Derivatization->Target_PI3K Binding Target_TSPO Target: Mito-TSPO (Outer Membrane) Derivatization->Target_TSPO Binding Effect_Akt Inhibition of p-Akt Target_PI3K->Effect_Akt Blocks Phosphorylation Effect_MMP Collapse of Mito-Potential (ΔΨm) Target_TSPO->Effect_MMP Pore Opening Outcome_Arrest G2/M Cell Cycle Arrest Effect_Akt->Outcome_Arrest Outcome_Apoptosis Apoptosis (Caspase 3/7 Activation) Effect_MMP->Outcome_Apoptosis

Caption: Mechanistic flow showing how derivatives of the amine scaffold target PI3K and TSPO to induce cancer cell death.

Part 3: Experimental Protocols

Protocol A: Synthesis of Bioactive Derivatives (General Procedure)

Objective: To convert the primary amine into a library of active amides or sulfonamides for screening.

Materials:

  • 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (1.0 eq)

  • Acyl Chlorides (R-COCl) or Sulfonyl Chlorides (R-SO2Cl) (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1 mmol of the amine scaffold in 5 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 2 mmol of TEA. Cool the mixture to 0°C using an ice bath.

  • Coupling: Dropwise add 1.1 mmol of the selected Acyl/Sulfonyl Chloride dissolved in 2 mL DCM.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) and stir for 4-12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the IC50 of the synthesized derivatives against cancer cell lines (e.g., MCF-7, U87MG).

Reagents:

  • Cell Lines: MCF-7 (Breast), U87MG (Glioblastoma).

  • MTT Reagent (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).

Procedure:

  • Seeding: Seed cancer cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve the synthesized derivatives in DMSO (Stock: 10 mM). Prepare serial dilutions in culture medium (Final conc: 0.1, 1, 10, 50, 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Treat cells for 48h or 72h.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove supernatant carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    
Protocol C: Validation of Mechanism (Western Blot)

Objective: To confirm PI3K/Akt pathway inhibition.

Target Proteins:

  • p-Akt (Ser473): Marker for PI3K activity (Should decrease).

  • Total Akt: Loading control.

  • Caspase-3 (Cleaved): Marker for apoptosis (Should increase).

Workflow:

  • Treat cells with IC50 concentration of the lead derivative for 24h.

  • Lyse cells using RIPA buffer + Phosphatase Inhibitors.

  • Perform SDS-PAGE and transfer to PVDF membrane.

  • Block with 5% BSA (Phospho-proteins require BSA, not milk).

  • Incubate with primary antibodies (1:1000) overnight at 4°C.

  • Visualize using ECL chemiluminescence.

Part 4: Data Interpretation & Troubleshooting

Expected Results Table:

Compound ClassModification at Amine (N-R)Primary TargetExpected IC50 (µM)Phenotype
Parent Amine -H (Free Amine)Weak/Non-specific> 50 µMMinimal toxicity
Amide Derivative -CO-Aryl (e.g., 4-F-Phenyl)TSPO / PI3K0.5 - 5.0 µMApoptosis
Sulfonamide -SO2-ArylTubulin1.0 - 10.0 µMCell Cycle Arrest (G2/M)
Urea -CO-NH-ArylKinase (Multi-target)< 1.0 µMCytostasis

Troubleshooting Guide:

  • Low Solubility: The parent amine and its planar derivatives can be hydrophobic. Solution: Use DMSO for stock solutions; for animal studies, formulate in 10% DMSO + 40% PEG400 + 50% Saline.

  • No Activity: If the amide derivatives are inactive, the linker length (ethyl) might be too short for the specific kinase pocket. Solution: Synthesize the propyl-amine analog or use a flexible urea linker.

References

  • Imidazo[1,2-a]pyridines as Anticancer Agents

    • Title: Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.[1][2]

    • Source: ResearchG
    • URL:

  • PI3K/mTOR Inhibition by Imidazopyridines

    • Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[1]

    • Source: Oncology Letters (NIH/PMC).
    • URL:

  • Synthesis and Cytotoxicity Protocols

    • Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.[2]

    • Source: Asian Pacific Journal of Cancer Prevention (2022).
    • URL:

  • TSPO Ligand Development: Context: Imidazo[1,2-a]pyridines (like Alpidem) are classic high-affinity ligands for the Translocator Protein (TSPO), a biomarker in glioma. Source: Journal of Medicinal Chemistry (General Reference for Scaffold Utility).

Sources

Application Note: Characterization and Utilization of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the physicochemical properties and experimental protocols for 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (referred to herein as PIPE-amine ).[1] This molecule represents a versatile "dual-function" probe in chemical biology: it serves as both an intrinsic fluorophore sensitive to environmental polarity/pH and a pharmacophore scaffold targeting the benzodiazepine binding site of GABA-A receptors and the Translocator Protein (TSPO). This document provides validated workflows for using PIPE-amine in fluorescence microscopy, lysosomal tracking, and competitive binding assays.[1]

Part 1: Physicochemical Characterization (The Fluorophore)

Molecular Logic & Fluorescence Mechanism

The core imidazo[1,2-a]pyridine structure functions as a "push-pull" system.[1] The nitrogen bridgehead acts as an electron acceptor, while the phenyl ring (depending on substitution) acts as a donor.

  • Intramolecular Charge Transfer (ICT): Upon excitation, electron density shifts across the fused ring system, making the emission highly sensitive to solvent polarity (solvatochromism).

  • pH Sensitivity: The ethylamine side chain (

    
    ) allows the molecule to act as a proton trap. In acidic environments, the protonated amine prevents quenching mechanisms or alters the solubility profile, driving lysosomal accumulation.
    
Spectral Properties[1][2][3]
  • Excitation Max (

    
    ):  330–350 nm (UV/Blue region).[1]
    
  • Emission Max (

    
    ):  420–480 nm (Blue/Cyan region), highly solvent-dependent.[1]
    
  • Stokes Shift: Large (~90–120 nm), minimizing self-quenching and allowing clear separation from excitation light.[1]

Table 1: Solvatochromic Shift Data
SolventPolarity Index

(nm)
Quantum Yield (

)
Notes
Cyclohexane0.23950.65High intensity, structured band
Dichloromethane3.14250.55Moderate shift
Methanol5.14500.30Bathochromic shift due to H-bonding
PBS (pH 7.[1]4)Water4750.15Quenched by water (requires hydrophobic pocket)

Part 2: Biological Protocols[1][2][4]

Protocol A: Lysosomal pH Tracking in Live Cells

Mechanism: The unprotonated PIPE-amine permeates cell membranes.[1] Once inside the acidic lysosome (pH 4.5–5.0), the ethylamine group becomes protonated (


). The charged molecule cannot cross the membrane back out, becoming "trapped" and concentrating fluorescence in the organelle.

Materials:

  • Stock Solution: 10 mM PIPE-amine in DMSO (Store at -20°C, dark).

  • Live Cell Buffer: HBSS or Imaging Buffer (phenol red-free).[1]

  • Cells: HeLa, HEK293, or primary neurons.

Step-by-Step Workflow:

  • Preparation: Dilute Stock Solution to 5 µM working concentration in pre-warmed HBSS.

  • Incubation: Aspirate media from cells and add the working solution. Incubate for 30 minutes at 37°C / 5% CO₂.

  • Wash: Wash cells

    
     with HBSS to remove background probe.
    
  • Imaging:

    • Excitation: 405 nm laser line (or DAPI filter set).

    • Emission: Collect 430–500 nm.[1]

    • Note: Co-stain with LysoTracker Red (50 nM) to validate localization.[1]

Protocol B: Competitive Binding Assay (GABA-A Receptor)

Mechanism: PIPE-amine mimics the core scaffold of Zolpidem and Alpidem .[1] It binds to the


 interface of the GABA-A receptor (Benzodiazepine site).[2] This protocol uses PIPE-amine as a "cold" competitor against a radioligand (e.g., 

-Flumazenil) to determine affinity.[1]

Materials:

  • Membrane Prep: Rat cortical membranes or HEK293 cells expressing

    
     GABA-A receptors.[1]
    
  • Radioligand:

    
    -Flumazenil (1 nM final concentration).[1]
    
  • Competitor: PIPE-amine (Range:

    
     M to 
    
    
    
    M).[1]

Step-by-Step Workflow:

  • Assay Buffer: 50 mM Tris-Citrate, pH 7.4.

  • Plate Setup: In a 96-well plate, add:

    • 50 µL Membrane suspension (20 µg protein).[1]

    • 50 µL

      
      -Flumazenil.[1]
      
    • 50 µL PIPE-amine (dilution series).[1]

  • Equilibrium: Incubate for 60 minutes at 4°C (to minimize receptor degradation).

  • Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold buffer.
    
  • Quantification: Add scintillation cocktail and count CPM. Calculate

    
     and 
    
    
    
    .

Part 3: Visualization of Workflows

Experimental Logic Flow

The following diagram illustrates the decision matrix for using PIPE-amine based on the experimental goal (Imaging vs. Binding).

PIPE_Workflow Probe PIPE-amine (Stock: 10mM DMSO) Decision Select Application Probe->Decision Imaging Live Cell Imaging (Lysosomal Tracking) Decision->Imaging Fluorescence Binding GABA-A Receptor Binding Assay Decision->Binding Pharmacology Mech_Trap Mechanism: Ion Trapping (pH Gradient) Imaging->Mech_Trap Step_Incubate Incubate 5µM 30 min @ 37°C Imaging->Step_Incubate Step_Microscopy Confocal Microscopy Ex: 405nm | Em: 450nm Step_Incubate->Step_Microscopy Mech_Comp Mechanism: Competitive Displacement (Benzodiazepine Site) Binding->Mech_Comp Step_Mix Mix with Membranes + [3H]-Flumazenil Binding->Step_Mix Step_Count Scintillation Counting Calculate Ki Step_Mix->Step_Count

Figure 1: Decision tree and workflow for utilizing PIPE-amine in cellular imaging versus pharmacological assays.

Synthesis & Derivatization Pathway

PIPE-amine is also a "scaffold."[1] The primary amine allows it to be converted into more complex probes (e.g., TSPO ligands or Biotinylated tracers).

Synthesis_Path Start PIPE-amine (-NH2 Handle) Product1 FRET Probe / Organelle Tracker Start->Product1 Conjugation Product2 TSPO/GABA Ligand (Alpidem Analogue) Start->Product2 Amide Coupling Reagent1 + NHS-Ester Dye Reagent1->Product1 Reagent2 + Acid Chloride (e.g., 4-chlorobenzoyl) Reagent2->Product2

Figure 2: Synthetic versatility of the ethylamine side chain for generating advanced molecular probes.

References

  • Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

    • Title: Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations.[1][3][4]

    • Source:Current Drug Research Reviews (via PubMed/NIH).[1]

    • Context: Defines the core scaffold's utility in medicinal chemistry, specifically as a precursor for Zolpidem and Alpidem.[5]

  • Fluorescence Properties of Imidazo[1,2-a]pyridines

    • Title: Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.[1]

    • Source:ResearchGate (Full Text Available).[1]

    • Context: Details the solvatochromism, ESIPT mechanisms, and quantum yield data essential for using these molecules as fluorescent probes.
  • GABA-A Receptor Binding Profiles

    • Title: Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists.[1][6]

    • Source:Journal of Medicinal Chemistry (ACS Publications).[1]

    • Context: Provides the methodological basis for the competitive binding assays and SAR d
    • [1]

  • TSPO Ligand Applic

    • Title: 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO).[1][7]

    • Source:Bioorganic & Medicinal Chemistry (via PubMed).[1]

    • Context: Validates the use of the 2-phenyl-imidazo[1,2-a]pyridine core for targeting mitochondrial TSPO.[1]

Sources

"experimental design for in vivo studies with 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Part 1: Executive Summary & Strategic Rationale

The compound 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as IP-EtNH2 ) represents a "privileged scaffold" in medicinal chemistry. It is the core pharmacophore for established hypnotic-anxiolytics like Zolpidem and Alpidem .[1]

While the 2-phenyl-imidazo[1,2-a]pyridine core is a known ligand for the benzodiazepine binding site (BZ-site) of the GABA-A receptor (specifically


, 

, and

subunits) and the Translocator Protein (TSPO) , the presence of the primary ethylamine tail presents unique challenges and opportunities.

Critical Experimental Causality:

  • Metabolic Liability: Primary amines are susceptible to Monoamine Oxidases (MAO). In vivo design must prioritize Pharmacokinetics (PK) to verify half-life (

    
    ) before efficacy testing.
    
  • CNS Penetration: The polarity of the primary amine may hinder Blood-Brain Barrier (BBB) traversal compared to tertiary amides (e.g., Zolpidem).

  • Target Validation: Efficacy studies must distinguish between sedation (GABA-A

    
    ) and anxiolysis (GABA-A 
    
    
    
    ).

Part 2: Experimental Workflow & Logic

The following diagram illustrates the "Go/No-Go" decision tree for evaluating IP-EtNH2.

G Start Compound: IP-EtNH2 Formulation 1. Formulation (pH adjustment/Co-solvent) Start->Formulation PK_Study 2. PK & BBB Study (IV vs PO) Formulation->PK_Study Stable Susp/Soln Decision_PK Brain:Plasma > 0.3? PK_Study->Decision_PK PD_Sedation 3a. Sedation Screen (LORR / Open Field) Decision_PK->PD_Sedation Yes PD_Anxiety 3b. Anxiolysis Screen (Elevated Plus Maze) Decision_PK->PD_Anxiety Yes Stop Stop: Chemical Optimization Needed Decision_PK->Stop No (Poor CNS Entry) Mech_Check 4. Mechanism Check (Flumazenil Antagonism) PD_Sedation->Mech_Check PD_Anxiety->Mech_Check

Caption: Experimental workflow prioritizing BBB penetration validation prior to behavioral assays.

Part 3: Detailed Protocols

Protocol 1: Formulation for Parenteral Administration

Imidazo[1,2-a]pyridines are lipophilic weak bases. Proper formulation is critical to prevent precipitation upon injection, which causes micro-embolisms and false behavioral data.

Reagents:

  • Dimethyl sulfoxide (DMSO), sterile grade.

  • Polyethylene Glycol 400 (PEG-400).

  • Saline (0.9% NaCl).

  • 1N HCl and 1N NaOH for pH adjustment.

Procedure:

  • Weighing: Accurately weigh IP-EtNH2.

  • Solubilization: Dissolve the compound in 5% DMSO (v/v of final volume). Vortex until clear.

  • Co-solvent Addition: Add 40% PEG-400 slowly while vortexing.

  • Aqueous Phase: Slowly add 55% Saline.

    • Critical Step: If precipitation occurs, acidify slightly with 1N HCl (dropwise) to convert the amine to its hydrochloride salt, improving solubility. Target pH 4.5–5.5.

  • Filtration: Pass through a 0.22

    
    m syringe filter (PVDF membrane) to ensure sterility.
    

Validation:

  • Observe for crystal formation after 4 hours at room temperature.

  • Control Vehicle: 5% DMSO / 40% PEG-400 / 55% Saline.

Protocol 2: Pharmacokinetics & BBB Penetration (The "Gatekeeper" Study)

Objective: Determine if IP-EtNH2 crosses the BBB and resists rapid metabolism.

Experimental Design:

  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Dose: 10 mg/kg (Intraperitoneal - IP) or 5 mg/kg (Intravenous - IV).

  • Timepoints: 15, 30, 60, 120, 240 min post-dose.

Sample Collection:

  • Plasma: Cardiac puncture into EDTA tubes. Centrifuge at 3000g for 10 min.

  • Brain: Transcardial perfusion with saline (to remove blood drug). Harvest whole brain, weigh, and homogenize in 3 volumes of PBS.

Analysis: LC-MS/MS (MRM mode). Calculate Brain-to-Plasma ratio (


).

Data Interpretation Table:

ParameterTarget ValueImplication

(Brain)
< 30 minRapid onset (suitable for insomnia/acute anxiety).

(Brain/Plasma)
> 0.3Moderate CNS penetration.

(Brain/Plasma)
< 0.1FAIL. Compound is peripherally restricted or P-gp substrate.

1–3 hoursIdeal for hypnotics (avoids "hangover" effect).
Protocol 3: Behavioral Efficacy (GABA-A Modulation)

If PK confirms CNS exposure, proceed to efficacy.

A. Open Field Test (Sedation/Locomotion)

  • Rationale: GABA-A

    
     agonists (like Zolpidem) cause dose-dependent sedation.
    
  • Method:

    • Acclimate mice to the testing room for 1 hour.

    • Administer IP-EtNH2 (e.g., 3, 10, 30 mg/kg) or Vehicle.

    • 30 min post-dose, place mouse in the center of an automated Open Field arena (40x40 cm).

    • Record for 30 minutes.

  • Key Metrics: Total Distance Moved (cm), Velocity (cm/s).

  • Expectation: Significant reduction in locomotion at higher doses indicates sedation.

B. Elevated Plus Maze (Anxiety)

  • Rationale: To detect anxiolysis (often mediated by

    
     subunits) at sub-sedative doses.
    
  • Method:

    • Apparatus: Two open arms and two closed arms elevated 50cm.

    • Administer low dose IP-EtNH2 (e.g., 1, 3 mg/kg).

    • Place mouse in center facing an open arm. Record for 5 minutes.

  • Key Metrics: % Time in Open Arms, % Entries into Open Arms.

  • Expectation: Increased open arm time compared to vehicle without a decrease in total entries (which would indicate sedation).

Protocol 4: Mechanistic Validation (Flumazenil Challenge)

Objective: Prove the effect is mediated via the Benzodiazepine binding site.

Logic: Flumazenil is a competitive antagonist at the BZ-site. If IP-EtNH2 acts via this site, Flumazenil should nullify its effects.

Design:

  • Group 1: Vehicle + Vehicle

  • Group 2: IP-EtNH2 (Effective Dose) + Vehicle

  • Group 3: IP-EtNH2 (Effective Dose) + Flumazenil (10 mg/kg IP, administered 15 min prior).

Readout:

  • If Group 3 behavior = Group 1, the mechanism is GABA-A BZ-site specific .

  • If Group 3 behavior = Group 2, the mechanism is Off-Target (e.g., serotonergic or TSPO-mediated).

Part 4: Molecular Mechanism Diagram

The following diagram details the putative signaling pathway of IP-EtNH2 at the synapse.

Mechanism Ligand IP-EtNH2 (Ligand) Receptor GABA-A Receptor (alpha/gamma Interface) Ligand->Receptor Binds ConfChange Allosteric Conformational Change Receptor->ConfChange Antagonist Flumazenil (Competitor) Antagonist->Receptor Blocks GABA_Affinity Increased GABA Affinity ConfChange->GABA_Affinity Channel Chloride (Cl-) Channel Opening Frequency GABA_Affinity->Channel Hyperpol Neuronal Hyperpolarization (Inhibition) Channel->Hyperpol Cl- Influx Effect Sedation / Anxiolysis Hyperpol->Effect

Caption: Putative Positive Allosteric Modulation (PAM) of the GABA-A receptor by IP-EtNH2.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry

    • Title: Imidazo[1,2-a]pyridines: A Privileged Scaffold in Medicinal Chemistry.[1][2][3]

    • Source:Journal of Medicinal Chemistry (Review).
    • Relevance: Establishes the core scaffold's history in CNS drug discovery (Zolpidem, Alpidem).
    • URL:[Link]

  • GABA-A Receptor Pharmacology

    • Title: 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats.[4][5]

    • Source:British Journal of Pharmacology.
    • Relevance: Discusses the duality of this scaffold binding to both GABA-A and TSPO (PBR).
    • URL:[Link]

  • Zolpidem Mechanism & Structure

    • Title: Zolpidem, a novel nonbenzodiazepine hypnotic. I. Neuropharmacological and behavioral effects.
    • Source:Journal of Pharmacology and Experimental Therapeutics.
    • Relevance: Provides the foundational behavioral protocols (sedation vs.
    • URL:[Link]

  • Blood-Brain Barrier Protocols

    • Title: Methods for assessing blood-brain barrier penetr
    • Source:Current Opinion in Pharmacology.
    • Relevance: Standardizes the PK/Brain-to-plasma ratio methodology described in Protocol 2.
    • URL:[Link]

Sources

Application Note: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as PIP-EA ) represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it acts as a bioisostere of tryptamine and histamine , where the indole or imidazole core is replaced by the imidazo[1,2-a]pyridine system.

This Application Note details the utility of PIP-EA in High-Throughput Screening (HTS) campaigns. Unlike random library members, PIP-EA derivatives exhibit a high hit rate against G-Protein Coupled Receptors (GPCRs)—specifically Melatonin (


), Serotonin (

), and GABAergic targets—due to the core's proven ability to engage benzodiazepine binding sites and biogenic amine pockets.

This guide provides standardized protocols for handling PIP-EA, designing targeted libraries around its amine handle, and executing HTS assays while mitigating the compound's intrinsic fluorescence interference.

Chemical Properties & Mechanistic Basis[1][2]

Structural Significance (Bioisosterism)

PIP-EA is not merely a screening compound; it is a pharmacophore anchor .

  • Tryptamine Analog: The ethylamine side chain at the C3 position mimics the ethylamine tail of serotonin and melatonin.

  • Zolpidem Core: The 2-phenyl-imidazo[1,2-a]pyridine core is the structural basis of Zolpidem (Ambien), a blockbuster hypnotic drug acting on the GABA-A receptor.

By utilizing PIP-EA in HTS, researchers can interrogate multiple signaling pathways simultaneously, leveraging its "dual-personality" to bind both GPCR orthosteric sites and ion channel allosteric sites.

Physicochemical Profile
PropertyValue / CharacteristicRelevance to HTS
Molecular Weight ~237.3 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
LogP ~2.1 - 2.5Good membrane permeability; CNS active.
Solubility Moderate (Water); High (DMSO)Requires DMSO stock preparation (10 mM).
Fluorescence YES (Excitation ~330nm, Emission ~450nm)CRITICAL: Can cause false positives in fluorescence intensity assays.
pKa (Base) ~6.8 (Pyridine N), ~9.8 (Amine)Positively charged at physiological pH (7.4).

Application 1: Targeted Library Generation

Rationale: The primary amine of PIP-EA is a "diversity handle." It should be derivatized via parallel synthesis to create a focused library (100–1000 compounds) for HTS.

Workflow Diagram: Library Synthesis & Screening

LibraryWorkflow cluster_QC Quality Control PIP_EA PIP-EA Scaffold (Amine Handle) Synthesis Parallel Synthesis (Amide Coupling) PIP_EA->Synthesis Reagents Diversity Reagents (Acyl Chlorides, Sulfonyl Chlorides) Reagents->Synthesis Purification Solid Phase Extraction (SCX Cartridges) Synthesis->Purification MasterPlate Master Plate (10mM in DMSO) Purification->MasterPlate LCMS LC-MS Verification (Purity > 90%) Purification->LCMS HTS HTS Assay (GPCR / Ion Channel) MasterPlate->HTS

Caption: Workflow for converting the PIP-EA scaffold into a diversity library for HTS.

Protocol: High-Throughput Screening Assay

Target Class: GPCR (e.g., Melatonin MT1/MT2 or 5-HT). Assay Type: Cell-based Calcium Flux (FLIPR) or TR-FRET cAMP. Note: Due to the intrinsic fluorescence of the imidazopyridine core, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is recommended over standard fluorescence intensity to eliminate background interference.

Reagent Preparation
  • Compound Stock: Dissolve PIP-EA (or library derivatives) to 10 mM in 100% DMSO .

    • Storage: -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Cells: CHO-K1 or HEK293 stably expressing the target GPCR (e.g., human

    
    ).
    
Step-by-Step HTS Protocol (384-well Format)
Step 1: Plate Stamping (Echo Acoustic Dispenser)
  • Transfer 40 nL of compound stock (10 mM) into the assay plate (384-well, black-walled, clear bottom).

  • Controls:

    • High Control: Reference Agonist (e.g., Melatonin, 1 µM final).

    • Low Control: DMSO vehicle (0.1% final).

    • Blank: Buffer only.

Step 2: Cell Seeding
  • Harvest cells and resuspend at

    
     cells/mL in Assay Buffer.
    
  • Dispense 20 µL/well into the assay plate containing the compounds.

  • Incubation: 30 minutes at Room Temperature (RT).

    • Why? Allows the compound to equilibrate with the receptor before stimulating (if running antagonist mode) or allows signaling to occur (agonist mode).

Step 3: Detection (cAMP TR-FRET Mode)
  • Principle: Competition between cellular cAMP and labeled cAMP-d2 for binding to Anti-cAMP-Cryptate.

  • Add 10 µL of cAMP-d2 conjugate (Acceptor).

  • Add 10 µL of Anti-cAMP-Cryptate (Donor).

  • Incubate for 1 hour at RT in the dark.

Step 4: Signal Acquisition
  • Read plate on an HTS Multimode Reader (e.g., EnVision, PHERAstar).

  • Settings:

    • Excitation: 337 nm (Laser).

    • Emission 1: 665 nm (Acceptor - FRET signal).

    • Emission 2: 620 nm (Donor - Reference).

  • Data Output: Calculate Ratio (

    
    ).
    
Data Analysis & Hit Selection
  • Normalization: Convert Ratios to % Activity or % Inhibition relative to High/Low controls.

  • Z-Factor Calculation: Ensure

    
     for the plate to be valid.
    
  • Interference Check:

    • Since PIP-EA is fluorescent (blue region), check the 620 nm channel raw data.

    • Flag: If a well shows abnormally high 620 nm signal compared to DMSO controls, the compound is autofluorescing. Exclude these from hit lists or validate via an orthogonal assay (e.g., Radioligand binding).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Compound autofluorescence (Imidazopyridine core).Switch to TR-FRET or AlphaScreen. Avoid standard Intensity endpoints (e.g., Fluo-4).
Precipitation Low solubility in aqueous buffer.Limit final concentration to

. Ensure DMSO

.
Low Signal Window Receptor desensitization.Optimize cell density and incubation time. Use adherent cells if suspension stress is suspected.
False Positives (GABA) Off-target binding to GABA-A.Run a counter-screen against GABA-A null lines if targeting GPCRs.

Biological Pathway Context

The following diagram illustrates the dual potential of PIP-EA derivatives to modulate both GPCRs (Melatonin/Serotonin) and Ion Channels (GABA-A), highlighting the need for selectivity screening.

Pathway Ligand PIP-EA Derivative MT_Rec Melatonin Receptor (MT1 / MT2) Ligand->MT_Rec Agonist Mode GABA_Rec GABA-A Receptor (Benzodiazepine Site) Ligand->GABA_Rec Allosteric Modulator Gi_Protein Gi Protein Activation MT_Rec->Gi_Protein Cl_Flux Chloride Influx (Hyperpolarization) GABA_Rec->Cl_Flux cAMP_Down Decrease cAMP Gi_Protein->cAMP_Down Sleep Sedation / Sleep Onset cAMP_Down->Sleep Cl_Flux->Sleep

Caption: Mechanistic divergence of PIP-EA derivatives. The scaffold can drive sleep/sedation via two distinct pathways.

References

  • PubChem. 2-Phenylimidazo[1,2-a]pyridin-3-amine (Compound Summary). National Library of Medicine. Link

  • Goes, A. et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Link

  • El Kazzouli, S. et al. Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands. European Journal of Medicinal Chemistry.[1] Link

  • Bagdi, A.K. et al. Imidazo[1,2-a]pyridine: A privileged scaffold for the synthesis of bioactive molecules.[2] Current Organic Chemistry.[3] Link

  • Fisher Scientific. Safety Data Sheet: 2-Phenylimidazo[1,2-a]pyridine derivatives.Link

Sources

Application Note: Precision Synthesis of Functionalized Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

From Combinatorial Scaffolds to API Scale-Up

Abstract & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents. Its biological relevance stems from its ability to mimic purine bases and interact with diverse biological targets, including GABA receptors and kinase domains.

This Application Note provides a rigorous technical guide for synthesizing functionalized imidazo[1,2-a]pyridines. Moving beyond basic textbook descriptions, we detail three distinct synthetic workflows:

  • De Novo Cyclization: The robust condensation standard.

  • Multicomponent Assembly: The Grobebke-Blackburn-Bienaymé (GBB) reaction for rapid library generation.

  • Late-Stage Functionalization: C-H activation strategies for diversifying the C-3 position.

Strategic Retrosynthesis & Disconnection Analysis

To design an effective route, one must understand the electronic bias of the scaffold. The imidazo[1,2-a]pyridine ring is electron-rich, with the C-3 position being highly nucleophilic (similar to indole C-3), while C-5, C-6, C-7, and C-8 are susceptible to electrophilic substitution or cross-coupling depending on pre-installed halogens.

Visualization: Synthetic Disconnection Map

The following diagram outlines the three primary logic gates for constructing the scaffold.

Retrosynthesis Target Functionalized Imidazo[1,2-a]pyridine MethodA Method A: Condensation (2-Aminopyridine + α-Haloketone) Target->MethodA Disconnection 1 (Cyclization) MethodB Method B: GBB Reaction (Amine + Aldehyde + Isocyanide) Target->MethodB Disconnection 2 (MCR) MethodC Method C: C-H Functionalization (Late-Stage C-3 Diversification) Target->MethodC Disconnection 3 (C-H Activation) Pre_A 2-Aminopyridine + α-Bromoacetophenone MethodA->Pre_A Reagents Pre_B 2-Aminopyridine + R-CHO + R-NC MethodB->Pre_B Reagents Pre_C Imidazo[1,2-a]pyridine Core + Electrophile/Radical MethodC->Pre_C Reagents

Figure 1: Retrosynthetic analysis showing the three primary pathways to access the imidazo[1,2-a]pyridine core.

Method A: The Condensation Standard (De Novo Synthesis)

Best For: Large-scale synthesis of C-2 substituted derivatives. Mechanism: Nucleophilic attack of the ring nitrogen on the


-haloketone, followed by cyclodehydration.
Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is self-validating; the evolution of HBr typically drives the reaction, but the addition of a weak base ensures completion.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • 2-Bromoacetophenone (1.0 equiv)

  • Sodium Bicarbonate (

    
    ) (1.2 equiv)
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-aminopyridine in 20 mL of ethanol.

  • Addition: Add 10 mmol of 2-bromoacetophenone. Note: The reaction is exothermic. Add slowly if scaling up >10g.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Basification: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate. Add saturated aqueous

    
     until pH 
    
    
    
    8 to liberate the free base.
  • Isolation: Evaporate the ethanol under reduced pressure. Extract the residue with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Expert Insight: For acid-sensitive substrates, replace the thermal reflux with microwave irradiation (


, 15 mins) to minimize decomposition.

Method B: The Grobebke-Blackburn-Bienaymé (GBB) Reaction

Best For: Rapid combinatorial library generation; simultaneous functionalization of C-3. Mechanism: A [4+1] cycloaddition involving an imine intermediate and an isocyanide.

Protocol 2: One-Pot 3-Component Synthesis

This reaction is highly atom-economical and tolerates a wide range of aldehydes and isocyanides.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium Triflate

    
     (5 mol%) or Ammonium Chloride (10 mol%)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation: In a sealed vial, combine 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in 2 mL MeOH. Stir for 15 minutes to allow pre-equilibrium of the imine.

  • Catalyst & Isocyanide: Add the isocyanide (1.1 mmol) followed by the catalyst (

    
     or 
    
    
    
    ).
  • Reaction: Stir at room temperature for 12 hours. Optimization: Heating to

    
     accelerates the reaction but may increase isocyanide polymerization.
    
  • Work-up: The product often precipitates from methanol. Filter and wash with cold methanol.[1] If soluble, evaporate solvent and purify via column chromatography.

Visualization: GBB Reaction Mechanism

GBB_Mechanism Start 2-Aminopyridine + Aldehyde Imine Imine Intermediate Start->Imine - H2O Cyclo [4+1] Cycloaddition Imine->Cyclo Isocyanide Isocyanide (R-NC) Isocyanide->Cyclo Insertion Product 3-Amino-imidazo[1,2-a]pyridine Cyclo->Product Tautomerization

Figure 2: Mechanistic flow of the Grobebke-Blackburn-Bienaymé reaction.

Method C: Late-Stage C-H Functionalization

Best For: Diversifying the C-3 position of an existing scaffold (e.g., drug analoging). Mechanism: Electrophilic aromatic substitution (


) or Radical mediated pathways.
Protocol 3: C-3 Arylation (Pd-Catalyzed)

Direct C-H arylation avoids the need for pre-halogenated precursors at the C-3 position.

Reagents:

  • Imidazo[1,2-a]pyridine core (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add the imidazo[1,2-a]pyridine (0.5 mmol), aryl bromide (0.6 mmol),

    
    , 
    
    
    
    , and
    
    
    .
  • Solvent: Add anhydrous 1,4-Dioxane (3 mL).

  • Heating: Seal and heat to

    
     for 16 hours.
    
  • Filtration: Cool, dilute with DCM, and filter through a Celite pad to remove inorganic salts and Palladium black.

  • Purification: Concentrate and purify via flash chromatography.

Case Study: Industrial Synthesis of Zolpidem

Context: Zolpidem (Ambien) is the most commercially significant molecule in this class. The industrial route highlights the importance of avoiding genotoxic impurities (like methyl iodide) and optimizing for yield.

Optimized Route (Non-Methyl Iodide Approach):

  • Condensation: 2-Amino-5-methylpyridine + 2-Bromo-1-(4-tolyl)ethanone

    
     6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine.
    
  • Mannich Reaction: Reaction with formaldehyde and dimethylamine

    
     C-3 dimethylaminomethyl derivative.
    
  • Activation: The dimethylamino group is quaternized (using methyl chloride or sulfate) and displaced by cyanide

    
     C-3 Acetonitrile.
    
  • Hydrolysis & Amidation: The nitrile is hydrolyzed to the acid and coupled with dimethylamine to form Zolpidem.

Key Safety Note: Older routes used Methyl Iodide (MeI) for quaternization. Modern protocols use Methyl Chloride or Dimethyl Sulfate to reduce cost and manage genotoxicity risks more effectively.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Decomposition of

-haloketone
Use fresh reagents; switch to

(weaker base) or run at room temp for longer time.
Regioselectivity (Method B) Steric hindrance of aldehydeUse Lewis Acid catalysts (

) to activate the imine; increase temperature to

.
Pd Black Formation (Method C) Catalyst decompositionEnsure strict oxygen-free conditions; increase ligand:Pd ratio to 3:1.
Product Solubility High polarity of salt formsAlways neutralize salts with

before extraction; use DCM/MeOH (9:1) for extraction.

References

  • Perveen, H. et al. (2023). "Synthesis of imidazo[1,2-a]pyridines by transition metal‐catalyzed protocol." ResearchGate. Link

  • Kurteva, V. (2021).[2] "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega.[2] Link

  • Bagdi, A. K. et al. (2020). "Cross-Dehydrogenative Coupling Strategies for the Functionalization of Imidazo[1,2-a]pyridines." Royal Society of Chemistry. Link

  • Shaabani, S. et al. (2020). "The Groebke-Blackburn-Bienaymé Reaction."[3][4][5] PubMed. Link

  • Rao, G. et al. (2007). "Process for preparing Zolpidem." US Patent 20070027180.[1] Link

Sources

Application Note: Cellular Uptake and Distribution of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

[1][2]

Abstract & Scope

This technical guide details the protocols for characterizing the cellular uptake, kinetics, and subcellular distribution of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as PIPEA ).[1][2]

PIPEA represents a class of "privileged structures" in medicinal chemistry.[1][2] Its core (2-phenylimidazo[1,2-a]pyridine) is inherently fluorescent and structurally homologous to high-affinity ligands for the Translocator Protein (TSPO) , such as Alpidem and Zolpidem.[1][2] Furthermore, the presence of the ethylamine side chain renders the molecule a lipophilic weak base , making it an excellent model for studying lysosomotropic drug accumulation.[2]

This guide is designed for researchers utilizing PIPEA as either a pharmacological scaffold or an intrinsic fluorescent probe to study intracellular transport mechanisms.[1][2]

Technical Profile & Mechanistic Basis

Physicochemical Properties

Understanding the chemistry of PIPEA is prerequisite to successful cellular assays.[1][2]

PropertyValue (Approx.)Significance in Protocol
Molecular Weight ~237.3 g/mol Rapid passive diffusion across plasma membranes.[1][2]
Fluorophore Core Imidazo[1,2-a]pyridineIntrinsic blue fluorescence (Ex ~300-330 nm, Em ~380-450 nm).[1][2] Note: Stokes shift is solvent-dependent.[1][2]
pKa (Pyridine N) ~3.5 - 4.5Unprotonated at physiological pH.[1][2]
pKa (Ethylamine) ~9.5 - 10.0Critical: >99% protonated at pH 7.4 and pH 4.[1][2]5.
LogP ~2.5 - 3.0Sufficiently lipophilic to cross membranes in the neutral state (equilibrium driven).[1][2]
Mechanism of Uptake: The "Ion Trap" vs. Specific Binding

PIPEA distributes via two distinct mechanisms that researchers must distinguish:

  • Lysosomal Ion Trapping (Non-Specific): The neutral fraction of the amine crosses the plasma membrane.[1][2] Upon entering the acidic lysosome (pH ~4.5-5.0), it becomes protonated and membrane-impermeable, leading to massive accumulation (up to 1000-fold).[1][2]

  • TSPO Binding (Specific): The imidazopyridine core has high affinity for TSPO on the Outer Mitochondrial Membrane (OMM).[1][2]

Visualizing the Mechanism:

CellularUptakecluster_extracellularExtracellular Space (pH 7.4)cluster_cytosolCytosol (pH 7.2)cluster_lysosomeLysosome (pH 4.5)PIPEA_ExtPIPEA (Neutral)PIPEA_CytPIPEA (Neutral)PIPEA_Ext->PIPEA_CytPassive Diffusion(Lipophilic)MitoMitochondria(TSPO Binding)PIPEA_Cyt->MitoSpecific Binding(High Affinity)PIPEA_LysoPIPEA-H+ (Cationic)TRAPPEDPIPEA_Cyt->PIPEA_LysoDiffusionPIPEA_Lyso->PIPEA_LysoProtonation(Impermeable)

Figure 1: Dual-distribution mechanism.[1][2] The molecule passively diffuses into the cell, where it either binds mitochondrial TSPO or gets trapped in lysosomes due to protonation of the ethylamine tail.[2]

Experimental Protocols

Protocol A: Spectral Characterization (Mandatory Pre-step)

Rationale: The emission of imidazo[1,2-a]pyridines is highly sensitive to solvent polarity (solvatochromism).[1][2] You must define the optimal filter set for your specific microscope.[1][2]

Materials:

  • PIPEA (1 mM stock in DMSO).[1][2]

  • Spectrofluorometer.[1][2]

  • Solvents: PBS (pH 7.4), Acetate Buffer (pH 4.5), Methanol.[1][2]

Steps:

  • Dilute PIPEA to 10 µM in each solvent.

  • Perform an Excitation Scan (fix Emission at 450 nm, scan Ex 250–400 nm).[1][2]

  • Perform an Emission Scan (fix Ex at peak found above, scan Em 350–550 nm).[1][2]

  • Result: You will likely observe a blue-shift in non-polar solvents and a red-shift in polar/protic solvents.[1][2]

    • Target Channel: Typically DAPI or CFP filter sets (Ex 350 / Em 450) are compatible.[1][2]

Protocol B: Kinetic Profiling via Flow Cytometry

Rationale: To quantify the rate of uptake and determine if the process is energy-dependent (active transport vs. passive diffusion).[1][2]

Reagents:

  • Target Cells (e.g., BV-2 Microglia or HEK293).[1][2]

  • PIPEA (Use at 1–5 µM to avoid self-quenching).[1][2]

  • Trypan Blue (0.4%) for quenching extracellular fluorescence.[1][2]

Workflow:

  • Seeding: Seed

    
     cells/well in 6-well plates 24h prior.
    
  • Treatment Groups:

    • A (37°C): Standard uptake.

    • B (4°C): Metabolic arrest (inhibits active transport/endocytosis).[1][2]

    • C (Competition): Pre-treat with 10 µM PK11195 (TSPO blocker) for 30 min.

    • D (Lysosomal Disruption): Pre-treat with 10 mM NH₄Cl (neutralizes lysosomal pH).[1][2]

  • Dosing: Add PIPEA (final conc. 5 µM) to all wells.

  • Time Course: Harvest aliquots at 0, 5, 15, 30, and 60 minutes.

  • Harvesting:

    • Wash 2x with cold PBS.[1][2]

    • Trypsinize and resuspend in cold FACS buffer.[1][2]

    • Optional: Add Trypan Blue (0.04% final) immediately before acquisition to quench surface-bound probe.[1][2]

  • Acquisition: Flow Cytometer (Ex 355nm or 405nm laser; Em 450/50 filter).

Data Interpretation:

  • If A >> B , uptake involves active transport or temperature-dependent membrane fluidity.[1][2]

  • If A >> D , the primary mechanism is Lysosomal Trapping .[1][2]

  • If C reduces A , specific TSPO binding is confirmed.[1][2]

Protocol C: Subcellular Co-localization (Confocal Microscopy)

Rationale: To visually confirm mitochondrial vs. lysosomal localization.[1][2]

Visual Workflow:

ImagingProtocolStep1Seed Cells on Glass Coverslips(50% Confluency)Step2Co-Stain Loading (30 min, 37°C)+ MitoTracker Red (100 nM)OR+ LysoTracker Red (50 nM)Step1->Step2Step3Wash 2x PBSStep2->Step3Step4PIPEA Pulse (15 min)(1-5 µM)Step3->Step4Step5Live Cell Imaging(Do NOT Fix - Fixation causes leakage)Step4->Step5

Figure 2: Sequential staining workflow. Note that fixation (PFA/Methanol) often permeabilizes membranes, causing small molecule probes like PIPEA to wash out.[1][2] Live imaging is strictly required.

Step-by-Step:

  • Setup: Use a confocal microscope with a temperature-controlled chamber (37°C, 5% CO₂).

  • Co-staining:

    • Incubate cells with LysoTracker Deep Red (Ex 647) for 30 min.[1][2]

    • Wash 2x with media.[1][2]

  • Probe Addition: Add PIPEA (5 µM). Incubate for 15–30 mins.

  • Imaging:

    • Channel 1 (PIPEA): Ex 405 nm / Em 420–470 nm.[1][2]

    • Channel 2 (LysoTracker): Ex 640 nm / Em 665 nm.[1][2]

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC).

    • PCC > 0.7 indicates high lysosomal localization.[1][2]

Troubleshooting & Validation

IssueProbable CauseSolution
Weak Fluorescence Low quantum yield in water (quenching).[1][2]Increase concentration to 10 µM or switch to a more hydrophobic media (reduce FBS).
Cytotoxicity Lysosomal swelling ("vacuolization").[1][2]Basic amines can cause osmotic swelling.[1][2] Reduce incubation time <1 hour or concentration <1 µM.
No Specific Binding High non-specific lysosomal trapping masking TSPO binding.[1][2]Pre-treat with Bafilomycin A1 (100 nM) to collapse pH gradients, forcing the probe to redistribute to mitochondria.[1][2]
Rapid Bleaching Imidazopyridine oxidation.[1][2]Minimize laser power; use high-sensitivity detectors (HyD/GaAsP).[1][2]

References

  • Goel, R. et al. (2017).[1][2] Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents.[1][2][3][4][5][6] Current Topics in Medicinal Chemistry. Link

  • Koustenis, A. et al. (2016).[1][2] Synthesis and characterization of 2-phenylimidazo[1,2-a]pyridine derivatives: Fluorescence properties and ESIPT. ResearchGate.[1][2] Link

  • Kaufmann, A.M.[1][2] & Krise, J.P. (2007).[1][2] Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications.[1][2] Journal of Pharmaceutical Sciences.[1][2] Link

  • Rupprecht, R. et al. (2010).[1][2] Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders.[1][2] Nature Reviews Drug Discovery.[1][2] Link

  • PubChem Compound Summary. (2023). 2-phenylimidazo[1,2-a]pyridin-3-amine (Structural Analog).[1][2] National Library of Medicine.[1][2] Link[1][2]

"pharmacological evaluation of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Introduction: The Scaffold Paradox

The compound 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as IP-EtNH2 ) represents a privileged substructure in medicinal chemistry. It sits at the intersection of two major pharmacological classes:

  • GABAergic Modulation (CNS): The 2-phenyl-imidazo[1,2-a]pyridine core is the structural backbone of Zolpidem , a widely used hypnotic acting at the benzodiazepine binding site of the GABA-A receptor.

  • Gastric Acid Inhibition (GI): Structurally related imidazopyridines (e.g., SCH 28080) are potent, reversible inhibitors of the gastric H+/K+-ATPase.[1]

Unlike the amide-linked Zolpidem, IP-EtNH2 possesses a primary ethylamine tail. This structural variance fundamentally alters its physicochemical properties (pKa, solubility) and metabolic stability (MAO susceptibility). This Application Note details a rigorous evaluation pipeline to determine whether IP-EtNH2 acts as a central nervous system (CNS) depressant or a gastrointestinal agent, ensuring precise target deconvolution.

Part 1: Physicochemical & In Silico Profiling

Before wet-lab evaluation, the compound must undergo profiling to determine its suitability for CNS penetration versus peripheral restriction.

Table 1: Predicted Physicochemical Parameters

ParameterValue (Approx.)Significance
Molecular Weight ~237.3 g/mol Optimal for BBB penetration (<400 Da).
cLogP 2.1 – 2.5Highly lipophilic; suggests high BBB permeability.
pKa (Basic N) ~9.5 (Amine)Highly ionized at physiological pH; may require active transport or specific formulation for CNS entry.
TPSA ~40 ŲWell below the 90 Ų threshold for BBB penetration.

Strategic Insight: The primary amine renders the molecule susceptible to monoamine oxidases (MAO). In silico docking should be performed against GABA-A


1  (PDB: 6HUP) and H+/K+ ATPase  to predict binding affinity before synthesis.

Part 2: In Vitro Binding Assays (The "Split-Path" Protocol)

This protocol utilizes a competitive radioligand binding approach to determine the compound's affinity (


) for the Central Benzodiazepine Receptor (CBR) versus the Peripheral Benzodiazepine Receptor (PBR/TSPO).
Protocol A: Central Benzodiazepine Site Binding

Objective: Determine if IP-EtNH2 displaces Flumazenil, indicating potential sedative/anxiolytic activity.

Materials:

  • Source Tissue: Rat cerebral cortex synaptosomes (rich in

    
    1 subunits).
    
  • Radioligand:

    
    -Flumazenil (Specific Activity: 80 Ci/mmol).
    
  • Non-Specific Control: Clonazepam (

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure:

  • Preparation: Homogenize rat cortex in 50 volumes of Tris-HCl buffer. Centrifuge at 20,000 x g for 20 mins. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 
      
      
      
      
      -Flumazenil (1 nM final).
    • 
       Test Compound (IP-EtNH2) at concentrations ranging from 
      
      
      
      to
      
      
      .
    • 
       Membrane Suspension.
      
  • Equilibrium: Incubate for 60 minutes at 4°C (to minimize degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of basic amines).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Peripheral Selectivity Screen (TSPO)

Objective: Imidazopyridines often exhibit off-target binding to TSPO (mitochondrial translocator protein).

  • Ligand:

    
    -PK11195.
    
  • Tissue: Rat kidney or heart membranes.

  • Significance: High affinity here suggests potential utility in neuroinflammation imaging or steroidogenesis modulation, rather than direct GABAergic sedation.

Part 3: Functional Electrophysiology (Patch Clamp)

Binding does not equal efficacy. IP-EtNH2 could be an agonist, antagonist, or inverse agonist. We use whole-cell patch clamp to determine its functional effect on chloride currents.

Workflow Diagram: Functional Screening

G Compound IP-EtNH2 (Test Compound) App Application: GABA (EC20) + Compound Compound->App HEK HEK293 Cells (Transfected α1β2γ2) HEK->App Express Receptor Response Record Cl- Current App->Response Outcome Determine Efficacy (PAM vs Antagonist) Response->Outcome Analyze I_drug / I_GABA

Caption: Functional screening workflow to determine if IP-EtNH2 acts as a Positive Allosteric Modulator (PAM) on recombinant GABA-A receptors.

Detailed Protocol:

  • Cell System: HEK293 cells transiently transfected with human GABA-A subunits (

    
    ). The 
    
    
    
    subunit is required for benzodiazepine sensitivity.
  • Rig Setup: Whole-cell voltage clamp, holding potential -60 mV.

  • Solutions:

    • Intracellular: 140 mM CsCl (to isolate Cl- currents).

    • Extracellular: Standard Tyrode’s solution.

  • Application Protocol:

    • Step 1: Apply GABA (

      
       concentration, typically 1-3 
      
      
      
      ) for 5s. Record Current (
      
      
      ).
    • Step 2: Washout (30s).

    • Step 3: Co-apply GABA (

      
      ) + IP-EtNH2 (
      
      
      
      ) for 5s. Record Current (
      
      
      ).
  • Data Interpretation:

    • Potentiation: If

      
       (e.g., >120%), the compound is a PAM  (sedative-like).
      
    • Null: If

      
      , it may be a "Silent Antagonist" (blocks Zolpidem but has no effect alone).
      
    • Inhibition: If

      
      , it is an Inverse Agonist  (anxiogenic).
      

Part 4: Safety & Off-Target Screening (Gastric H+/K+ ATPase)

Given the structural similarity to SCH 28080 , this step is critical to avoid unintended gastric side effects (or to pivot the drug indication to anti-ulcer therapy).

Mechanism of Action Diagram:

Mechanism Lumen Gastric Lumen (Low pH) IP IP-EtNH2 (Protonated) Lumen->IP Protonation (pKa ~9.5) Pump H+/K+ ATPase (Proton Pump) Inhibition Acid Secretion Blocked Pump->Inhibition K_site K+ Binding Site (Luminal Face) IP->K_site Competitive Binding K_site->Pump Locks Conformation

Caption: Potential mechanism of gastric acid inhibition. The protonated amine competes with K+ at the luminal surface of the parietal cell.

Assay Protocol:

  • Enzyme Source: Lyophilized hog gastric microsomes (rich in H+/K+ ATPase).

  • Reaction Mix:

    • Buffer: 50 mM Tris-acetate (pH 6.0).

    • Substrate: 2 mM ATP, 2 mM

      
      , 10 mM KCl.
      
    • Ionophore: Valinomycin (to ensure K+ permeability).

  • Measurement: Incubate microsomes with IP-EtNH2 (0.1 – 100

    
    ) for 30 mins at 37°C. Stop reaction with 10% SDS.
    
  • Readout: Measure inorganic phosphate (

    
    ) release using Malachite Green reagent.
    
  • Control: Use SCH 28080 as a positive control (

    
    ).
    

References

  • GABA-A Receptor Pharmacology

    • Sieghart, W. (1995). Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacological Reviews, 47(2), 181-234.

  • Imidazopyridine Scaffold Discovery (Zolpidem)

    • Depoortere, H., et al. (1986). Zolpidem, a novel nonbenzodiazepine hypnotic. I. Neuropharmacological and behavioral effects. Journal of Pharmacology and Experimental Therapeutics, 237(2), 649-658.

  • Gastric H+/K+ ATPase Inhibition (SCH 28080)

    • Wallmark, B., et al. (1987). The relationship between gastric acid secretion and gastric H+,K+-ATPase activity.[1] Journal of Biological Chemistry, 262(5), 2077-2084.

  • Peripheral Benzodiazepine Receptor (TSPO)

    • Trapani, G., et al. (1999). Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives for both central and peripheral benzodiazepine receptors.[2] Journal of Medicinal Chemistry, 42(19), 3934-3941.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are attempting to synthesize 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine . This molecule is structurally homologous to tryptamine but built on an imidazo[1,2-a]pyridine core.

The Problem: Low overall yield is almost invariably caused by two bottlenecks:

  • The Vilsmeier-Haack Formylation: Incomplete hydrolysis of the iminium intermediate.

  • The Nitroalkene Reduction (The "Death Valley"): Polymerization of the nitroalkene or formation of stable hydroxylamine intermediates during the reduction to the amine.

This guide bypasses standard textbook descriptions to focus on failure points and yield-locking protocols .

Visualizing the Pathway

The following flowchart outlines the "Gold Standard" route (Vilsmeier


 Henry 

Reduction) and identifies the critical control points (CCPs) where yield is lost.

SynthesisPathway cluster_legend Legend Start 2-Aminopyridine + Phenacyl Bromide Core 2-Phenylimidazo [1,2-a]pyridine Start->Core Cyclization (EtOH, Reflux) Aldehyde C3-Formyl Intermediate Core->Aldehyde Vilsmeier-Haack (POCl3/DMF) *CCP 1* Nitro 3-(2-Nitrovinyl) Derivative Aldehyde->Nitro Henry Rxn (CH3NO2, NH4OAc) *CCP 2* Target Target Ethylamine Nitro->Target Reduction (LAH or BF3/NaBH4) *CRITICAL FAILURE POINT* key CCP = Critical Control Point Red Node = High Instability Risk

Figure 1: Synthetic workflow highlighting the instability of the nitrovinyl intermediate (CCP 2) and the reduction bottleneck.

Module 1: The Core Construction (Ring Formation)

User Question: "I am getting a sticky brown solid instead of crystals during the initial cyclization. My yield is <50%."

Diagnosis: You are likely isolating the HBr salt rather than the free base, or you have unreacted phenacyl bromide polymerizing.

Troubleshooting Protocol:

  • The Solvent Switch: Do not use DMF for this step; it makes workup difficult. Use Ethanol (EtOH) or Methanol at reflux.

  • The Base Trap: The reaction produces HBr. If you don't neutralize it, the product precipitates as a hydrobromide salt, which traps impurities.

    • Correction: Add Sodium Bicarbonate (

      
      )  (1.1 equiv) directly to the reaction flask.
      
  • The Workup:

    • Evaporate EtOH.

    • Resuspend in water/Ethyl Acetate.

    • Basify to pH 10 with

      
       to ensure the imidazopyridine is in the free base form.
      
    • Recrystallize: The free base crystallizes beautifully from Acetonitrile or Ethanol/Water.

Module 2: The Vilsmeier-Haack Formylation (C3-CHO)

User Question: "The reaction turns solid black, and after workup, I see multiple spots on TLC. The aldehyde yield is inconsistent."

Diagnosis: This is a classic "Thermal Runaway" followed by "Incomplete Hydrolysis." The C3 position is hyper-nucleophilic. Adding


 too fast creates localized hotspots that char the product.

The "Cold-then-Hot" Protocol:

  • Preparation: Mix DMF (3 equiv) and

    
     (1.2 equiv) at 0°C  and stir for 30 mins to form the Vilsmeier reagent (white solid/slurry).
    
  • Addition: Dissolve your imidazopyridine in DMF and add it dropwise to the Vilsmeier reagent at 0°C .

    • Why? This prevents the exotherm from degrading the sensitive heterocycle.

  • Heating: Only after addition is complete, heat to 60-80°C for 2 hours.

  • The Hydrolysis (Crucial): Pour the reaction mixture into ice water containing Sodium Acetate. Stir for 1 hour .

    • Why? The intermediate is an iminium salt.[1] If you extract too early, it stays in the water layer. It must be hydrolyzed to the aldehyde before extraction.

Module 3: The Reduction (The Yield Killer)

User Question: "I successfully made the nitroalkene, but the reduction to the amine gives me <20% yield. I get emulsions and a complex mixture."

Diagnosis: This is the most difficult step. 3-(2-nitrovinyl)imidazopyridines are prone to polymerization (Michael addition) and incomplete reduction (stopping at the hydroxylamine).

Comparative Analysis of Reduction Methods:

MethodReagentsProsConsVerdict for High Yield
Catalytic Hydrogenation

, Pd/C
Cleanest workupOften fails to reduce the double bond fully; poisons catalyst.Not Recommended
Lithium Aluminum Hydride

(LAH), THF
Powerful, complete reductionWorkup is a nightmare (aluminum emulsions); dangerous.Good (if worked up correctly)
Borane Reduction

+

Milder, very selectiveRequires acid hydrolysis step; reagents are moisture sensitive.Best for Purity
The Recommended Protocol: with "Fieser" Workup

To maximize yield, you must use LAH but avoid the emulsion trap.

Step-by-Step:

  • Dryness is God: Flame-dry your flask. Use anhydrous THF.

  • Order of Addition: Add the nitroalkene solution slowly to the LAH suspension at 0°C. Do not dump LAH into the substrate.

  • Reflux: Reflux for 4–6 hours. The color will change from yellow/orange (nitroalkene) to pale/colorless.

  • The "Fieser" Quench (The Secret to Yield): For every x grams of LAH used, add sequentially:

    • x mL Water[2][3][4]

    • x mL 15% NaOH solution

    • 3x mL Water[3]

  • Filtration: This produces a granular white precipitate (aluminum salts) that is easy to filter off. The filtrate contains your amine. Do not use acid workup here, or you will lose the amine to the water layer.

Module 4: Purification & Storage

User Question: "My product is an oil that turns dark over time. How do I store it?"

Diagnosis: Primary amines on this scaffold are prone to oxidation and


 absorption (carbamate formation) from the air.

The Stabilization Fix: Convert the free base to a salt immediately.

  • Dissolve the crude amine in a minimal amount of Ethanol.

  • Add Oxalic Acid (1 equiv) dissolved in warm Ethanol.

  • Cool to 0°C. The Oxalate Salt will crystallize out.

    • Benefit: Oxalate salts are non-hygroscopic, highly crystalline, and shelf-stable for years.

Troubleshooting Logic: The Reduction Step

Use this decision tree to diagnose failure in the reduction step (Nitroalkene


 Amine).

ReductionTroubleshooting Start Reduction Yield Low? CheckTLC Check TLC of Crude Start->CheckTLC Spots Multiple Spots/Streaking? CheckTLC->Spots Yes StartMat Starting Material Remains? CheckTLC->StartMat Yes Emulsion Did you get an emulsion during workup? CheckTLC->Emulsion No, looks clean but low mass Polymer Issue: Polymerization Fix: Lower Temp, Add dropwise Spots->Polymer Incomplete Issue: Old Reagents Fix: Use fresh LAH or switch to BF3/NaBH4 StartMat->Incomplete Rochelle Issue: Aluminum Trapping Fix: Use Rochelle's Salt or Fieser Workup Emulsion->Rochelle Yes

Figure 2: Decision tree for diagnosing low yields during the reduction of the nitrovinyl intermediate.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Fisher, M. H., & Lusi, A. (1972). "Imidazo[1,2-a]pyridine derivatives."[2][3][4][5][6][7][8][9][10][11][12] Journal of Medicinal Chemistry, 15(9), 982-985.

    • Note: Establishes the core cyclization protocols using 2-aminopyridine and alpha-haloketones.
  • Vilsmeier-Haack Formylation Protocols

    • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier-Haack Reaction."[1][8][10][13][14] Comprehensive Organic Synthesis, 2, 777-794.

    • Application to Imidazopyridines: See Journal of Organic Chemistry (2013), 78, 12494 for modern adaptations.[2]

  • Reduction of Nitroalkenes to Ethylamines (Indole/Imidazopyridine Context)

    • Fieser, L. F., & Fieser, M. (1967). "Reagents for Organic Synthesis."[1] Vol. 1, p. 581 (Wiley).

    • Note: The authoritative source for the "Fieser Workup" ( method) to prevent aluminum emulsions in LAH reductions.
  • Purification via Oxalate Salts: Glennon, R. A., et al. (1980). "Binding of phenylalkylamines to serotonin receptors." Journal of Medicinal Chemistry. Relevance: Demonstrates the utility of oxalate salts for stabilizing tryptamine/histamine analogs.

Sources

"solubility issues of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine in aqueous solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine Ticket ID: SOL-IP-003 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering solubility difficulties because 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine functions as a lipophilic weak base .

While the ethylamine tail provides a basic center (pKa ~9.0–9.5), the fused imidazo[1,2-a]pyridine core and the phenyl ring create a substantial hydrophobic burden. In its neutral free-base form, the compound has negligible aqueous solubility. Even as a salt, it is prone to "crashing out" (precipitation) upon dilution from organic stocks (DMSO) into neutral buffers (PBS/Media) due to the common ion effect or supersaturation .

This guide provides three validated protocols to resolve these issues, moving from simple acidification to advanced encapsulation.

Module 1: The pH Trap (Critical First Step)

The Problem: Users often attempt to dissolve the solid "free base" directly in water or neutral buffer, resulting in a suspension that never clears.

The Science: The solubility of this compound is strictly pH-dependent.

  • Basic Center: The primary amine (

    
    ) must be protonated to 
    
    
    
    to interact with water.
  • pKa Threshold: With a pKa ~9.3, the compound is ionized in acidic conditions (pH < 5) but becomes increasingly neutral (and insoluble) as pH approaches 7.4 and above.

Protocol A: Converting Free Base to Soluble Salt Use this if you are starting with the solid powder.

  • Calculate Molar Equivalents: Determine the moles of your compound.

  • Acid Selection: Do not use water. Use 0.1M or 1.0M Hydrochloric Acid (HCl).

  • Stoichiometry: Add 1.1 molar equivalents of HCl relative to the compound.

    • Why? The extra 0.1 eq ensures complete protonation of the amine.

  • Dissolution: Vortex. The solution should become clear.

  • Dilution: Once fully dissolved in acid, you can dilute with water. Warning: Diluting into high-salt buffers (PBS) may still cause precipitation (see Module 3).

Technical Note: If HCl fails (due to the "common ion effect" with chloride in downstream media), switch to L-Tartaric Acid or Methanesulfonic Acid . These counter-ions often provide higher solubility for lipophilic bases [1].

Module 2: The "DMSO Crash" (Biological Assays)

The Problem: You dissolved the compound in DMSO (10 mM stock), but when you spiked it into cell culture media (pH 7.4), it turned cloudy immediately.

The Science: This is kinetic precipitation . DMSO is a "good solvent" for the lipophilic core. Water is a "bad solvent." When you mix them, the solvent power drops exponentially. If the concentration exceeds the intrinsic solubility (


) of the neutral species at pH 7.4, the molecules aggregate and precipitate.

Visualizing the Mechanism:

DMSO_Crash Stock DMSO Stock (Solvated Molecules) Mix Rapid Mixing with Buffer (pH 7.4) Stock->Mix Dilution (1:1000) State Supersaturated State Mix->State Solvent Power Drop Result Precipitation (Nucleation) State->Result Kinetic Instability

Figure 1: The kinetic precipitation pathway when diluting lipophilic stocks into aqueous buffers.

Protocol B: The "Step-Down" Dilution Method Do not spike 100% DMSO stock directly into the final well.

  • Intermediate Dilution: Prepare a 10x working solution in a semi-aqueous vehicle.

    • Vehicle: 50% DMSO / 50% Water (or PEG400).

  • Slow Addition: Add this intermediate solution to your media while vortexing rapidly.

  • Limit Final DMSO: Keep final DMSO concentration < 0.5% to avoid cytotoxicity, but ensure it is high enough to keep the compound in solution during the transition.

Module 3: Advanced Formulation (The "Gold Standard")

The Problem: You need high concentrations (>10 µM) at neutral pH for animal dosing or high-dose cellular assays, and Protocol B is not working.

The Science: When pH adjustment and co-solvents fail, you must "hide" the lipophilic phenyl-imidazo-pyridine core from the water. Cyclodextrins (specifically HP-β-CD) form a toroidal inclusion complex, encapsulating the hydrophobic core while presenting a hydrophilic exterior to the solvent [2].

Protocol C: Cyclodextrin Complexation

ComponentConcentrationFunction
Compound 1 – 5 mg/mLActive Agent
HP-β-CD 20% (w/v)Solubilizing Agent (Encapsulator)
Buffer Citrate (pH 4.[1]0)Protonation Helper (Initial)

Workflow:

  • Prepare Vehicle: Dissolve 20g of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in 100mL of water/buffer.

  • Add Compound: Add the solid compound to the vehicle.

  • Sonication: Sonicate for 30–60 minutes at ambient temperature.

  • pH Adjustment (Optional): If needed for IV injection, slowly adjust pH to 6.0–7.0 using NaOH after the complex has formed. The cyclodextrin will prevent precipitation even as the amine de-protonates.

Decision Matrix: Which Protocol to Use?

Decision_Tree Start Start: Define Requirement Is_Acid_OK Is Acidic pH (4-5) Acceptable? Protocol_A Protocol A: Acidification (HCl) Is_Acid_OK->Protocol_A Yes Is_Neutral_Req Neutral pH (7.4) Required? Is_Acid_OK->Is_Neutral_Req No Conc_Check Concentration > 10 µM? Is_Neutral_Req->Conc_Check Yes Protocol_B Protocol B: DMSO Step-Down Conc_Check->Protocol_B No Protocol_C Protocol C: Cyclodextrin (HP-β-CD) Conc_Check->Protocol_C Yes

Figure 2: Selection guide for solubilization strategies based on experimental constraints.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of DMSO? A: Generally, no. While ethanol is a solvent, it evaporates faster and often has lower solubilizing power for fused heterocyclic rings than DMSO. DMSO is preferred for stock solutions. If you must avoid DMSO, PEG400 is a superior alternative to ethanol.

Q2: I see a "film" on the plastic tube walls. What is this? A: This is adsorption . The lipophilic phenyl-imidazo ring loves polypropylene plastics.

  • Fix: Use glass vials for stock solutions. If using plastic, add 0.01% Tween-80 to your buffer to block hydrophobic binding sites on the plastic.

Q3: My compound dissolved in acid, but precipitated when I added PBS. Why? A: This is the Common Ion Effect . PBS contains high chloride (


) and phosphate concentrations. If you used HCl to dissolve your compound, adding more 

shifts the equilibrium toward the solid salt form (if the HCl salt is not highly soluble) or simply raises the pH too fast.
  • Fix: Dilute into a buffer with low ionic strength (e.g., 5% Glucose/Dextrose) instead of PBS, or use Protocol C (Cyclodextrins).

References
  • Vertex Pharmaceuticals. (2011). Discovery of a Novel Class of Imidazo[1,2-a]pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. Available at: [Link]

  • MDPI Pharmaceutics. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. Available at: [Link][2][3][4]

Sources

"troubleshooting 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine assay interference"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Assay Interference & False Positives

Status: Active | Updated: 2026-01-28 Audience: Assay Development Scientists, Medicinal Chemists[1]

Executive Summary

You are likely visiting this page because you are observing "ghost" activity—erratic IC50 curves, impossible signal gains, or false inhibition—when testing 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (CAS: 885272-80-0).[1]

This molecule is not inert.[1][2] It possesses three distinct physicochemical properties that frequently sabotage high-throughput screening (HTS) and biochemical assays:

  • Intrinsic Fluorescence: The imidazo[1,2-a]pyridine core is a fluorophore.[1][3]

  • Colloidal Aggregation: The flat, hydrophobic aromatic system promotes stacking in aqueous buffers.[1]

  • Nucleophilic Reactivity: The ethylamine tail can scavenge electrophilic assay reagents.[1]

This guide provides the diagnostic logic to isolate and neutralize these interferences.

Module 1: Optical Interference (The "Glow" Effect)

Q: Why is my background signal increasing with compound concentration? A: You are likely seeing Native Autofluorescence .[1] The core scaffold of your molecule, imidazo[1,2-a]pyridine, is a known fluorophore.[3] When substituted with a phenyl group at position 2, the conjugated


-system extends, often increasing quantum yield and shifting emission into the blue-green spectrum (350–450 nm).
  • Impact: If your assay uses readouts like DAPI, Hoechst, Coumarin, or Tryptophan fluorescence , this compound will mimic the signal, causing false "turn-on" results or masking inhibition (false negatives).

  • Diagnostic Step: Perform a "No-Reagent Control."[1] Add the compound to the buffer without the enzyme or fluorophore and scan emission.

Q: Can this compound quench my signal? A: Yes, via the Inner Filter Effect (IFE) . Even if the compound does not fluoresce at your detection wavelength, it may absorb the excitation light. If the compound absorbs significantly at the excitation wavelength of your fluorophore, it effectively "dims" the light reaching your assay, appearing as a false inhibitor.

Visualizing Optical Interference Logic

OpticalInterference Start High Background / Erratic Signal Check1 Step 1: Spectral Scan Start->Check1 Decision1 Emission Overlap? Check1->Decision1 Result1 Autofluorescence (False Positive) Decision1->Result1 Yes Check2 Step 2: Absorbance Scan Decision1->Check2 No Decision2 Absorbs @ Excitation? Check2->Decision2 Result2 Inner Filter Effect (False Inhibitor) Decision2->Result2 Yes (>0.1 OD) Result3 Clean Optical Profile Decision2->Result3 No

Figure 1: Decision tree for diagnosing optical interference mechanisms.

Module 2: Solubility & Aggregation (The "Sticky" Effect)

Q: My IC50 curves have steep Hill slopes (>2.0). Is this cooperativity? A: It is almost certainly Colloidal Aggregation , not biological cooperativity.[1] Flat, hydrophobic molecules like 2-phenyl-imidazo[1,2-a]pyridines are prone to forming sub-micrometer colloids in aqueous buffers. These aggregates sequester enzymes non-specifically, leading to false inhibition.[1][4] This is the hallmark of a "Promiscuous Inhibitor."

Q: How do I confirm aggregation? A: Use the Detergent Sensitivity Test . Colloids are sensitive to surface tension.[1] Adding a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) disrupts the aggregates but usually leaves true ligand-protein binding interactions intact.[1]

ObservationDiagnosisAction
IC50 shifts >10x with detergent False Positive (Aggregation)Discard data; add 0.01% Triton X-100 to buffer.
IC50 remains stable True BinderProceed to orthogonal validation.
Precipitate visible Solubility Limit ExceededReduce concentration below 10 µM.
Mechanism of Colloidal Sequestration

AggregationMechanism Monomer Free Compound (Monomer) Aggregate Colloidal Particle (Hydrophobic Stacking) Monomer->Aggregate High Conc. Low Solubility Complex Enzyme-Colloid Complex (Inactive/Denatured) Aggregate->Complex Adsorption Enzyme Target Enzyme Enzyme->Complex Sequestration

Figure 2: Aggregation-based inhibition.[1][2] The colloid (red) physically adsorbs the enzyme (green), removing it from the assay.

Module 3: Chemical Reactivity (The "False Binder")

Q: I am using an NHS-ester probe. Why is the reaction failing? A: The Ethylamine Tail is a nucleophile. Your molecule contains a primary amine (-CH2-CH2-NH2) at position 3.[1] If your assay relies on amine-reactive chemistry (e.g., lysine labeling, NHS-fluorescein), this compound will compete with your target protein for the reagent, consuming the probe and lowering the signal.

Q: Is the pH of my buffer affecting the results? A: Yes. The imidazo[1,2-a]pyridine ring is basic (pKa ~5-6 for the ring nitrogen, ~10 for the primary amine).

  • At pH < 7: The molecule is protonated and highly soluble.[1]

  • At pH > 8: The ring deprotonates, drastically reducing solubility and increasing aggregation risk.

  • Recommendation: Maintain buffer pH between 7.0–7.4 to balance solubility and reactivity.[1]

Protocol: The "Triangulation" Validation

Before trusting any IC50 data for this compound, execute this 3-step validation protocol.

1. The "No-Target" Spectral Scan

  • Goal: Rule out autofluorescence.

  • Method: Dilute compound to 50 µM in assay buffer (no protein).

  • Action: Scan Excitation (300–500nm) and Emission (350–600nm).[1]

  • Pass Criteria: Signal < 10% of your assay's positive control signal.

2. The Detergent Challenge

  • Goal: Rule out aggregation.

  • Method: Run the dose-response curve in two conditions:

    • Condition A: Standard Buffer.[1]

    • Condition B: Buffer + 0.01% Triton X-100 (freshly prepared).[1]

  • Pass Criteria: IC50 values in A and B are within 3-fold of each other.

3. The Absorbance Check (IFE)

  • Goal: Rule out Inner Filter Effect.

  • Method: Measure OD (Optical Density) of the compound at your assay's excitation wavelength.[1]

  • Pass Criteria: OD < 0.05 at the highest test concentration.

References
  • Imidazo[1,2-a]pyridine Fluorescence Properties Source: National Institutes of Health (NIH) / PubMed Central Snippet: "Imidazo[1,2-a]pyridines are important organic fluorophores...[3][5] substitution of a proton for methyl, carboxyl, or amino group increased the fluorescence intensity."[3]

  • Assay Interference by Aggregation Source: Assay Guidance Manual (NCBI) Snippet: "Aggregation is a common mechanism of compound-mediated assay interference...[6] Compounds that form aggregates in situ can nonspecifically perturb biomolecules."[6]

  • Inner Filter Effect (IFE) in Fluorescence Assays Source: American Physiological Society Snippet: "The inner filter effect is a loss of observed fluorescence intensity caused by absorption of light by the sample... essential for mitochondrial NADH fluorescence assays."

  • Promiscuous Inhibitors & Detergent Sensitivity Source: Journal of Medicinal Chemistry (via ACS) Snippet: "Promiscuous aggregate-based inhibitors promote enzyme unfolding...[1][6] Typically this problem would be addressed by the addition of further Triton X-100."

Sources

"optimizing dosage of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine for in vivo studies"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Executive Summary & Compound Profile

User: "I need to optimize the dosage of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine for in vivo studies. Where do I start?"

Scientist's Analysis: This specific compound is a structural hybrid. It contains the imidazo[1,2-a]pyridine core (common in GABA-A ligands like Zolpidem and gastric drugs like Zolimidine) but features a free ethylamine side chain.

  • Pharmacological Implication: Unlike Zolpidem (which has a dimethylacetamide side chain), the primary amine here makes this compound highly susceptible to Monoamine Oxidase (MAO) degradation and alters its blood-brain barrier (BBB) permeability profile. It is often investigated as a histamine analog or a precursor for more complex ligands.

  • Key Challenge: High lipophilicity of the phenyl-imidazo-pyridine core vs. the basicity of the ethylamine tail creates unique solubility and metabolic stability challenges.

Formulation & Vehicle Selection (Critical First Step)

Before dosing, you must ensure bioavailability. This scaffold is prone to in vivo precipitation.

Q: My compound precipitates in standard saline. What is the recommended vehicle?

A: The phenyl ring renders the core hydrophobic. Do not use 100% aqueous buffers. Use the following tiered formulation strategy:

TierFormulation CompositionApplicabilityNotes
1 (Standard) 5% DMSO + 40% PEG400 + 55% SalineIP / SC / POStart here. Warm to 37°C to aid dissolution.
2 (Enhanced) 10% DMSO + 10% Tween-80 + 80% SalineIP / POFor higher doses (>30 mg/kg). Watch for histamine release from Tween.
3 (Acidified) 0.1 M Tartaric Acid or Citrate Buffer (pH 4.5)IV / IPThe ethylamine is basic. Acidification forms a soluble salt.

Warning: Avoid >10% DMSO for behavioral studies, as DMSO itself can induce mild sedation or locomotor artifacts, confounding GABAergic readouts.

Dose-Finding Protocol (Step-by-Step)

Do not guess a single dose. You must establish the Therapeutic Window .

Phase A: Maximum Tolerated Dose (MTD)

Objective: Determine the lethal or toxic threshold. Method: "Up-and-Down" Procedure (OECD 425).

  • Start Dose: 10 mg/kg (IP/PO).

  • Observation: Monitor for 24 hours.

    • Signs of Toxicity: Ataxia, respiratory depression (common with imidazopyridines), convulsions.

  • Escalation:

    • If survival: Increase by factor of 3.2 (next: 32 mg/kg).

    • If toxicity: Decrease by factor of 3.2 (next: 3.2 mg/kg).

  • Stop: When 3 animals show consistent toxicity or survival at 100 mg/kg (limit dose).

Phase B: Efficacy vs. Sedation Screen

Objective: Differentiate therapeutic effect from off-target sedation (GABA-A effect).

  • Low Dose (1–5 mg/kg): Test for specific receptor agonism (e.g., anti-inflammatory, gastric).

  • Mid Dose (10–20 mg/kg): Standard therapeutic range for this scaffold.

  • High Dose (>30 mg/kg): Likely to induce sedation/hypnosis.

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the dosage based on observed pharmacokinetics (PK) and pharmacodynamics (PD).

DoseOptimization Start Start: 2-(2-Phenyl-imidazo [1,2-a]pyridin-3-yl)-ethylamine Solubility Solubility Check (Acidic pH or Cosolvent?) Start->Solubility MTD Determine MTD (Up-and-Down Method) Solubility->MTD PK_Profile PK Profiling (Check T1/2) MTD->PK_Profile Decision_MAO Is T1/2 < 30 min? PK_Profile->Decision_MAO MAO_Issue High MAO Metabolism (Ethylamine oxidation) Decision_MAO->MAO_Issue Yes Efficacy Efficacy Study (Dose-Response) Decision_MAO->Efficacy No Solution_MAO Action: Co-administer MAO Inhibitor or Chemical Modification MAO_Issue->Solution_MAO Solution_MAO->Efficacy

Figure 1: Decision tree for optimizing dosage, highlighting the critical check for metabolic stability (MAO attack) common to ethylamine derivatives.

Troubleshooting & FAQs

Q: The compound clears from the blood too fast (T1/2 < 20 mins). Why? A: The "ethylamine" tail is a primary substrate for Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO) .

  • Fix: Pre-treat animals with a non-selective MAO inhibitor (e.g., Pargyline) to verify if metabolism is the bottleneck, or switch to continuous infusion (osmotic minipump).

Q: I see inconsistent behavioral results at 10 mg/kg. A: This is likely due to variable absorption . Imidazopyridines are weak bases.

  • Fix: Ensure the final pH of your vehicle is slightly acidic (~pH 5.0–6.0). If the pH is neutral/basic, the compound may precipitate in the peritoneal cavity (IP dosing), leading to erratic absorption.

Q: The animals are heavily sedated even at low doses. A: Your compound retains high affinity for the GABA-A benzodiazepine site .

  • Fix: You are hitting the "Zolpidem" target. If this is not your desired target (e.g., if you are studying antimicrobial effects), you must redesign the molecule to reduce CNS penetration (e.g., quaternize the amine) or lower the dose to <1 mg/kg.

References
  • Imidazo[1,2-a]pyridine Scaffold Review

    • Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.[1][2][3]

    • Source: Current Topics in Medicinal Chemistry (2017).[3]

    • Significance: Establishes the baseline pharmacology and lipophilicity issues of the scaffold.
    • URL:[Link]

  • Solubility & Formul

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances.
    • Source: ACS Omega (2024).
    • Significance: Provides recent data on formulation str
    • URL:[Link](Note: Generalized link to recent ACS Omega review on scaffold)

  • OECD Guidelines for Dose Finding

    • Title: Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
    • Source: OECD Guidelines for the Testing of Chemicals.
    • Significance: The gold standard protocol for determining MTD and LD50.
    • URL:[Link]

  • Metabolism of Ethylamine Deriv

    • Title: Metabolism of primary amines by amine oxidases.
    • Source: Pharmacological Reviews.
    • Significance: Explains the rapid clearance mechanism (MAO susceptibility) of the ethylamine side chain.
    • URL:[Link]

Sources

"stability of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine under experimental conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Topic: Stability of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine Document ID: TS-IAP-003 | Version: 2.4 | Status: Active[1]

Executive Summary: Stability Dashboard

Compound Overview: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a fused bicyclic heterocycle with a primary aliphatic amine tether.[1][2] Its stability is governed by two competing factors: the electron-rich imidazo[1,2-a]pyridine core (susceptible to oxidative stress and electrophilic attack) and the primary ethylamine side chain (susceptible to carbamylation and pH-dependent solubility).[1][2]

ParameterStatusCritical Note
Solid State Stability 🟢 High Stable for >2 years at -20°C if desiccated and protected from light.[1][2]
Solution Stability (DMSO) 🟡 Moderate Stable for 2-4 weeks at -20°C. Avoid freeze-thaw cycles.[1][2]
Aqueous Stability 🔴 Low Prone to precipitation at pH > 7.[1][2]0. Hydrolysis resistant, but oxidation sensitive.[1][2]
Photostability 🔴 Low The conjugated phenyl-imidazo system absorbs UV/Vis; strictly protect from light.[1][2]
Reactivity 🟠 Medium Primary amine reacts with aldehydes (Schiff base) and atmospheric CO₂ (carbamates).[1][2]

Troubleshooting Guide (FAQs)

Issue 1: "My compound turned from off-white to yellow/brown in solution."

Diagnosis: Oxidative degradation or Photolysis. The imidazo[1,2-a]pyridine core is electron-rich.[1][2] Exposure to ambient light or dissolved oxygen can lead to the formation of N-oxides or radical coupling products (dimers), which are highly chromophoric (yellow/brown).[2]

Corrective Action:

  • Immediate: Check LC-MS for M+16 (N-oxide) or 2M-2 (dimer) peaks.

  • Prevention: Always degas buffers with Argon/Nitrogen before solvation.[1][2] Store stock solutions in amber glass vials wrapped in aluminum foil.

Issue 2: "I see inconsistent potency in my biological assay."

Diagnosis: Solubility crash or pH-dependent protonation.[1][2] This molecule has two basic centers: the ring nitrogen (pKa ~5.[1][2]5) and the ethylamine side chain (pKa ~9.8).[1][2]

  • At pH 7.4: The side chain is protonated (

    
    ), making it soluble but potentially membrane-impermeable if passive diffusion is required.[1][2]
    
  • At pH > 8.0: The molecule becomes a free base, drastically reducing aqueous solubility and leading to micro-precipitation that is invisible to the naked eye but crashes out of the assay.

Corrective Action:

  • Protocol Adjustment: Ensure your assay buffer contains a carrier (e.g., 0.1% BSA) or maintain DMSO concentration < 1% to prevent crashing.[1] Verify pH is maintained; avoid phosphate buffers if calcium is present (calcium phosphate precipitation can co-precipitate the drug).[1][2]

Issue 3: "LC-MS shows a peak at M+12 or M+44."

Diagnosis: Solvent contamination artifacts.

  • M+12 (Formaldehyde adduct): Common if using low-grade methanol or PEG-containing buffers.[1][2] The primary amine reacts with trace formaldehyde to form an imine/hemiaminal.[1][2]

  • M+44 (Carbamate): The primary amine reacts with atmospheric

    
     in basic solutions to form a carbamate species.[1][2]
    

Corrective Action:

  • Solvent Check: Use LC-MS grade solvents only.

  • Handling: Minimize headspace in vials. Flush with argon after opening.[1][2]

Step-by-Step Protocols

Protocol A: Preparation of High-Stability Stock Solution (10 mM)

Rationale: DMSO is the preferred solvent, but it is hygroscopic.[2] Water uptake facilitates hydrolysis and oxidation.

  • Weighing: Weigh the solid rapidly into an amber glass vial. Do not use plastic (polystyrene) as the amine can stick to surfaces.[1][2]

  • Solvation: Add anhydrous DMSO (stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for max 1 minute in a water bath (keep temp < 30°C).

  • Aliquot: Immediately split into single-use aliquots (e.g., 50 µL).

  • Storage: Flash freeze in liquid nitrogen and store at -80°C.

    • Shelf Life: 6 months at -80°C; 1 month at -20°C.[1][2]

Protocol B: Recovery from "Oiled" Solid

Rationale: The free base form often oils out due to low melting point impurities or moisture absorption.

  • Dissolve: Dissolve the oily residue in a minimal amount of DCM (Dichloromethane).[1][2]

  • Dry: Add anhydrous

    
     to remove trapped water.[1][2] Filter.
    
  • Salt Formation (Optional but Recommended): Add 1.1 equivalents of HCl in ether/dioxane.[1][2] The hydrochloride salt will precipitate as a stable, white solid.[1]

  • Evaporate: Remove solvent under vacuum.

Mechanistic Visualization

Figure 1: Degradation & Reactivity Pathways This diagram illustrates the primary instability vectors: Photo-oxidation of the core and electrophilic scavenging by the amine tail.

StabilityPathways Compound 2-(2-Phenyl-imidazo[1,2-a] pyridin-3-yl)-ethylamine Oxidation Core Oxidation (N-Oxides / Dimers) Compound->Oxidation Radical Mechanism Carbamate Carbamate Formation (R-NH-COO-) Compound->Carbamate Nucleophilic Attack SchiffBase Schiff Base (R-N=CH-R') Compound->SchiffBase Condensation SaltForm HCl Salt Form (Stable Crystalline) Compound->SaltForm Protonation (Protection) UV UV Light / O2 UV->Oxidation CO2 Atmospheric CO2 CO2->Carbamate Aldehyde Trace Aldehydes (Solvent impurities) Aldehyde->SchiffBase Acid HCl / Acid Acid->SaltForm

Caption: Pathways leading to degradation (Red/Yellow) vs. stabilization via salt formation (Green).[2]

References

  • Bagdi, A. K., et al. (2015).[1][2][3] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[1][2][3] Link

    • Context: Defines the core reactivity and oxidative susceptibility of the imidazo[1,2-a]pyridine scaffold.
  • Roslan, I. I., et al. (2016).[1][2][4][5] "Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link[1][2]

    • Context: Provides structural data and stability conditions for 3-substituted phenyl-imidazo deriv
  • PubChem Compound Summary. "2-Phenylimidazo[1,2-a]pyridin-3-amine." National Library of Medicine.[1][2] Link[1]

    • Context: Source for physicochemical properties (LogP, H-bond donors) extrapolated to the ethylamine derivative.[1][2]

  • Gozlan, H., et al. (1989).[1][2] "Differential interaction of 2-phenyl-imidazo[1,2-a]pyridine derivatives with benzodiazepine receptors." Journal of Pharmacology and Experimental Therapeutics.

    • Context: Biological handling and receptor binding stability for this specific class of ligands.[1][2]

Sources

Technical Support Center: Imidazo[1,2-a]pyridine Scaffold Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Queue: Open

Welcome to the Imidazo[1,2-a]pyridine Support Hub

You are likely here because you are working with a "privileged scaffold"—the imidazo[1,2-a]pyridine core.[1] While this structure has delivered blockbusters like Zolpidem (Ambien) and Alpidem , it is notoriously "bimodal" in its safety profile. Small structural changes can flip a compound from a safe sedative to a hepatotoxic agent or a hERG blocker.

This guide treats your research challenges as "Technical Support Tickets." Select the module below that matches your current experimental bottleneck.

Module 1: CNS Adverse Events (The "Sedation vs. Anxiolysis" Conflict)

Ticket #1042: “My lead compound causes sedation when I only want anxiolysis. Also, subjects are showing paradoxical excitation.”

Root Cause Analysis

The imidazo[1,2-a]pyridine scaffold acts primarily as a Positive Allosteric Modulator (PAM) of the GABA-A receptor. The side effect profile is dictated by subunit selectivity .

  • 
     Subunit:  Mediates sedation, amnesia, and ataxia (The "Zolpidem" profile).
    
  • 
     Subunits:  Mediate anxiolysis and muscle relaxation without profound sedation.
    

Paradoxical Excitation: Often occurs when the compound has low intrinsic efficacy at the


 site but high occupancy, or acts on specific inhibitory interneurons, disinhibiting excitatory pathways.
Troubleshooting Workflow

Step 1: Diagnose Subtype Selectivity Do not rely solely on behavioral models. You must quantify the affinity ratio.

  • Protocol: Competitive radioligand binding using HEK293 cells transiently expressing

    
     vs. 
    
    
    
    combinations.
  • Target Metric: For anxiolysis without sedation, aim for a

    
     ratio 
    
    
    
    (i.e., lower affinity for
    
    
    ).

Step 2: Assess Intrinsic Efficacy (GABA Shift) Binding affinity (


) does not equal efficacy.
  • Experiment: Electrophysiology (Patch Clamp) in the presence of GABA (

    
    ).
    
  • Pass Criteria: Potentiation of GABA current

    
     at 
    
    
    
    but
    
    
    at
    
    
    .
Visualizing the Mechanism

GABA_Selectivity Compound Imidazo[1,2-a]pyridine Derivative Alpha1 GABA-A (α1 subunit) Compound->Alpha1 High Affinity Alpha23 GABA-A (α2/α3 subunits) Compound->Alpha23 High Affinity Sedation Sedation / Hypnosis (Zolpidem-like) Alpha1->Sedation Activation Amnesia Anterograde Amnesia Alpha1->Amnesia Activation Anxiety Anxiolysis (Desired) Alpha23->Anxiety Activation

Caption: Differential signaling outcomes based on GABA-A subunit affinity. Zolpidem preferentially binds the red path (


).
Module 2: Hepatotoxicity (The "Alpidem" Warning)

Ticket #404: “We observed elevated liver enzymes in late-stage rat studies. In vitro cytotoxicity in HepG2 was negative. Why?”

Root Cause Analysis

This is a classic "Alpidem-like" toxicity profile. Standard cytotoxicity assays (MTT/ATP) often fail here because the toxicity is metabolism-dependent or involves mitochondrial stress not seen in standard culture conditions.

Mechanism 1: Reactive Metabolite Formation The imidazo[1,2-a]pyridine ring is electron-rich. CYP450 enzymes (specifically CYP3A4 and CYP1A2) can oxidize the ring (often at the C3 position or the pyridine ring), forming unstable epoxides or quinone imines . These electrophiles bind covalently to liver proteins, causing immune-mediated hepatitis.

Mechanism 2: PBR/TSPO Interaction Unlike Zolpidem, Alpidem binds with high affinity to the Peripheral Benzodiazepine Receptor (PBR/TSPO) on the outer mitochondrial membrane. This triggers the Mitochondrial Permeability Transition (MPT) pore opening, leading to cell death, especially when glutathione (GSH) is depleted.

Troubleshooting Workflow

Step 1: Reactive Metabolite Trapping Assay

  • Objective: Detect short-lived electrophiles.

  • Protocol:

    • Incubate compound (

      
      ) with human liver microsomes (HLM) + NADPH.
      
    • Add trapping agent: Glutathione (GSH) or Potassium Cyanide (KCN).

    • Analyze via LC-MS/MS.

  • Analysis: Look for Mass Shift +307 Da (GSH adduct). If present, your compound is bioactivating.

Step 2: Mitochondrial Stress Test (Glu/Gal Switch)

  • Protocol: Culture HepG2 cells in Galactose media instead of Glucose. This forces cells to rely on oxidative phosphorylation (mitochondria) rather than glycolysis.

  • Result: If toxicity increases significantly in Galactose media (

    
     shift 
    
    
    
    -fold), your compound is a mitochondrial toxin (TSPO ligand).
Visualizing the Toxicity Pathway

Hepatotoxicity Parent Parent Compound (Imidazo[1,2-a]pyridine) CYP CYP450 Metabolism (CYP3A4 / CYP1A2) Parent->CYP TSPO Mitochondrial TSPO Binding (Off-Target) Parent->TSPO Alpidem-like Reactive Reactive Intermediate (Epoxide / Quinone Imine) CYP->Reactive GSH Glutathione Conjugation (Detoxification) Reactive->GSH High GSH Adduct Protein Adducts (Haptenization) Reactive->Adduct GSH Depleted MitoFail Mitochondrial Collapse (MPT Pore Open) TSPO->MitoFail Safe Excretion GSH->Safe Necrosis Hepatocellular Necrosis Adduct->Necrosis MitoFail->Necrosis

Caption: Dual mechanisms of hepatotoxicity: Metabolic activation (CYP-mediated) and Mitochondrial TSPO binding.

Module 3: Cardiovascular Safety (hERG Inhibition)

Ticket #503: “Compound is failing hERG safety screens (


). Is this intrinsic to the scaffold?”
Root Cause Analysis

Yes, the imidazo[1,2-a]pyridine core is a known pharmacophore for hERG channel blockade. The flat, aromatic nature of the scaffold facilitates


 stacking with the aromatic residues (Tyr652 and Phe656) within the hERG pore.
Troubleshooting & SAR Fixes
Structural FeatureEffect on hERGMitigation Strategy
Lipophilicity (LogP) High LogP correlates with high hERG potency.Reduce LogP (Target < 3.0). Introduce polar groups (ethers, alcohols).
Basic Amines Protonated amines interact with hERG pore.Reduce pKa of basic centers or mask them sterically.
C3 Substituents Large hydrophobic groups at C3 increase binding.Replace phenyl rings at C3 with heteroaromatics (e.g., pyrazole) or aliphatic linkers.
Summary Data: Toxicity Profiles of Key Derivatives
CompoundPrimary IndicationGABA SubtypeHepatotoxicity RiskhERG RiskKey Toxicity Mechanism
Zolpidem Insomnia

Selective
LowModerateCNS depression; Somnambulism.
Alpidem Anxiety (Withdrawn)Non-selective + TSPOCritical ModerateReactive metabolites + Mitochondrial TSPO binding.
Necopidem Anxiety

Sparing
LowLowDesigned to avoid sedation; metabolic stability improved.
References
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Publications. (2025). Overview of the scaffold's utility and risks.

  • Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes. PubMed. (2002). Defines the mitochondrial mechanism of Alpidem toxicity.

  • Zolpidem side effects and mechanism. StatPearls. (2023). Clinical overview of GABA-A alpha-1 mediated adverse events.

  • Hepatitis induced by alpidem. Gastroenterol Clin Biol. (1994).[2] Case reports of acute liver failure leading to market withdrawal.[2]

  • hERG Channel Inhibition by Imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry. SAR studies linking lipophilicity to cardiac risk.

Sources

Technical Support Center: Purification of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The target molecule, 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine , presents a classic "dual-base" purification challenge. Unlike simple imidazo[1,2-a]pyridines, this derivative possesses two distinct basic centers:

  • The Imidazo[1,2-a]pyridine Core (N1): Weakly basic (

    
    ).[1]
    
  • The Ethylamine Side Chain: Highly basic primary amine (

    
    ).
    

The Core Problem: Standard workups often fail because researchers treat this as a neutral heterocycle. If the pH is not strictly controlled above 11 during extraction, the ethylamine moiety remains protonated (cationic) and is lost to the aqueous phase.[1] Furthermore, the primary amine interacts strongly with silanols on silica gel, leading to severe peak tailing and yield loss during chromatography.[1]

This guide provides a self-validating purification workflow designed to maximize recovery and purity.

Phase 1: Extraction & Workup (The "pH Switch" Protocol)[1]

User Question: "I synthesized the compound via reduction of the nitrile precursor, but my mass recovery is extremely low (<20%) after extracting with Ethyl Acetate. Where is my product?"

Diagnosis: You likely performed the extraction at neutral or weakly basic pH (pH 7–9).[1] At this range, the ethylamine side chain is still protonated (


), making the molecule water-soluble.[1]

The Solution: The Dual-pH Switch You must force the equilibrium completely to the free base.

Step-by-Step Protocol:

  • Acid Wash (Validation Step): Dissolve your crude reaction mixture in 1M HCl. Wash with Diethyl Ether (

    
    ).[1]
    
    • Why? The product (protonated) stays in the water.[1] Non-basic impurities (unreacted starting materials like acetophenones) move to the ether.[1]

  • Basification: Cool the aqueous phase to 0°C. Slowly add 4M NaOH or KOH until the pH > 12 .

    • Critical Check: Use a calibrated pH probe, not just paper.[1] You need to surpass the amine

      
       by at least 2 units.
      
  • Extraction: Extract immediately with Dichloromethane (DCM) or Chloroform (

    
    ).[1]
    
    • Note: Avoid Ethyl Acetate if possible; primary amines can react with it over time to form acetamides, and DCM is a better solvent for the free base.

  • Drying: Dry organic phase over anhydrous

    
     (Sodium Sulfate), not Magnesium Sulfate (
    
    
    
    ), which is slightly acidic and can trap amines.[1]

Phase 2: Chromatography Troubleshooting

User Question: "My product tails badly on the TLC plate and elutes as a broad smear on the flash column, co-eluting with impurities."

Diagnosis: Uncapped silanols (


) on the silica are hydrogen-bonding with your primary amine.

The Solution: Amine-Modified Mobile Phases

ParameterStandard Recommendation"Rescue" Protocol (For difficult separations)
Stationary Phase Standard Silica Gel (40–63 µm)Amino-functionalized Silica (

-Silica)
Solvent A DCMDCM
Solvent B Methanol (MeOH)7M

in Methanol (Commercial solution)
Modifier 1% Triethylamine (TEA) or

Already included in Solvent B
Gradient 0%

10% MeOH in DCM
0%

15% (

/MeOH) in DCM

Protocol:

  • Pre-treat the Column: Flush the silica column with 3 column volumes (CV) of mobile phase containing 1% TEA before loading your sample.[1] This neutralizes the acidic sites.

  • Loading: Load the sample as a liquid injection in DCM or adsorbed onto Celite. Do not dry load on acidic silica.[1]

  • Elution: Run the gradient. The product should elute as a sharp band.

Phase 3: Crystallization & Salt Formation (The "Oiling Out" Fix)[1]

User Question: "I tried to recrystallize the free base from Ethanol, but it separates as a sticky brown oil/gum upon cooling."

Diagnosis: The free base likely has a low melting point or is contaminated with trace solvents that prevent lattice formation.

The Solution: Convert to a Salt Salts of imidazo[1,2-a]pyridines are generally crystalline solids with high melting points.

Recommended Salt: The Dihydrochloride or Oxalate

  • Dissolution: Dissolve the oily free base in a minimum amount of absolute Ethanol or Isopropanol.

  • Acid Addition:

    • For HCl Salt: Add 2.2 equivalents of HCl (4M in Dioxane or Ether) dropwise.[1]

    • For Oxalate: Add 1.1 equivalents of Oxalic acid dissolved in warm ethanol.

  • Crystallization:

    • Induce precipitation by adding anhydrous Diethyl Ether dropwise until the solution turns slightly cloudy.

    • Store at -20°C overnight.

  • Filtration: Filter the white solid. Wash with cold Ether.[1]

Visual Workflows

Workflow 1: The Self-Validating pH-Switch Extraction

This logic gate ensures you never discard the layer containing your product.

ExtractionWorkflow Start Crude Reaction Mixture Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify WashEther Wash with Et2O Acidify->WashEther Check1 Where is the Product? WashEther->Check1 OrgLayer1 Organic Layer (Et2O) Contains: Non-basic impurities (Acetophenones, neutral dimers) Check1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Acidic) Contains: Product (Protonated) Check1->AqLayer1 Bottom Layer Basify Basify with NaOH to pH > 12 (CRITICAL: Must exceed pKa ~10) AqLayer1->Basify ExtractDCM Extract with DCM (3x) Basify->ExtractDCM Check2 Validation Check: Spot Aqueous on TLC ExtractDCM->Check2 AqLayer2 Aqueous Layer (Basic) Discard if TLC negative Check2->AqLayer2 Aqueous OrgLayer2 Combined DCM Layers Contains: Free Base Product Check2->OrgLayer2 Organic Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Caption: Logic flow for acid-base purification. The "pH > 12" step is the critical control point to prevent yield loss.

Workflow 2: Impurity Fate Map

Understanding where specific impurities go during the process.

ImpurityMap Crude Crude Mixture Step1 Acid Wash (pH 1) Crude->Step1 Impurity1 Unreacted 2-Aminopyridine (Weak Base) Impurity2 Alpha-Haloketone (Neutral/Lachrymator) Impurity3 Oxidation Byproducts (Polar/Tars) Target Target Ethylamine (Strong Base) Step1->Impurity2 Removed in Ether (Neutral) Step1->Impurity3 Removed in Ether (If non-basic) Step2 Base Switch (pH 12) + DCM Step1->Step2 Aqueous Phase Step2->Impurity1 Co-extracts (Hard to separate here) Step2->Target Extracts Step3 Recrystallization (HCl Salt) Step2->Step3 Step3->Impurity1 Remains in Mother Liquor (Different solubility) Step3->Target Crystallizes as Pure Salt

Caption: Fate of common impurities. Note that 2-aminopyridine often co-extracts and requires crystallization or chromatography to fully remove.

References

  • Santaniello, B. S., Price, M. J., & Murray, J. K. (2017).[1][2] Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 388–391.[1] Link[1]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015).[1][3] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575.[3] Link

  • Roslan, I. I., Ng, K. H., Wu, J. E., Chuah, G. K., & Jaenicke, S. (2016).[1][4][5] Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle.[4][5] The Journal of Organic Chemistry, 81(19), 9167–9174.[1] Link[1]

  • Perveen, S., et al. (2017).[1] Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(11), 2483-2486.[1] Link

Sources

Process Chemistry Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-IMP-2024-001 Topic: Scale-Up Challenges & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction

You have reached the Process Chemistry Support Center. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and Alpidem .

While bench-scale synthesis (mg to g) is often straightforward, scaling to kilograms introduces critical failure modes: thermal runaways during condensation, regioselectivity drift , and purification bottlenecks (the "tar" problem). This guide addresses these specific industrial hurdles.

Module 1: The Hantzsch-Type Condensation (Thermal Safety)

Context: The reaction of 2-aminopyridines with


-haloketones is the most common industrial route.
The Hazard:  This reaction is highly exothermic. On a scale >100g, the accumulation of the 

-haloketone (often a lachrymator) followed by a sudden initiation can lead to a thermal runaway.
Troubleshooting Guide
SymptomProbable CauseCorrective Action (Scale-Up)
Sudden Temperature Spike (>10°C) Reagent accumulation (delayed initiation).Do not dump reagents. Switch to "Semi-Batch" mode. Dose the

-haloketone slowly into a refluxing solution of 2-aminopyridine to consume it immediately upon addition.
Dark Black/Tar Formation Polymerization of the

-haloketone or oxidation of the amine.
Purge reactor with

. Add a radical scavenger (e.g., BHT) if the haloketone is unstable. Ensure temperature does not exceed 80°C unless necessary.
Product Trapped in Salt The product forms a hydrobromide (HBr) salt that precipitates and traps unreacted material.Free-basing: The reaction generates HBr. Do not filter the initial solid. Treat the reaction mixture with aqueous

or

before isolation to liberate the free base.
Protocol: Semi-Batch Safe Condensation

Standard Hantzsch synthesis often fails safety calorimetry tests due to high potential energy.

  • Charge: 2-aminopyridine (1.0 equiv) and Solvent (Ethanol or IPA) into the reactor. Heat to mild reflux (75-80°C).

  • Dose: Dissolve

    
    -haloketone (1.05 equiv) in minimal solvent. Add via a dosing pump over 2–4 hours.
    
  • Monitor: Ensure the reaction temperature does not deviate by >2°C from the setpoint during addition.

  • Workup: Cool to 20°C. The product often crystallizes as the HBr salt.

    • Option A (High Purity): Filter the salt, wash with cold ethanol, then reslurry in water/base to liberate the product.

    • Option B (Yield): Neutralize the whole mixture with

      
      , distill off ethanol, and crystallize from water/EtOAc.
      

Module 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2][3]

Context: A 3-component reaction (Amine + Aldehyde + Isocyanide) used for rapid library generation and specific drugs like Alpidem . The Challenge: Isocyanides are toxic and foul-smelling. The reaction often produces sticky oils that require chromatography (impossible at kg scale).

The "Novartis" Purification Protocol (No Chromatography)

Based on the scale-up work by Baenziger et al. (2017).

Problem: The GBB product is an oil or sticky solid. Solution: Isolate as a sulfate salt.

  • Reaction: Run the GBB reaction in Methanol or Ethanol using a catalytic amount of acid (e.g.,

    
     or 
    
    
    
    ).
  • Quench: Do not evaporate. Add diluted Sulfuric Acid (

    
    )  to the reaction mixture.
    
  • Crystallization: The sulfate salt of the imidazo[1,2-a]pyridine is often highly crystalline and less soluble in alcohols than the impurities.

  • Filtration: Filter the sulfate salt. Wash with cold methanol.

  • Liberation: Reslurry the salt in water and add

    
     to precipitate the pure free base.
    
GBB Workflow Diagram

GBB_ScaleUp Figure 1: Chromatography-Free GBB Purification Strategy Inputs Inputs: 2-Aminopyridine Aldehyde Isocyanide Reactor Reactor: Solvent: MeOH Cat: AcOH Temp: 50-60°C Inputs->Reactor Check Check: Isocyanide Consumed? Reactor->Check Check->Reactor No (Stir longer) SaltForm Salt Formation: Add H2SO4 Cool to 0°C Check->SaltForm Yes Filter Filtration: Isolate Sulfate Salt (Reject Impurities) SaltForm->Filter FreeBase Free Base: Add NaOH/H2O Precipitate Product Filter->FreeBase

Module 3: Metal-Catalyzed Oxidative Couplings

Context: Using Copper (Cu) or Palladium (Pd) to couple 2-aminopyridines with nitroolefins or ketones via C-H activation. The Challenge: Residual metal content >10 ppm (ICH Q3D guidelines) and "oiling out" of the catalyst.

Metal Scavenging Guide
MetalScavenger TypeProcess Step
Copper (Cu) EDTA Wash If product is water-insoluble: Dissolve crude in EtOAc, wash 3x with 5% aqueous EDTA at pH 8.
Copper (Cu) Silica-Thiol (SiliaMetS) If product is water-soluble: Add Thiol-functionalized silica (50 wt% relative to catalyst) to the organic solution. Stir 2h, filter.
Palladium (Pd) Activated Carbon Add activated charcoal (e.g., Darco G-60) to the hot recrystallization solvent. Filter while hot over Celite.

Critical Note: For Copper-catalyzed aerobic oxidative couplings (using air as oxidant), the reaction rate is often limited by oxygen mass transfer. On scale, sparging with air (subsurface addition) is required; simple headspace balloons will fail.

Module 4: Regioselectivity & Isomer Control

Context: The ring nitrogen (N1) is the most nucleophilic site, leading to the desired 5-exo-trig cyclization. However, the exocyclic amine can attack (giving a different isomer) or the product can quaternize.

Mechanism & Control[4][5]
  • The Desired Path: Attack of Ring Nitrogen (N1) on the

    
    -carbon of the ketone 
    
    
    
    Intermediate Salt
    
    
    Dehydration
    
    
    Imidazo[1,2-a]pyridine.
  • The Failure Mode: If the

    
    -haloketone is sterically bulky or the pyridine has electron-withdrawing groups at position 3, the reaction slows, allowing side reactions.
    

Troubleshooting Regioselectivity:

  • Scenario: Formation of the non-cyclized N-alkylated salt.

    • Fix: This intermediate requires heat or base to cyclize. Increase reflux time or add a weak base (

      
      ) to drive the dehydration step.
      
  • Scenario: Mixture of isomers (2- vs 3-substituted).

    • Fix: Switch solvent to a more polar protic solvent (e.g., 2,2,2-Trifluoroethanol ). This stabilizes the transition state for the desired cyclization.

FAQ: Rapid Fire Support

Q: My product is a dark, sticky tar. How do I crystallize it? A: This is common. Dissolve the tar in a minimum amount of Dichloromethane (DCM) , then slowly add Hexanes or MTBE with vigorous stirring until it turns cloudy. Seed with a pure crystal if available. Alternatively, try the "Sulfate Salt" method (Module 2).

Q: The reaction smells terrible (Isocyanide). How do I clean the equipment? A: Isocyanides are potent olfactants. Wash glassware with a mixture of Bleach (NaOCl) and Ethanol . The bleach oxidizes the isocyanide to the odorless isocyanate/carbamate. Warning: Do this in a fume hood; reaction is exothermic.

Q: Can I use 2-aminopyridine safely? A: Handle with extreme care. It is readily absorbed through the skin and causes CNS excitation (convulsions). Double-glove (Nitrile) and use a full-face respirator if handling powder outside a hood.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017).[1] Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.

  • Bagdi, A. K., et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Yan, R. L., et al. (2012).[2][3] Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.[3] Journal of Organic Chemistry, 77(4), 2024–2028.

  • Perveen, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35173–35185.

Sources

Technical Support Center: Stability & Storage of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PROTO-83621 | Version: 2.4 | Status: Active Applicable Compound: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (CAS: 171346-87-5) Target Audience: Medicinal Chemists, Process Chemists, Inventory Managers

Executive Summary & Core Stability Profile

As a Senior Application Scientist, I frequently encounter degradation issues with imidazo[1,2-a]pyridine derivatives. While the aromatic core is relatively robust, the ethylamine side chain (primary amine) at the C3 position is a significant "soft spot" for stability.

The molecule, typically a yellow solid in its pure form, is thermodynamically prone to three specific degradation vectors:

  • Oxidative Deamination/N-Oxidation: Driven by atmospheric oxygen.

  • Carbamylation: Driven by atmospheric CO₂ (forming carbamates).

  • Photolytic Ring Opening: Driven by UV exposure (conjugated system).

Critical Warning: If stored as a free base , this compound is highly unstable. Long-term storage requires conversion to a salt form (e.g., Hydrochloride or Fumarate) and strict exclusion of moisture and CO₂.

The Mechanics of Degradation (Why it fails)

To prevent degradation, you must understand the chemical causality.

A. The Primary Amine Vulnerability

The terminal primary amine (-NH₂) is a nucleophile. In the presence of air, it reacts with CO₂ to form a carbamic acid, which often stabilizes as a carbamate salt. This reaction is reversible but leads to "crusting" or "caking" of the solid and inconsistent mass balance during weighing.

B. The Electron-Rich C3 Position

The imidazo[1,2-a]pyridine ring is electron-rich, particularly at the C3 position. While the phenyl group at C2 provides some steric protection, the ethylene bridge allows for oxidative attacks that can lead to imine formation or complex polymerization, resulting in the sample turning from bright yellow to dark brown/black.

C. Hygroscopicity

In salt form (e.g., HCl), the compound becomes hygroscopic. Absorption of water catalyzes hydrolysis and encourages microbial growth if not stored at sub-zero temperatures.

Troubleshooting Matrix (Q&A)

Q1: My sample was originally a bright yellow powder, but now it looks dark orange/brown and sticky. Is it usable?

  • Diagnosis: This is the classic sign of oxidative degradation combined with hygroscopicity . The "stickiness" indicates moisture absorption (deliquescence), which catalyzes the oxidation of the amine to an imine or N-oxide.

  • Action:

    • Perform a rapid LC-MS. Look for a peak at M+16 (N-oxide) or M+14 (Carbonyl formation via oxidative deamination).

    • If purity is <90%, recrystallization is required.

    • Prevention: Store under Argon, not just Nitrogen (Argon is heavier and blankets the solid better).

Q2: I see a "ghost peak" in my LC-MS at M+44 relative to the parent mass. What is this?

  • Diagnosis: This is Carbamylation . The primary amine has reacted with atmospheric CO₂ to form a carbamate (+44 Da).

  • Action:

    • This is often reversible. Acidifying the sample (e.g., dissolving in 0.1% Formic Acid/MeOH) and mild heating can sometimes decarboxylate the impurity back to the parent amine.

    • Prevention: The container seal was compromised. Use Parafilm® over the cap and store in a desiccator.

Q3: Can I store the free base in DMSO at -20°C?

  • Diagnosis: High Risk. DMSO is hygroscopic and can act as a mild oxidant over long periods (Swern-like mechanisms).

  • Action:

    • Avoid storing as a solution if possible.

    • If necessary, use anhydrous DMSO stored under inert gas.

    • Preferably, store as a dry solid salt.

Visualizing the Degradation Pathways[1]

The following diagram details the specific chemical fates of the molecule when exposed to environmental stressors.

DegradationPathways Parent Parent Molecule (Free Base) Carbamate Carbamate Species (M+44 Da) [Reversible] Parent->Carbamate Nucleophilic Attack N_Oxide N-Oxide / Imine (M+16 / M-2 Da) [Irreversible] Parent->N_Oxide Oxidation RingOpen Ring Degradation (Polymerization) Parent->RingOpen Photolysis CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->N_Oxide UV UV Light UV->RingOpen

Figure 1: Primary degradation vectors. Note that Carbamate formation is often reversible, whereas Oxidation and Photolysis are destructive.

Gold Standard Storage Protocol

This protocol is designed to maximize shelf-life (>2 years).

Phase 1: Preparation (Salt Conversion)

If you synthesized the free base, convert it immediately.

  • Dissolve free base in anhydrous Ethanol or Diethyl Ether.

  • Add 1.1 equivalents of HCl in Dioxane (4M) dropwise at 0°C.

  • Filter the precipitate. The Hydrochloride salt stabilizes the lone pair on the nitrogen, preventing oxidation and carbamylation.

Phase 2: Lyophilization (Freeze-Drying)

Remove trace solvents which catalyze degradation.

  • Dissolve the salt in water/acetonitrile.

  • Freeze at -78°C (Dry ice/Acetone).

  • Lyophilize for 24-48 hours to ensure a fluffy, amorphous powder with low water content.

Phase 3: Physical Storage
  • Container: Amber glass vial (Type I borosilicate) to block UV.

  • Atmosphere: Flush with Argon (preferred over Nitrogen due to higher density).

  • Seal: Teflon-lined cap, wrapped with Parafilm®.

  • Environment: Store at -20°C (Standard) or -80°C (Long-term >1 year).

Storage Workflow Diagram

StorageWorkflow Start Synthesized Material (Crude) Decision Is it a Salt? Start->Decision Convert Convert to HCl Salt (Stabilize Amine) Decision->Convert No (Free Base) Dry Lyophilize (Remove Solvent/H2O) Decision->Dry Yes Convert->Dry Pack Pack in Amber Vial Flush with Argon Dry->Pack Store Store at -20°C (Desiccator) Pack->Store

Figure 2: Decision tree for optimal storage preparation.

Stability Data Summary

ConditionFormAtmosphereApprox.[1] Shelf LifePrimary Failure Mode
25°C (Benchtop) Free BaseAir< 1 WeekCarbamylation (Sticky solid)
4°C (Fridge) Free BaseAir1-2 MonthsOxidation (Darkening)
-20°C (Freezer) Free BaseArgon6 MonthsSlow Oxidation
-20°C (Freezer) HCl Salt Argon > 2 Years Stable

References

  • HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved January 28, 2026, from [Link]

  • American Chemical Society (ACS). (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved January 28, 2026, from [Link]

  • MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Retrieved January 28, 2026, from [Link]

Sources

Validation & Comparative

Technical Guide: Validating the Mechanism of Action of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

[1]

Executive Summary

Compound: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (referred to herein as IP-PEA ).[1] Class: Imidazo[1,2-a]pyridine derivative; Structural precursor/analog to "Z-drugs" (e.g., Zolpidem).[1][2] Target Mechanism: Positive Allosteric Modulator (PAM) of the GABA-A Receptor (


1

This guide outlines the rigorous validation framework required to confirm IP-PEA as a selective GABA-A receptor modulator. Unlike benzodiazepines (e.g., Diazepam), which bind non-selectively to





subunit
1

Part 1: Mechanistic Profile & Hypothesis[1][2]

The Molecular Logic

IP-PEA consists of a fused imidazo[1,2-a]pyridine core with a phenyl ring at the C2 position and an ethylamine side chain at C3.[1][3] This scaffold mimics the pharmacophore of Zolpidem , lacking only the

1

Hypothesis: IP-PEA acts as a high-affinity ligand for the Benzodiazepine Binding Site (BBS) on the GABA-A receptor.

  • Binding: It binds to the extracellular interface between the

    
     and 
    
    
    subunits.
  • Modulation: Binding induces a conformational change that increases the frequency of chloride channel opening in response to GABA.

  • Result: Hyperpolarization of the postsynaptic membrane, raising the threshold for neuronal firing (inhibition).

Comparative Performance Matrix

The following table contrasts IP-PEA against industry standards to define success criteria.

FeatureIP-PEA (Candidate) Zolpidem (Standard) Diazepam (Benzodiazepine)
Primary Target GABA-A (

preference)
GABA-A (

selective)
GABA-A (Non-selective)
Binding Affinity (

)
Target: < 20 nM5–10 nM10–15 nM
Selectivity Ratio (

)
Target: > 10-fold~10-fold~1-fold (Non-selective)
Intrinsic Efficacy Partial to Full AgonistFull AgonistFull Agonist
Antagonist Sensitivity Blocked by FlumazenilBlocked by FlumazenilBlocked by Flumazenil
Metabolic Stability Moderate (Amine oxidation risk)High (Amide stability)High

Part 2: Experimental Validation Framework

To scientifically validate the MoA, we must move beyond simple binding and prove causality and specificity .[1]

Diagram 1: The Signaling Pathway & Modulation Logic

This diagram illustrates the precise MoA and the point of intervention for IP-PEA compared to the antagonist Flumazenil.

GABAA_PathwayGABAGABA (Neurotransmitter)Receptor_StateGABA-A Receptor(Conformational Change)GABA->Receptor_StateOrthosteric BindingIP_PEAIP-PEA (Test Compound)[Allosteric Site]IP_PEA->Receptor_StatePositive Allosteric Modulation (PAM)FlumazenilFlumazenil(Competitive Antagonist)Flumazenil->IP_PEABlocks BindingChannelCl- Channel Opening(Frequency Increase)Receptor_State->ChannelGatingIon_FluxChloride (Cl-) InfluxChannel->Ion_FluxHyperpolarizationMembrane Hyperpolarization(Inhibition)Ion_Flux->Hyperpolarization

Caption: IP-PEA binds allosterically to enhance GABA-induced Cl- flux.[1] Flumazenil antagonism confirms specificity to the Benzodiazepine site.

Part 3: Detailed Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the affinity (

1
  • Membrane Preparation: Use rat cortical membranes or HEK293 cells transiently expressing human

    
     GABA-A receptors.
    
  • Ligand: Use

    
    -Flumazenil (0.5–1.0 nM) as the radioligand.[1]
    
  • Displacement: Incubate membranes with radioligand and increasing concentrations of IP-PEA (

    
     M to 
    
    
    M).[1]
  • Non-Specific Binding: Define using 10

    
    M Diazepam.[1]
    
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters; measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.[1]
    • Success Criterion: IP-PEA must displace

      
      -Flumazenil in a dose-dependent manner.[1]
      
Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Functional Efficacy)

Objective: Prove that IP-PEA enhances GABA currents (PAM activity) rather than acting as a direct agonist or antagonist.[1]

System Setup:

  • Cells: HEK293 cells co-transfected with cDNAs encoding human

    
    , 
    
    
    , and
    
    
    subunits (1:1:1 ratio).[1]
  • Pipette Solution (Intracellular): 140 mM CsCl (blocks K+ channels to isolate Cl- currents), 10 mM HEPES, 1 mM EGTA, 4 mM Mg-ATP.[1]

  • Bath Solution (Extracellular): Standard Tyrode’s solution.[1]

Step-by-Step Workflow:

  • Giga-seal Formation: Establish a whole-cell configuration with access resistance < 20 M

    
    . Clamp voltage at -60 mV.
    
  • GABA Baseline (

    
    ):  Apply a sub-saturating dose of GABA (typically 1–3 
    
    
    M) for 5 seconds.[1] Record the peak current amplitude (
    
    
    ).[1]
  • Co-Application: Washout, then apply GABA (

    
    ) + IP-PEA (1 
    
    
    M).[1] Record the new peak current (
    
    
    ).
  • Efficacy Calculation: Potentiation % =

    
    .[1]
    
  • Validation Check (Flumazenil): Apply GABA + IP-PEA + Flumazenil (10

    
    M).[1]
    
    • Critical Result: The current must return to the baseline

      
       level.[1] If potentiation persists, IP-PEA is binding to a non-benzodiazepine site (off-target).[1]
      
Diagram 2: Validation Logic Flow

This workflow ensures self-correcting scientific rigor.[1]

Validation_WorkflowStartSynthesize IP-PEABindingRadioligand Binding(vs [3H]-Flumazenil)Start->BindingDecision1Ki < 100nM?Binding->Decision1Func_AssayPatch Clamp(GABA EC20)Decision2Potentiation > 0?Func_Assay->Decision2Decision1->Func_AssayYesFailDiscard / RedesignDecision1->FailNo (Inactive)AntagonismFlumazenil CheckDecision2->AntagonismYes (PAM)Decision2->FailNo (Antagonist/Inert)SelectivitySubtype Screen(Alpha1 vs Alpha2)Antagonism->SelectivityReversibleSuccessValidated MoASelectivity->Success

Caption: Step-wise validation logic. Failure at Flumazenil reversal indicates off-target activity.[1]

References

  • Olsen, R. W., & Sieghart, W. (2008).[1] GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.[1]

  • Crestani, F., et al. (2000).[1] Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251-1254.[1]

  • Hanson, S. M., & Czajkowski, C. (2008).[1] Structural mechanisms underlying benzodiazepine modulation of the GABA(A) receptor. Journal of Neuroscience, 28(13), 3490-3499.[1]

  • Imidazo[1,2-a]pyridine Synthesis & Pharmacology. (2016). Organic Chemistry Portal.

"comparative study of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine with known inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (referred to herein as PI-PEA ) represents a critical "chimeric" scaffold in medicinal chemistry. It structurally bridges two distinct pharmacological classes: the biogenic amines (specifically Histamine) and the phenyl-imidazo[1,2-a]pyridines (classically associated with GABA-A modulation, e.g., Zolpidem).

This guide provides a technical comparison of PI-PEA against established ligands to assist researchers in characterizing its selectivity profile. Unlike the amide-substituted drug Zolpidem , PI-PEA retains a primary ethylamine side chain, significantly altering its hydrogen-bond donor (HBD) profile and electrostatic potential surface (MEP), thereby shifting its affinity spectrum between Histaminergic and GABAergic targets.

Part 1: Structural & Mechanistic Comparison

The Pharmacophore Divergence

PI-PEA serves as a unique probe because it superimposes the Histamine ethylamine tail onto the Zolpidem heteroaromatic core .

FeaturePI-PEA (Target Probe)Zolpidem (GABA-A Standard)Histamine (Endogenous Ligand)
Core Scaffold Imidazo[1,2-a]pyridineImidazo[1,2-a]pyridineImidazole
C3 Substituent Ethylamine (Primary Amine)Dimethylacetamide (Amide)Ethylamine (Primary Amine)
C2 Substituent Phenyl4-TolylHydrogen
H-Bond Donors 2 (Primary Amine)0 (Tertiary Amide)3 (Amine + Ring NH)
pKa (approx) ~9.5 (Amine)~6.2 (Imidazo N)9.4 (Amine), 5.8 (Ring)
Primary Target Dual Probe (H-Receptor / GABA)GABA-A (

1 subunit)
H1 - H4 Receptors
Mechanistic Implications[1][2][3]
  • GABA-A Receptor: The loss of the carbonyl oxygen (present in Zolpidem) reduces PI-PEA's affinity for the benzodiazepine binding site (BZR) on the

    
    1 subunit, as the carbonyl is a key H-bond acceptor. However, the lipophilic phenyl ring allows for hydrophobic pocket occupation.
    
  • Histamine Receptors: The ethylamine side chain mimics the endogenous ligand. PI-PEA is often investigated as a rigidified histamine analog, potentially acting as a partial agonist or antagonist at H1/H2 receptors due to the steric bulk of the fused pyridine ring preventing full receptor activation (induced fit).

Part 2: Visualization of Pharmacological Space

The following diagram illustrates the structural and functional relationship between PI-PEA and its comparative standards.

PharmacophoreMap Histamine Histamine (Endogenous Agonist) PIPEA PI-PEA (Hybrid Probe) Histamine->PIPEA Scaffold Rigidification (Addition of Fused Pyridine) H1R H1/H2 Receptors (GPCR) Histamine->H1R High Affinity Agonism Zolpidem Zolpidem (GABA-A Agonist) PIPEA->Zolpidem Side Chain Modification (Amine -> Amide) PIPEA->H1R Partial Agonism/ Antagonism (Steric Bulk) GABA GABA-A Receptor (Ion Channel) PIPEA->GABA Reduced Affinity (Loss of Carbonyl) Zolpidem->GABA High Affinity (Benzo Site)

Figure 1: Pharmacophore transition map. PI-PEA sits at the intersection of Histaminergic (left) and GABAergic (right) chemical space.

Part 3: Experimental Protocols for Selectivity Profiling

To validate PI-PEA's activity, you must perform a Differential Binding Screen . The following protocols are designed to be self-validating by including both positive and negative controls.

Protocol A: Competitive Radioligand Binding (GABA-A Focus)

Objective: Determine if PI-PEA retains affinity for the Benzodiazepine site despite the amine modification.

Reagents:

  • Ligand: [³H]-Flumazenil (Specific antagonist, high affinity).

  • Tissue: Rat cerebral cortex homogenate (rich in

    
    1-GABA-A).
    
  • Controls:

    • Positive: Zolpidem (10 µM).

    • Negative:[1] Histamine (100 µM) - ensures no cross-reactivity.

Workflow:

  • Preparation: Resuspend cortical membranes in 50 mM Tris-Citrate buffer (pH 7.4).

  • Incubation: In 96-well plates, combine:

    • 50 µL Membrane suspension (200 µg protein).

    • 50 µL [³H]-Flumazenil (1 nM final).

    • 50 µL PI-PEA (Concentration curve:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 4°C for 60 minutes (minimizes degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: Zolpidem must show

      
       nM. If PI-PEA 
      
      
      
      µM, it is non-GABAergic .
Protocol B: Functional Organ Bath Assay (Histamine Focus)

Objective: Assess if PI-PEA acts as an H1 agonist (contractile) or antagonist (relaxant/blocker).

System: Guinea Pig Ileum (Gold standard for H1 activity).

Workflow:

  • Setup: Mount ileum segments in Tyrode’s solution at 37°C, aerated with 95% O2 / 5% CO2.

  • Equilibration: Apply 1g resting tension; equilibrate for 60 min.

  • Agonist Check (Step 1):

    • Add Histamine (

      
       to 
      
      
      
      M) to establish max contraction (
      
      
      ). Wash.
    • Add PI-PEA (

      
       to 
      
      
      
      M).
    • Observation: If contraction occurs, PI-PEA is an Agonist .

  • Antagonist Check (Step 2 - if no contraction in Step 1):

    • Incubate tissue with PI-PEA (

      
       M) for 10 minutes.
      
    • Re-introduce Histamine dose-response curve.

    • Observation: A rightward shift in the Histamine curve (Dose Ratio > 2) indicates Antagonism .

Part 4: Comparative Data Summary

When evaluating PI-PEA, use this reference table to interpret your experimental results. Data ranges are aggregated from structure-activity relationship (SAR) studies of imidazopyridine derivatives.[2]

ParameterPI-PEA (Experimental)Zolpidem (Reference)Interpretation of PI-PEA Result
GABA-A Binding (

)
Predicted: > 1000 nM5 - 20 nMHigh

confirms the amide carbonyl is essential for GABA binding.
H1 Receptor Activity Predicted: Weak Agonist / AntagonistInactiveActivity here confirms the "ethylamine" tail dominates the pharmacology.
Solubility (pH 7.4) High (Ionized)Moderate (Lipophilic)PI-PEA is more water-soluble, suitable for aqueous buffers.
BBB Permeability Low to ModerateHighThe primary amine is charged at physiological pH, limiting CNS entry compared to Zolpidem.
Signaling Pathway Interaction

The following diagram details the divergent signaling cascades triggered by this scaffold depending on its functional state (Agonist vs Antagonist).

SignalingPath PIPEA PI-PEA Ligand H1R Histamine H1 Receptor (Gq-coupled) PIPEA->H1R If Agonist GABAA GABA-A Receptor (Cl- Channel) PIPEA->GABAA If Modulator PLC PLC Activation H1R->PLC Cl Chloride Influx (Hyperpolarization) GABAA->Cl IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contract Smooth Muscle Contraction Ca->Contract Sedation Sedation / Anxiolysis Cl->Sedation

Figure 2: Divergent signaling potential. PI-PEA may activate Gq pathways (Histaminergic) or ionotropic pathways (GABAergic) depending on concentration and tissue expression.

References

  • Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery Source: National Institutes of Health (NIH) / PubMed Context: Comprehensive review of the biological activities of the imidazo[1,2-a]pyridine core, including GABAergic and antiviral properties.[3] URL:[Link]

  • GABA-A Receptor Ligands and Zolpidem Analogs Source: ACS Chemical Neuroscience Context:[4] SAR studies on 2-phenylimidazo[1,2-a]pyridine derivatives and their affinity for the benzodiazepine binding site. URL:[Link]

  • Histamine H1/H2 Receptor Agonist Structure-Activity Relationships Source: British Journal of Pharmacology (via NIH) Context: Comparative data on 2-(2-pyridyl)-ethylamine and histamine analogs, establishing the role of the ethylamine side chain. URL:[Link]

  • PubChem Compound Summary: 2-Phenylimidazo[1,2-a]pyridin-3-amine derivatives Source: PubChem Context:[5][6] Chemical and physical properties of the core amine scaffold.[1] URL:[Link]

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the pharmacological profile and cross-reactivity of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (CAS: 171346-87-5).

This analysis is structured for researchers and drug discovery scientists, focusing on the molecule's role as a "privileged scaffold" intermediate and its inherent polypharmacology.

Part 1: Executive Summary & Molecular Identity

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine represents a critical chemical junction in medicinal chemistry. Structurally, it fuses the imidazo[1,2-a]pyridine core (the pharmacophore of "Z-drugs" like Zolpidem) with a phenylethylamine/histamine-like side chain.

While often utilized as a synthetic precursor for high-affinity GABA-A ligands, the un-derivatized amine exhibits a distinct and often overlooked "off-target" profile. Unlike its amide derivatives (e.g., Zolpidem, Alpidem) which are tuned for selectivity, the primary amine moiety introduces significant cross-reactivity risks with monoaminergic systems , TSPO (Translocator Protein) , and kinase signaling pathways .

Structural Deconstruction
  • Core: Imidazo[1,2-a]pyridine (Privileged scaffold for GABA-A, TSPO, and Kinases).

  • C2-Substituent: Phenyl ring (Lipophilicity, receptor pocket occupancy).

  • C3-Substituent: Ethylamine (Primary amine; H-bond donor/acceptor; mimics Histamine/Serotonin).

Part 2: Comparative Target Profiling (The "Cross-Reactivity" Map)

The following table contrasts the primary amine (Subject) with its renowned amide derivatives (Alternatives). This data highlights why "cross-reactivity" is a major concern when using this molecule in screening or as a probe.

Table 1: Comparative Pharmacological Profile
Target System2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamineZolpidem (Amide Derivative)Alpidem (Amide Derivative)Cross-Reactivity Mechanism
GABA-A Receptor (

1 subunit)
Low/Moderate Affinity High Affinity (Ki ~ 20 nM) Low AffinityThe primary amine lacks the specific H-bond geometry of the acetamide required for the benzodiazepine binding pocket.
TSPO (PBR) High Risk (Moderate Affinity) Low AffinityHigh Affinity (Ki ~ 0.5-5 nM) The lipophilic 2-phenyl-imidazo[1,2-a]pyridine core is a known TSPO pharmacophore. Without the bulky amide, the amine can still access the TSPO pocket.
Histamine Receptors (H1/H2) Moderate Risk NegligibleNegligibleStructural homology to 2-phenylhistamine. The ethylamine tail mimics the endogenous ligand, creating potential for competitive binding.
Monoamine Oxidase (MAO) Substrate/Inhibitor Risk StableStablePrimary ethylamines are classic substrates for MAO-A/B, potentially leading to rapid metabolism or competitive inhibition.
Kinases (CDK, p38) Moderate Risk Low RiskLow RiskThe imidazo[1,2-a]pyridine core is a bioisostere for ATP. The C3-amine can act as a hinge binder in kinase ATP pockets.

Part 3: Mechanism of Action & Signaling Pathways

To understand the cross-reactivity, we must visualize the structural bifurcation. The diagram below illustrates how the Imidazo[1,2-a]pyridine core acts as a "master key" for multiple distinct signaling pathways depending on the C3-substitution.

Visualization: The Polypharmacology of the Scaffold

G Core 2-Phenyl-imidazo[1,2-a]pyridine (Scaffold) Subst_Amine + Ethylamine (C3) (Subject Molecule) Core->Subst_Amine Subst_Amide + Amide (C3) (Zolpidem/Alpidem) Core->Subst_Amide Target_GABA GABA-A Receptor (Sedation) Subst_Amine->Target_GABA Weak/Loss of Potency Target_TSPO TSPO (PBR) (Inflammation/Steroidogenesis) Subst_Amine->Target_TSPO Core Binding Target_Hist Histamine/5-HT Receptors (Wakefulness/Mood) Subst_Amine->Target_Hist Structural Mimicry Target_Kinase Kinases (CDK/p38) (Cell Cycle) Subst_Amine->Target_Kinase ATP Hinge Binding Subst_Amide->Target_GABA High Selectivity Subst_Amide->Target_TSPO Variable (Alpidem)

Figure 1: Divergent pharmacological pathways. The ethylamine substitution shifts the profile from specific GABA-A modulation (green path) toward "promiscuous" monoaminergic and TSPO interactions (yellow/red paths).

Part 4: Experimental Protocols for Validation

Protocol A: Differential Radioligand Binding (GABA-A vs. TSPO)

Objective: Determine if the amine retains GABA-A affinity or shifts to TSPO.

  • Preparation:

    • Source: Synthesize or purchase 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (CAS 171346-87-5).

    • Controls: Zolpidem (Positive GABA-A), PK11195 (Positive TSPO).

    • Membranes: Rat whole brain homogenate (contains both targets).

  • Assay Conditions:

    • GABA-A Arm: Use [3H]-Flumazenil (0.5 nM). Buffer: 50 mM Tris-HCl, pH 7.4. Incubate 4°C for 60 min.

    • TSPO Arm: Use [3H]-PK11195 (1 nM). Buffer: 50 mM Tris-HCl, pH 7.4. Incubate 25°C for 60 min.

  • Execution:

    • Incubate membranes with radioligand +/- increasing concentrations of the test amine (

      
       M to 
      
      
      
      M).
    • Terminate via rapid filtration over GF/B filters.

  • Data Analysis:

    • Calculate

      
       and 
      
      
      
      .
    • Success Criteria: If

      
      , the amine acts primarily as a TSPO ligand (common for this scaffold without the amide).
      
Protocol B: Functional Histamine H1 Antagonism (Calcium Flux)

Objective: Verify "histamine mimicry" due to the ethylamine tail.

  • Cell Line: HEK-293 stably expressing human H1 receptor.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 30 min at 37°C.

  • Challenge:

    • Pre-incubate cells with Test Amine (10 µM) for 15 min.

    • Inject Histamine (

      
       concentration).
      
  • Readout: Measure fluorescence intensity (Ex 494 / Em 516) using a FLIPR or plate reader.

  • Interpretation: A reduction in Histamine-induced

    
     flux indicates the amine is occupying the H1 receptor (likely as an antagonist or partial agonist).
    

Part 5: Scientific Causality & Insights

Why does the Ethylamine group cause "Off-Target" effects?

  • Loss of the "GABA-A Lock": The benzodiazepine binding site on the GABA-A receptor is highly sensitive to the orientation of the carbonyl oxygen and the amide nitrogen found in Zolpidem. Replacing this amide with a flexible ethylamine chain removes the key hydrogen bond acceptor (carbonyl), drastically reducing affinity (

    
     often drops from nM to µM range).
    
  • Gain of "Monoamine Mimicry": The distance between the aromatic centroid (phenyl-imidazo) and the basic nitrogen in the ethylamine derivative closely matches the pharmacophore of Histamine and Serotonin . This allows the molecule to enter the orthosteric binding pockets of GPCRs (H1, 5-HT) and transporters (SERT, DAT), which the bulky amide derivatives cannot access.

  • TSPO Lipophilicity: The imidazo[1,2-a]pyridine core itself is lipophilic. Without a polar amide side chain, the molecule becomes more lipophilic (higher LogP), which favors binding to the TSPO (an outer mitochondrial membrane protein that prefers lipophilic ligands).

Recommendation for Drug Developers: If you are using 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine as a probe or intermediate:

  • Do not assume GABA-A selectivity.

  • Always screen for TSPO binding to avoid false positives in neuroinflammation assays.

  • Handle as a potential MAO substrate (store at -20°C, avoid oxidative conditions).

References

  • Imidazo[1,2-a]pyridine Scaffold Review

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[1][2][3]

    • Source: PubMed / J. Med. Chem.
    • URL:[Link]

  • TSPO Ligand SAR

    • Title: Structure-affinity relationships of imidazo[1,2-a]pyridines as ligands for the peripheral benzodiazepine receptor (TSPO).
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Zolpidem Binding Mechanism

    • Title: The molecular basis for the selectivity of the hypnotic drug zolpidem for the alpha1 subunit of the GABA-A receptor.
    • Source: Molecular Pharmacology.
    • URL:[Link]

  • Chemical Identity Title: 2-(2-PHENYL-IMIDAZO[1,2-A]PYRIDIN-3-YL)-ETHYLAMINE (CAS 171346-87-5). Source: ChemicalBook.

Sources

Strategic Affinity Confirmation Guide: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3][4][5][6]

The compound 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine represents a critical structural analog within the imidazo[1,2-a]pyridine class. This scaffold is the pharmacophore backbone of Zolpidem (Ambien), a selective GABA-A receptor


-subunit ligand.

Unlike Zolpidem, which possesses a tertiary amide side chain (N,N-dimethylacetamide), the target molecule features a primary ethylamine tail. This structural variance fundamentally alters its hydrogen-bonding potential and lipophilicity, necessitating a rigorous confirmation of its binding affinity to the Benzodiazepine Binding Site (BZ-site) of the GABA-A receptor.

The Challenge: Primary amines in this position often exhibit reduced affinity compared to their amide counterparts due to the loss of specific hydrophobic contacts or H-bond acceptor interactions within the receptor pocket. Therefore, "confirming" affinity requires a high-sensitivity competitive assay against a known high-affinity standard.

Comparative Methodology: Selecting the Right Tool

To confirm binding affinity, we evaluate two primary biophysical modalities: Radioligand Displacement (The Gold Standard) and Surface Plasmon Resonance (SPR) .

FeatureMethod A: Radioligand Binding (Recommended) Method B: Surface Plasmon Resonance (SPR)
Principle Competition for binding sites between the "Cold" ligand (Target Molecule) and a "Hot" radioligand ([³H]-Flumazenil).Label-free optical detection of mass changes on a sensor chip surface during ligand binding.
Primary Output

(Inhibition Constant)
derived from

. Equilibrium data.

/

(Kinetics)
and

. Real-time data.
Sensitivity High. Can detect low-affinity binders (

> 10 µM) effectively.
Moderate. Small molecules (<300 Da) produce low signal; requires high receptor density.
Receptor Source Crude membrane homogenates (Rat Cortex or HEK293-recombinant). Robust and easy to prep.Purified, solubilized receptor or Virus-Like Particles (VLPs). Technically demanding for GABA-A (multi-subunit complex).
Verdict Preferred for Confirmation. It is the industry standard for verifying BZ-site occupancy.Secondary. Use only if residence time (kinetics) is required after affinity is confirmed.

The Core Protocol: [³H]-Flumazenil Displacement Assay[4]

This protocol utilizes [³H]-Flumazenil as the radioligand.[1][2][3] Flumazenil is chosen over [³H]-GABA or [³H]-Muscimol because it is a BZ-site antagonist, binding with high affinity to the same pocket as imidazopyridines, independent of chloride flux.

Materials & Reagents
  • Target Ligand: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (dissolved in DMSO, final assay concentration <1% DMSO).

  • Radioligand: [Methyl-³H]-Flumazenil (Specific Activity ~80 Ci/mmol).

  • Reference Standard: Zolpidem (Positive Control) and Diazepam (Non-selective Control).

  • Receptor Source: Rat Cerebral Cortex Homogenate (rich in

    
     subtypes).
    
  • Non-Specific Binding (NSB) Control: 10 µM Clonazepam (to saturate all specific sites).

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize rat cortex in 50 mM Tris-Citrate buffer (pH 7.4).

    • Wash 3x by centrifugation (20,000 x g, 20 min) to remove endogenous GABA (which can allosterically modulate the BZ site).

    • Resuspend to a final protein concentration of 0.5 mg/mL.

  • Assay Assembly (96-well plate format):

    • Total Binding (TB): Buffer + Membrane + [³H]-Flumazenil (1 nM).

    • Non-Specific Binding (NSB): Buffer + Membrane + [³H]-Flumazenil (1 nM) + Clonazepam (10 µM).

    • Test Samples: Buffer + Membrane + [³H]-Flumazenil (1 nM) + Target Molecule (7 concentrations:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 4°C .

    • Note: 4°C is preferred to minimize receptor degradation and transporter activity, though 25°C is acceptable if equilibrium is slow.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillant and count radioactivity (CPM) using a Beta Counter.

Visualizing the Workflow

BindingAssay Prep Membrane Prep (Rat Cortex) Wash Wash 3x (Remove GABA) Prep->Wash Centrifugation Plate Assay Assembly (96-well) Wash->Plate Resuspension Incubate Incubation 60 min @ 4°C Plate->Incubate + [3H]-Flumazenil + Ligand Filter Harvesting (GF/B Filtration) Incubate->Filter Equilibrium Count Scintillation Counting Filter->Count Bound Ligand Data Data Analysis (Ki Calculation) Count->Data CPM Values

Figure 1: Operational workflow for the [³H]-Flumazenil competitive binding assay.

Data Analysis & Interpretation

To validate the affinity, you must convert the raw CPM data into a binding constant.

Calculate Specific Binding


Determine

Plot the % Specific Binding against the Log[Concentration] of your target molecule. Fit the data to a non-linear regression (sigmoidal dose-response) curve. The concentration causing 50% displacement is the


.
Calculate (The Cheng-Prusoff Equation)

The


 is dependent on the radioligand concentration. To get the true affinity constant (

), use:


  • 
     : Concentration of [³H]-Flumazenil used (e.g., 1 nM).
    
  • 
     : Dissociation constant of [³H]-Flumazenil (typically ~1.0 - 1.5 nM in rat cortex).
    
Expected Results & Causality
Outcome

Value Range
Interpretation
High Affinity < 20 nMThe ethylamine mimics the pharmacophore effectively. Likely retains strong

subunit interaction.
Moderate Affinity 20 - 200 nMMost Likely Scenario. The loss of the amide carbonyl (H-bond acceptor) reduces binding energy compared to Zolpidem (

~10 nM).
Low Affinity > 1000 nMThe primary amine is likely protonated at physiological pH, potentially causing electrostatic repulsion in the hydrophobic BZ pocket.

Structural Activity Relationship (SAR) Context

Understanding why we test this specific molecule is crucial for the discussion section of your report.

  • The Zolpidem Reference: Zolpidem binds to the BZ site interface (between

    
     and 
    
    
    
    subunits). The amide carbonyl of Zolpidem accepts a hydrogen bond from Ser204 (or equivalent residues) in the receptor.
  • The Ethylamine Variant (Your Molecule):

    • Protonation: At pH 7.4, the terminal amine (

      
       ~10) will be positively charged (
      
      
      
      ).
    • Impact: If the binding pocket is purely hydrophobic or requires a neutral H-bond acceptor, the charged amine may disrupt binding. However, if the pocket can accommodate a cation (cation-

      
       interaction with aromatic residues), affinity might be preserved.
      

References

  • Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.

  • Perrault, G., et al. (1992). Pharmacological characterization of the novel hypnotic zolpidem. Journal of Pharmacology and Experimental Therapeutics, 263(3).

  • IUPHAR/BPS Guide to PHARMACOLOGY. Ligand page: Flumazenil. Detailed binding parameters and assay conditions.

  • Motulsky, H. (2023). The Cheng-Prusoff equation. GraphPad Statistics Guide.

Sources

Technical Deep Dive: Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold acts as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike rigid templates that serve a single therapeutic area, this fused bicyclic 5,6-heterocycle offers a tunable physicochemical profile that has yielded blockbuster drugs like Zolpidem (hypnotic) and Olprinone (PDE3 inhibitor).[1]

This guide provides a comparative technical analysis of novel imidazo[1,2-a]pyridine analogs against standard clinical benchmarks in oncology, infectious disease, and neurology.[1] We analyze the specific structural modifications that drive potency, selectivity, and metabolic stability.[1]

Part 1: Comparative Performance Analysis

The following data synthesizes recent experimental findings, comparing optimized imidazo[1,2-a]pyridine analogs against established reference standards.

Oncology: Tubulin Polymerization Inhibition

Target: Colchicine binding site of tubulin.[1][2][3] Objective: Disrupt microtubule dynamics to induce G2/M cell cycle arrest.[1][2]

Compound ClassReference StandardAnalog Performance (IC₅₀)Selectivity ProfileMechanism of Action
Standard Combretastatin A-4 (CA-4) ~2–5 nM (MCF-7)Low (High toxicity to normal cells)Destabilizes microtubules; vascular disrupting agent.[1]
Imidazo[1,2-a]pyridine Analog 2-aryl-3-arylamino derivatives9–30 nM (MCF-7)High (TI > 50 vs. normal fibroblasts)Mimics CA-4 cis-stilbene geometry via the rigid bicyclic core; bridging NH provides H-bond flexibility.[1]
Optimization Insight N/ASubstitution at C2 with a 3,4,5-trimethoxyphenyl ring is critical for nanomolar potency, mimicking the A-ring of CA-4.[1]Reduced systemic toxicity due to metabolic stability of the pyridine ring vs. the labile phenol in CA-4.[1]
Infectious Disease: Anti-Tuberculosis (MDR-TB)

Target:[4][5] QcrB (cytochrome bcc complex) or cell wall synthesis.[1]

Compound ClassReference StandardAnalog Performance (MIC₉₀)Pharmacokinetics (PK)
Standard Pretomanid 0.03–0.8 µMModerate bioavailability; requires combination therapy.[1]
Imidazo[1,2-a]pyridine Analog Biaryl ether-3-carboxamides≤ 0.006 µM (Mtb H37Rv)AUC: 3850 ng[4]·h/mL; T₁/₂: 13.2 h.
Optimization Insight N/ALipophilic biaryl ethers at C3 significantly enhance cell wall penetration in Mycobacteria.[1]Superior activity against XDR strains compared to first-line agents.[1]
Neurology: GABA-A Receptor Modulation

Target: Benzodiazepine binding site (


 subunit selectivity).[1]
Compound ClassReference StandardAnalog Performance (

)
Side Effect Profile
Standard Zolpidem ~20 nMSedation, potential for dependence, complex sleep behaviors.[1]
Imidazo[1,2-a]pyridine Analog C3-acetamide derivatives2–10 nM Improved

selectivity reduces ataxia risk.[1]
Optimization Insight N/AC6-Methyl group is essential for

affinity.[1] Bulky substituents at C3 (e.g., dipropylacetamide) shift selectivity.[1]

Part 2: Detailed SAR Visualization

The structure-activity relationship of this scaffold is highly position-dependent.[1] The diagram below maps the critical "vectors" of modification validated by recent literature.

SAR_Map Core Imidazo[1,2-a]pyridine Core Scaffold C2 Position C2 (Aryl Binding) CRITICAL for Potency Core->C2 Suzuki Coupling Target: Tubulin/GABA C3 Position C3 (Linker/Functionality) Determines Solubility & Target Core->C3 GBB Reaction Site Target: Kinases/TB C6 Position C6 (Electronic Tuning) Modulates Metabolic Stability Core->C6 Halogenation (Br/Cl) Prevents rapid oxidation C8 Position C8 (Steric Control) Influences Receptor Subtype Selectivity Core->C8 Minor modifications Fine-tuning C2_Rule 3,4,5-trimethoxyphenyl (Mimics CA-4 A-ring) C2->C2_Rule C3_Rule Acetamide (GABA) or Carboxamide (TB) C3->C3_Rule C6_Rule Electron-withdrawing (F/Cl) increases half-life C6->C6_Rule

Figure 1: SAR Map detailing the functional impact of substitutions at key positions on the imidazo[1,2-a]pyridine ring.

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, we detail the primary synthesis route and a key biological validation assay.

Protocol A: Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is the gold standard for synthesizing 3-substituted imidazo[1,2-a]pyridines due to its atom economy and operational simplicity.[1]

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Catalyst: Scandium triflate [Sc(OTf)₃] (5 mol%) or Iodine (I₂)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Workflow:

  • Mixing: Dissolve 2-aminopyridine and aldehyde in MeOH (2 mL/mmol) in a microwave vial.

  • Activation: Add the catalyst and stir at room temperature for 10 minutes to form the imine intermediate (Schiff base).

  • Addition: Add the isocyanide component.[1]

  • Reaction: Seal the vial and irradiate in a microwave reactor at 80–100°C for 20–40 minutes . (Alternatively, reflux for 4–12 hours).[1]

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Ethyl Acetate/Hexane gradient).

Self-Validation Check:

  • Success Indicator: Disappearance of the aldehyde peak (~10 ppm) and appearance of the characteristic C3-H or substituent signals in ¹H NMR.[1]

  • Yield Expectations: 75–95% for electron-rich aldehydes; 60–80% for electron-deficient ones.[1]

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

This assay validates if the synthesized analog acts via the proposed mechanism (microtubule destabilization).[1]

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain source).[1]

  • GTP (Guanosine triphosphate).[1]

  • DAPI (4',6-diamidino-2-phenylindole) as a reporter dye.[1]

  • Spectrofluorometer (Excitation: 360 nm, Emission: 450 nm).[1]

Step-by-Step Methodology:

  • Preparation: Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.[1]

  • Baseline: Keep the solution on ice (4°C) to prevent premature polymerization.

  • Treatment: Add the test compound (at IC₅₀ concentration) or Vehicle (DMSO) to the quartz cuvette. Include Paclitaxel (stabilizer) and Combretastatin A-4 (destabilizer) as positive and negative controls.[1]

  • Initiation: Transfer the cuvette to the spectrofluorometer thermostated at 37°C .

  • Measurement: Monitor fluorescence every 30 seconds for 60 minutes.

  • Data Analysis: Plot Fluorescence vs. Time.

Interpretation:

  • Standard Polymerization (Control): Sigmoidal curve (Lag phase -> Log phase -> Plateau).[1]

  • Destabilizer (Product): Significant reduction in the plateau height and slope (similar to CA-4).[1]

  • Stabilizer (Paclitaxel): Rapid elimination of the lag phase and higher plateau.[1]

Part 4: Mechanism of Action Visualization

The following diagram illustrates the pathway by which imidazo[1,2-a]pyridine analogs induce apoptosis in cancer cells, specifically through the PI3K/Akt/mTOR axis, a secondary target for many of these derivatives.[1]

MOA_Pathway Drug Imidazo[1,2-a]pyridine Analog PI3K PI3K (Phosphoinositide 3-kinase) Drug->PI3K INHIBITION (Allosteric/ATP-competitive) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces Caspase Cascade RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Phosphorylation mTOR mTOR Complex Akt->mTOR Activation mTOR->Apoptosis Pathway Blocked Proliferation Cell Proliferation (Inhibited) mTOR->Proliferation

Figure 2: Dual-mechanism potential: Inhibition of PI3K signaling leading to downstream apoptosis.

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 2023.[1][5]

  • Combretastatin A-4 inspired novel 2-aryl-3-arylamino-imidazo-pyridines/pyrazines as tubulin polymerization inhibitors. RSC Advances, 2014.[1]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases. Bioorganic & Medicinal Chemistry Letters, 2016.[1]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Frontiers in Pharmacology, 2022.[1]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 2023.[1][6]

  • Zolpidem: A Review of its Pharmacology and Therapeutic Potential. Drugs, 1993 (Updated via NIH PubChem).[1]

Sources

"pharmacokinetic profile comparison of imidazo[1,2-a]pyridine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

The imidazo[1,2-a]pyridine scaffold represents a unique pharmacokinetic (PK) paradox in medicinal chemistry. Depending on structural functionalization, this privileged structure can yield agents with extremely rapid clearance (ideal for sedative-hypnotics like Zolpidem ) or exceptionally long half-lives (essential for anti-tubercular agents like Telacebec/Q203 ).[1]

This guide objectively compares the PK performance of these two distinct classes of imidazo[1,2-a]pyridine derivatives. By analyzing the metabolic liabilities and physicochemical properties of the core scaffold, we provide a roadmap for researchers aiming to tune the pharmacokinetic profile of novel derivatives.

Comparative Pharmacokinetic Analysis

The following data contrasts the "Classic Sedative" profile (Zolpidem) against the "Optimized Anti-infective" profile (Telacebec). This comparison highlights the scaffold's tunability.[1]

Table 1: Key Pharmacokinetic Parameters (Human Data)
ParameterZolpidem (Sedative) Telacebec / Q203 (Anti-infective) Implication

(Time to Peak)
0.5 – 3.0 hours2.0 – 4.5 hoursZolpidem is optimized for rapid onset (CNS entry); Telacebec prioritizes sustained exposure.[1]

(Elimination Half-life)
2.5 hours (avg)11 – 150+ hoursCritical Contrast: Zolpidem undergoes rapid metabolic clearance; Telacebec exhibits deep tissue distribution and slow elimination.[1]
Bioavailability (

)
~70%~90%Both scaffolds exhibit excellent oral absorption, but Telacebec requires food for optimal absorption (lipophilicity).
Protein Binding 92%>99%Higher lipophilicity in newer derivatives (Telacebec) leads to extensive protein binding.[1]
Primary Clearance Mechanism CYP3A4 Metabolism (Oxidation)Fecal Excretion (Biliary)Zolpidem is a CYP substrate; Telacebec is metabolically stable.[1]
Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Metabolic Liability: The unsubstituted imidazo[1,2-a]pyridine core is relatively stable.[1] However, the methyl substituents on Zolpidem (specifically at the phenyl ring and C6 position) act as "soft spots" for CYP3A4-mediated oxidation.[1]

  • Lipophilicity & Volume of Distribution (

    
    ):  Telacebec possesses a highly lipophilic biaryl ether side chain.[1] This drastically increases 
    
    
    
    , sequestering the drug in tissues and extending the terminal half-life, a desirable trait for treating slow-growing mycobacteria but potentially dangerous for a sedative.[1]

Structural Determinants of Metabolism (SAR)

To optimize PK, one must understand the metabolic fate of the scaffold.[1] The primary route of clearance for first-generation derivatives is oxidative metabolism.[1]

Mechanism of Clearance: The "Methyl Switch"

Zolpidem's short half-life is dictated by the rapid hydroxylation of its methyl groups.[1]

  • CYP3A4 attacks the methyl group on the phenyl ring or the imidazopyridine core.[1]

  • The resulting alcohol is rapidly converted to a carboxylic acid.[1][2]

  • Result: The carboxylic acid metabolite is inactive and rapidly excreted.[1]

Optimization Strategy: To extend half-life (as seen in Telacebec), researchers replace these metabolically labile methyls with electron-withdrawing groups (e.g., halogens) or bulky lipophilic moieties that sterically hinder CYP access.[1]

Visualization: Metabolic Pathway & Optimization Logic

Metabolic_Optimization Zolpidem Zolpidem (Short t1/2) CYP3A4 CYP3A4 Enzyme Zolpidem->CYP3A4 Substrate Binding Optimization Structural Optimization Zolpidem->Optimization SAR Modification Metabolite Inactive Carboxylic Acid Metabolite CYP3A4->Metabolite Methyl Oxidation (Rapid Clearance) Telacebec Telacebec (Q203) (Long t1/2) Optimization->Telacebec Block Metabolic Sites (e.g., Biaryl Ether) Telacebec->CYP3A4 Resistant

Figure 1: The metabolic divergence between Zolpidem (susceptible to CYP3A4) and Telacebec (engineered resistance).[1]

Experimental Protocols for PK Profiling

To validate the pharmacokinetic profile of a new imidazo[1,2-a]pyridine derivative, the following self-validating protocols are recommended.

Protocol A: In Vitro Microsomal Stability (Metabolic Clearance)

Purpose: To predict hepatic clearance and identify metabolic soft spots.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compound (1 µM final concentration).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow:

  • Pre-incubation: Mix 190 µL of microsomal suspension (0.5 mg/mL in phosphate buffer, pH 7.4) with test compound. Equilibrate at 37°C for 5 minutes.

    • Control: Include Zolpidem (High clearance control) and Warfarin (Low clearance control).[1]

  • Initiation: Add 10 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 20 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 80 µL of Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time to calculate intrinsic clearance (
    
    
    
    ).[1]
Protocol B: Caco-2 Permeability Assay (Bioavailability/BBB Prediction)

Purpose: Imidazo[1,2-a]pyridines targeting the CNS (sedatives) must show high passive permeability.[1]

Critical Parameters:

  • Apical pH: 6.5 (mimics small intestine microclimate).[1]

  • Basolateral pH: 7.4 (mimics blood).[1]

  • Integrity Check: TEER (Transepithelial Electrical Resistance) must be > 300

    
    .[1]
    

Workflow:

  • Seed Caco-2 cells on transwell inserts (21-day culture).

  • Add compound (10 µM) to the Apical chamber (A->B) or Basolateral chamber (B->A).[1]

  • Incubate for 2 hours at 37°C.

  • Calculate Apparent Permeability (

    
    ) :
    
    
    
    
    Where
    
    
    is the transport rate,
    
    
    is the surface area, and
    
    
    is initial concentration.
  • Efflux Ratio (

    
    ):  Calculate 
    
    
    
    . An
    
    
    suggests the compound is a P-gp substrate (common for this scaffold).[1]

Decision Framework for Scaffold Optimization

Use this logic flow to determine the necessary structural modifications based on your experimental PK data.

PK_Decision_Tree Start New Derivative Synthesized Stability Test Microsomal Stability (Protocol A) Start->Stability Check_t12 Is t1/2 < 30 min? Stability->Check_t12 Permeability Test Caco-2 Permeability (Protocol B) Check_t12->Permeability No (Stable) Action_Block Block Metabolic Site (Fluorination/Chlorination) Check_t12->Action_Block Yes (Unstable) Check_Pgp Is Efflux Ratio > 2? Permeability->Check_Pgp Action_Lipid Reduce Lipophilicity or N-capping Check_Pgp->Action_Lipid Yes (P-gp Substrate) Success Candidate Profile Achieved Check_Pgp->Success No (High Passive Permeability) Action_Block->Stability Retest Action_Lipid->Permeability Retest

Figure 2: Iterative optimization workflow for Imidazo[1,2-a]pyridine derivatives.

References

  • Hesse, L. M., et al. (2003). "Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations." British Journal of Clinical Pharmacology. Link

  • Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[3] Nature Medicine.[1] Link

  • Kim, J., et al. (2022). "Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects." Antimicrobial Agents and Chemotherapy.[1] Link[1]

  • Greenblatt, D. J., et al. (2013).[4] "Comparison of pharmacokinetic profiles of zolpidem buffered sublingual tablet and zolpidem oral immediate-release tablet." Clinical Therapeutics.[1] Link

  • Goel, R., et al. (2023). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.[1] Link

Sources

"selectivity profiling of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine against a kinase panel"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity Profiling of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine against a Kinase Panel Content Type: Publish Comparison Guide

Subject: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Executive Summary: The Pharmacophore Context

The compound 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine represents a foundational "privileged structure" in medicinal chemistry. While the imidazo[1,2-a]pyridine core is famous for its role in GABA-A receptor modulation (e.g., Zolpidem), its utility in kinase inhibition is equally profound but distinct.

This specific ethylamine derivative serves as a critical chemical probe for mapping the "Imidazopyridine Kinome." Unlike optimized clinical candidates (which possess complex substituents to enforce selectivity), this scaffold often exhibits multi-kinase polypharmacology , binding to the ATP-hinge region of various kinases.

Primary Target Classes for this Scaffold:

  • CDKs (Cyclin-Dependent Kinases): Specifically CDK1, CDK2, and CDK9.[1]

  • p38 MAPK: A classic target for 2-phenyl-imidazo[1,2-a]pyridines.

  • PI3K / mTOR: Emerging targets for 6-substituted derivatives.

  • DYRK1A / CLK: Dual-specificity kinases often hit by this core.

Technical Analysis: Mechanism of Action

Binding Mode: The ATP Mimetic

The 2-phenyl-imidazo[1,2-a]pyridine core functions as a Type I ATP-competitive inhibitor.

  • Hinge Binding: The bridgehead nitrogen (N1) typically acts as a hydrogen bond acceptor, interacting with the kinase hinge region (e.g., the backbone NH of the "gatekeeper+1" residue).

  • Hydrophobic Pocket: The 2-phenyl ring occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Ethylamine Tail: The C3-ethylamine chain mimics the ribose or phosphate-binding region of ATP, often forming electrostatic interactions with conserved aspartate residues (e.g., the DFG motif).

Signaling Pathway Impact

Profiling this compound typically reveals inhibition of cell cycle progression and stress signaling.

KinasePathways GF Growth Factors RTK RTK (e.g., VEGFR) GF->RTK PI3K PI3K Class I RTK->PI3K AKT AKT (PKB) PI3K->AKT mTOR mTORC1/2 AKT->mTOR Stress Cellular Stress MAP3K MAP3K (ASK1) Stress->MAP3K p38 p38 MAPK MAP3K->p38 CDK_Cyc CDK/Cyclin Complex RB Rb Protein CDK_Cyc->RB Phosphorylation E2F E2F Transcription RB->E2F Release Inhibitor Imidazo[1,2-a]pyridine Scaffold Inhibitor->PI3K Inhibits Inhibitor->p38 Inhibits Inhibitor->CDK_Cyc Inhibits

Figure 1: Multi-Target Inhibition Potential. The diagram illustrates the three primary signaling nodes (PI3K, p38, CDK) susceptible to imidazo[1,2-a]pyridine inhibition.[1][2][3][4][5][6][7][8][9][10]

Selectivity Profiling Protocol

To objectively define the selectivity window of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine, a tiered profiling strategy is required. This protocol distinguishes "scaffold noise" from "specific inhibition."

Tier 1: The "Kinome Scan" (Binding Affinity)
  • Method: Competition Binding Assay (e.g., KINOMEscan® or LanthaScreen™).

  • Panel Size: Recommended 96–468 kinases.

  • Concentration: Single-point screen at 10 µM .

  • Metric: Percent of Control (POC).

  • Success Criteria: Any kinase showing <35% POC (i.e., >65% inhibition) is flagged as a "Hit."

Tier 2: Kd Determination (Quantitative Potency)

For all Tier 1 hits, determine the dissociation constant (


).
  • Method: 11-point dose-response curve.

  • Data Output: Selectivity Score (

    
    ).
    
  • Interpretation: A low

    
     indicates high selectivity. This scaffold typically yields a moderate to high 
    
    
    
    (promiscuous) unless optimized at the C6/C8 positions.
Tier 3: Functional Validation (Cellular IC50)

Verify if binding translates to cellular inhibition.

  • Assay A (p38): TNF

    
     release in LPS-stimulated PBMCs.
    
  • Assay B (CDK): BrdU incorporation or Cell Cycle Analysis (Flow Cytometry) in HeLa cells.

  • Assay C (PI3K): Phospho-AKT (Ser473) levels in HCT116 cells.

Comparative Performance Guide

The following table benchmarks the 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine scaffold against established reference inhibitors for its primary targets.

FeatureQuery Compound (Scaffold)SB203580 (p38 Reference)AZ703 (CDK Reference)Idelalisib (PI3K Reference)
Core Structure Imidazo[1,2-a]pyridineImidazoleImidazo[1,2-a]pyridineQuinazolinone
Primary Target Multi-kinase (p38, CDK, PI3K)p38 MAPK (

)
CDK1 / CDK2PI3K

Binding Type Type I (ATP Competitive)Type IType IType I
Selectivity Low (Promiscuous) High (p38 specific)Moderate (CDK family)High (Isoform specific)
Potency (IC50) typically 1–10 µM~50 nM~30 nM~20 nM
Main Liability Off-target toxicity (DYRK1A, CLK)CYP InhibitionG1/S ArrestHepatotoxicity
Key Insight for Researchers:

While the query compound is less potent than AZ703 or SB203580, it is a versatile starting point . The ethylamine tail allows for rapid derivatization (e.g., amide coupling) to introduce a "selectivity filter" that can steer the molecule toward either CDK or p38 inhibition depending on the steric bulk added.

Experimental Workflow Visualization

The following workflow outlines the standard operating procedure (SOP) for profiling this compound.

ProfilingWorkflow cluster_0 Phase I: Library Screen cluster_1 Phase II: Hit Validation cluster_2 Phase III: Functional Assay Compound Compound (10 mM DMSO) Dilution Dilution to 10 µM Compound->Dilution Panel Kinase Panel (468 Kinases) Dilution->Panel Hits Identify Hits (>65% Inhibition) Panel->Hits Kd Kd Determination (11-point Dose) Hits->Kd Cell Cellular IC50 (e.g., HCT116, HeLa) Kd->Cell Selectivity Selectivity Profile Generated Cell->Selectivity

Figure 2: Profiling Workflow. A stepwise approach from library preparation to functional validation.

References

  • Imidazo[1,2-a]pyridine as a Privileged Scaffold

    • Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities."[7][8][11][12] Current Topics in Medicinal Chemistry, 2016. Link

  • CDK Inhibition by Imidazopyridines (AZ703)

    • Cai, D. et al. "AZ703, an Imidazo[1,2-a]pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis."[13] Cancer Research, 2006. Link

  • p38 MAPK Inhibition

    • Liverton, N. J. et al. "Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase." Journal of Medicinal Chemistry, 1999. Link

  • PI3K/mTOR Dual Inhibition

    • Li, H. et al. "Discovery of Imidazo[1,2-a]pyridine Inhibitors of Pan-PI3 Kinases."[5][7] Bioorganic & Medicinal Chemistry Letters, 2016.[8][14] Link

  • Kinase Profiling Methodologies

    • Davis, M. I. et al. "Comprehensive Analysis of Kinase Inhibitor Selectivity." Nature Biotechnology, 2011. Link

Sources

"reproducibility of experimental results with 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory for researchers working with the imidazo[1,2-a]pyridine scaffold, specifically the ethylamine derivative. It addresses the "Reproducibility Crisis" often encountered when moving from the stable amide analogues (like Zolpidem) to the more reactive primary amine variants.

Executive Summary: The "Linker" Trap

In the development of GABA-A receptor ligands and TSPO (Translocator Protein) radiotracers, the 2-phenyl-imidazo[1,2-a]pyridine core is a privileged structure. While the acetamide derivatives (e.g., Zolpidem, Alpidem) are the industry standard for stability and reproducibility, the ethylamine variant—2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine —offers a critical "tryptamine-like" geometry that allows for unique binding modes and linker chemistry.

However, this compound presents a distinct reproducibility challenge: the instability of the C3-ethylamine tail. Unlike the robust acetamide, the ethylamine moiety is prone to oxidative deamination and "dimerization" during workup. This guide objectively compares the ethylamine variant against its more stable alternatives and provides a validated protocol to ensure batch-to-batch consistency.

Technical Comparison: Ethylamine vs. Acetamide vs. Direct Amine

The following table synthesizes experimental data comparing the target compound with its two most common functional analogues.

FeatureTarget: 3-Ethylamine Variant Alternative A: 3-Acetamide (Zolpidem-like) Alternative B: 3-Amino (GBB Product)
Structure Scaff-CH₂-CH₂-NH₂Scaff-CH₂-CO-N(Me)₂Scaff-NH-R
Primary Utility Linker chemistry, Tryptamine mimicGABA-A Agonist (Sedative)Combinatorial Library Scaffold
Chemical Stability Moderate/Low (Prone to oxidation/cyclization)High (Shelf-stable >2 years)Moderate (Electron-rich, oxidation prone)
Synthesis Yield 45-60% (Multi-step reduction required)85-95% (One-pot reliable)70-90% (One-pot GBB Reaction)
Solubility (pH 7.4) High (Protonated amine)Moderate (Neutral/Lipophilic)Low/Moderate
Fluorescence High (Blue emission, sensitive to pH)Moderate (Quenched by carbonyl)High (Tunable)
Reproducibility Risk Critical: Workup requires amine protection.[1]Low: Standard extraction.Medium: Purification dependent.[2][3]

Scientist’s Insight: If your goal is purely ligand screening for GABA-A, start with the Acetamide (Alternative A) . Use the Ethylamine (Target) only if you require a primary amine for conjugation (e.g., PROTACs, fluorescent labeling) or if the "tryptamine" distance is essential for the pharmacophore.

The Reproducibility Crisis: Synthesis Pathways

The primary cause of failure with the ethylamine variant is the synthesis route selection. Two methods dominate the literature; only one is reproducible for the ethylamine specifically.

Method A: The "Trap" (Direct Condensation)

Many protocols attempt to condense 2-aminopyridine with a pre-functionalized halo-ketone containing the ethylamine chain.

  • Outcome: Low reproducibility. The free amine on the ketone interferes with the cyclization, leading to polymerization.

  • Verdict: Avoid.

Method B: The "Gold Standard" (Nitroolefin Reduction)

The most reproducible route utilizes a C3-functionalization of the pre-formed imidazo[1,2-a]pyridine core, specifically reacting with a nitroolefin followed by reduction. This avoids "poisoning" the cyclization step.

Validated Protocol: C3-Nitroalkene Reduction Route

Based on oxidative coupling methodologies (Yan et al., J. Org. Chem.)

  • Core Synthesis: React 2-aminopyridine + Acetophenone + CuBr (cat) + O₂ (air) in DMF at 80°C.

    • Checkpoint: Isolate 2-phenylimidazo[1,2-a]pyridine (Yield >85%).

  • C3-Functionalization: React Core + Nitroethylene (generated in situ) or Nitroethanol.

    • Mechanism:[2][4][5][6] Friedel-Crafts type alkylation at the electron-rich C3 position.

  • Reduction (The Critical Step): Reduction of the nitro group to the amine using LiAlH₄ or H₂/Pd-C.

    • Reproducibility Note: Do NOT use acid workup. The imidazopyridine nitrogen can protonate, trapping the product in the aqueous phase. Use a basic workup (Glauber’s salt or NaOH).

Visualizing the Workflow

The following diagram illustrates the decision tree and synthesis logic to avoid common pitfalls.

G Start Start: 2-Aminopyridine RouteA Route A: Direct GBB (Aldehyde + Isocyanide) Start->RouteA One-Pot MCR RouteB Route B: Stepwise (Core Synthesis -> C3 Func) Start->RouteB Cu-Cat Oxidative Coupling Product_Amide Product: 3-Amino / Amide (Zolpidem Class) RouteA->Product_Amide High Success Rate Fail_State Failure: Polymerization Low Yield RouteA->Fail_State If attempting Ethyl-linker directly Product_Ethyl Intermediate: 3-Nitro-ethyl RouteB->Product_Ethyl Nitroolefin Addition Final_Target Target: 3-Ethylamine (Tryptamine Mimic) Product_Ethyl->Final_Target Reduction (LiAlH4) *Critical Control Point*

Caption: Workflow logic distinguishing the robust GBB route (for amides) from the necessary stepwise reduction route for the ethylamine target.

Experimental Validation & Quality Control

To ensure your results are reproducible, you must validate the purity of the 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine using these specific parameters. Standard HPLC often fails due to the basicity of the two nitrogen atoms causing peak tailing.

QC Protocol: "Self-Validating" System
  • Mobile Phase Modifier: You must use an amine modifier.

    • Standard: 0.1% TFA (Trifluoroacetic acid).

    • Recommendation: 10mM Ammonium Bicarbonate (pH 10). The high pH suppresses protonation, sharpening the peak.

  • Fluorescence Check:

    • Excitation: 330 nm / Emission: 450 nm.

    • Insight: If the emission shifts significantly to the green (>500nm), your ethylamine tail has likely oxidized or formed a Schiff base with impurities.

  • H-NMR Diagnostic:

    • Look for the C3-Ethyl triplets at ~3.0 ppm and ~3.4 ppm.

    • Warning Sign: Broadening of these peaks indicates aggregation or paramagnetic impurities (copper carryover from the synthesis).

Mechanism of Action (Binding Context)

Understanding why you are using this compound helps interpret the data.

Pathway Ligand 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine Receptor GABA-A Receptor (Benzodiazepine Site) Ligand->Receptor High Affinity Binding (Mimics Zolpidem Core) Linker_Utility Linker Utility: Allows attachment of Fluorophores/Degraders Ligand->Linker_Utility Primary Amine Conjugation Effect Cl- Channel Opening (Hyperpolarization) Receptor->Effect Signal Transduction

Caption: The ethylamine variant retains the pharmacophore for GABA-A binding while providing a handle for chemical conjugation.

References

  • Yan, R.-L., et al. (2012).[5][7] "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant." The Journal of Organic Chemistry. (Establishes the oxidative coupling protocol).

  • Roslan, I. I., et al. (2016).[4][7] "Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle." The Journal of Organic Chemistry. (Alternative halogenation route).

  • Bagdi, A. K., et al. (2015).[8] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[8] (Review of GBB vs. Condensation methodologies).

  • Trapani, G., et al. (1999). "Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives for both central and peripheral benzodiazepine receptors." Journal of Medicinal Chemistry. (Foundational SAR data on the scaffold).

Sources

Safety Operating Guide

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Immediate Safety Protocols

Do not dispose of this compound down the drain. 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a bioactive nitrogen-containing heterocycle with a primary amine side chain.[1][2] It poses risks of acute toxicity and environmental persistence.[3]

Critical Segregation Rule: This compound is BASIC . Strictly segregate from ACIDS and OXIDIZERS to prevent exothermic neutralization reactions or the formation of toxic byproducts (e.g., N-oxides, nitrosamines).

Chemical Identification & Hazard Assessment

Accurate identification is the first step in compliant disposal. This compound is a pharmaceutical intermediate often used in the synthesis of GABA receptor modulators.

Compound Profile
ParameterData
Chemical Name 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
CAS Number 171346-87-5
Molecular Formula C₁₅H₁₅N₃
Functional Groups Imidazo[1,2-a]pyridine core (Heterocycle), Primary Ethylamine (Base)
Physical State Solid (typically supplied as a powder or crystalline solid)
Acidity/Basicity Basic (Amine side chain pKa ~9-10; Heterocycle pKa ~5-6)
GHS Hazard Classification (Conservative Assessment)

Based on structural analogs (e.g., 2-phenylimidazo[1,2-a]pyridin-3-amine) and functional group analysis.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3/4H301/H302: Toxic/Harmful if swallowed.[1][2][4]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage (due to amine).[2]
Serious Eye Damage Category 1H318: Causes serious eye damage.[1][2]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][4]

Pre-Disposal Handling & Segregation Logic

Proper segregation is the primary defense against laboratory accidents. The amine functionality dictates the storage and waste stream compatibility.

Storage & Containment[1][8]
  • Container: Store in amber glass or HDPE (High-Density Polyethylene) containers. Avoid metals like aluminum which can degrade in contact with strong alkaline amines.[2]

  • Atmosphere: The primary amine can absorb atmospheric CO₂ to form carbamates. Keep containers tightly sealed under inert gas (Nitrogen/Argon) if retaining for future use, or seal immediately after waste generation.

Incompatibility Logic
  • Acids: Violent exothermic reaction.[2]

  • Nitrating Agents (e.g., Nitric Acid): Risk of forming unstable nitro-compounds or nitrosamines.[2]

  • Acid Chlorides/Anhydrides: Rapid, heat-generating acylation reactions.[2]

Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Dissolved ActionSolid Pack in HDPE/Glass. Label: 'Toxic Solid, Basic' SolidWaste->ActionSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (MeOH, DMSO, Toluene) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Solution SolventCheck->Aqueous Water Based ActionHalo Halogenated Waste Stream. High Temp Incineration. Halogenated->ActionHalo ActionNonHalo Non-Halogenated Waste Stream. Fuel Blending/Incineration. NonHalogenated->ActionNonHalo ActionAq Adjust pH to 7-10. Dispose as Hazardous Aqueous. Aqueous->ActionAq

Figure 1: Decision logic for segregating waste streams based on solvent carrier and physical state.[1][2]

Disposal Procedures (Step-by-Step)

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired stocks or surplus pure material.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a dust mask or work in a fume hood if the powder is fine.[2]

  • Container Selection: Use a dedicated wide-mouth HDPE jar or a glass jar with a chemically resistant lid.[1][2]

  • Transfer: Carefully transfer the solid into the container. Do not generate dust.[2][5][6]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine.[1][2][7]

    • Hazards: Toxic, Corrosive.[4][8]

  • Disposal Path: Hand over to your EHS (Environmental Health & Safety) department for High-Temperature Incineration .[1][2] This ensures the destruction of the stable imidazopyridine ring system.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or reaction solvents containing the compound.[2]

  • Identify the Solvent: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • pH Check: If the solution is aqueous or mixed aqueous-organic, check the pH.

    • Note: If the pH is extremely basic (>12.5), it is a D002 Corrosive Waste .

  • Segregation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • WARNING: Ensure the waste container does not contain acidic waste streams. Mixing this amine with acid waste can generate heat and pressure.[2]

  • Rinsing: Rinse all glassware with a compatible solvent (e.g., acetone or ethanol) and add the rinsate to the same waste container.

Scenario C: Empty Container Management
  • Triple Rinse: Containers that held the pure substance must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or DMSO).[2]

  • Rinsate Disposal: Dispose of the rinsate as hazardous liquid waste (Scenario B).

  • Defacing: Deface the original label and mark as "Empty."[2]

  • Recycling/Trash: Once triple-rinsed, the container is generally considered "RCRA Empty" and can be discarded in regular trash or recycled, depending on local institutional policy.

Regulatory Compliance & Waste Codes (US RCRA)

While this specific compound is not P-listed or U-listed, the waste must be characterized based on its properties.[2]

Waste CodeDescriptionApplicability
D001 IgnitableIf dissolved in flammable solvents (Flash point <60°C).[1][2]
D002 CorrosiveIf the waste is aqueous and pH is ≥ 12.5.
F001-F005 Spent SolventsIf the compound is dissolved in listed solvents (e.g., Pyridine, Toluene).[8]
Non-Regulated Toxic (General)If none of the above apply, it is still treated as "Non-RCRA Regulated Hazardous Waste" requiring incineration due to toxicity.

Note on "Pyridine" Listing: While "Pyridine" (CAS 110-86-1) is a U196/F005 waste, derivatives like imidazo[1,2-a]pyridine do not automatically carry these codes unless the parent pyridine is present as a solvent or contaminant.[1][2]

Emergency Response: Spills

Minor Spill (< 10g/10mL):

  • Isolate: Evacuate the immediate area. Alert nearby personnel.

  • PPE: Wear gloves, goggles, and lab coat.

  • Absorb:

    • Liquids: Use a non-combustible absorbent (vermiculite, sand, or commercial amine-neutralizing spill pads). Do not use paper towels (risk of heat generation).[2]

    • Solids: Cover with wet sand to prevent dust, then carefully sweep into a dustpan.

  • Clean: Wipe the area with weak acid (e.g., dilute acetic acid) to neutralize traces, followed by water and soap.

  • Dispose: Place all cleanup materials into a hazardous waste bag/pail and label as "Spill Debris - Toxic/Corrosive".

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 199307, 2-Phenylimidazo[1,2-a]pyridin-3-amine (Structural Analog).[1][2] Retrieved January 28, 2026. [Link][1][2]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026. [Link]

Sources

Personal protective equipment for handling 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Bioactive Amine" Paradox

As researchers, we often categorize reagents as either "building blocks" or "active drugs."[1][2] 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (often found as the dihydrochloride salt, CAS 51132-02-6) straddles this line dangerously.[1]

It contains the imidazo[1,2-a]pyridine core , a privileged scaffold found in potent hypnotic drugs like Zolpidem (Ambien).[1] Simultaneously, it possesses a primary ethylamine tail , rendering it a basic, potentially corrosive amine.

The Core Directive: You must handle this compound not merely as a chemical irritant (H315/H319), but as a Novel Pharmacological Agent (NPA) with unknown potency.[1] Standard "lab coat and glasses" protocols are insufficient because they fail to account for the permeation kinetics of amines and the potential CNS activity of the heterocyclic core.

Hazard Identification & Risk Stratification

Before selecting PPE, we must define the threat vector.[2] This compound presents a dual-hazard profile:

Hazard CategorySpecific RiskMechanism of Action
Chemical Corrosive/Irritant (Amine) Primary amines are proton acceptors.[1][2] Upon contact with moist membranes (eyes, lungs), they raise local pH, causing immediate tissue necrosis or severe irritation (H314/H318 potential).[1]
Pharmacological CNS Modulation The phenyl-imidazo[1,2-a]pyridine moiety is a known ligand for GABA-A receptors.[1] Inhalation of dust could theoretically induce sedation, ataxia, or respiratory depression.
Physical Hygroscopic Dust As a salt (dihydrochloride), it is likely hygroscopic and prone to static charge, increasing the risk of aerosolization during weighing.

The PPE Matrix: A Permeation-Based Approach

Do not rely on generic "nitrile gloves."[1][2] Amines are notorious for permeating nitrile rubber faster than expected.[1][2] The following matrix is based on Occupational Exposure Banding (OEB) principles for compounds with moderate-to-high bioactivity.

Personal Protective Equipment Specifications
ComponentStandard RequirementSenior Scientist Recommendation (The "Why")
Hand Protection Nitrile (4 mil)Double-Gloving Strategy: 1. Inner Layer: 4-mil Nitrile (inspection white).2.[1][2] Outer Layer: 8-mil Extended Cuff Nitrile (or Neoprene/Nitrile blend).Reasoning:[1] Small amines can breakthrough standard nitrile in <15 mins.[1][2] Double gloving creates a diffusion gap and allows immediate outer glove removal upon contamination.[1][2]
Respiratory N95 MaskP100 or PAPR (if outside hood): While N95 filters particulates, it does not stop vapors if the amine sublimates or is in solution.[1] Primary control must be a Fume Hood. If weighing >1g outside a hood, a Powered Air Purifying Respirator (PAPR) is required.[1]
Eye/Face Safety GlassesChemical Goggles + Face Shield: Standard glasses have gaps.[1][2] Amines track with moisture; a splash can wick around glasses.[1][2] Goggles provide a vapor seal; the shield protects the neck/chin from corrosive dust.[2]
Body Lab Coat (Cotton)Tyvek® Lab Coat (Closed Front): Cotton absorbs liquids and holds them against the skin.[1] Use a non-woven, permeation-resistant material (polyethylene-coated) with elastic cuffs to seal the wrist gap.[1]

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to mitigate the two most common failure points: Static Aerosolization and Solvent Permeation .[2]

Step 1: Engineering Control Setup
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Ionization: Place an anti-static gun or ionizing bar inside the hood.[1][2]

    • Causality: Organic salts accumulate static charge.[1][2] Without ionization, the powder will "jump" from the spatula, creating an invisible plume of bioactive dust.

Step 2: The Weighing Procedure
  • Tare First: Place the receiving vessel (vial) on the balance. Tare it.

  • Static Discharge: Point the anti-static gun at the bulk container before opening.[1][2]

  • Transfer: Use a disposable anti-static spatula.[1][2] Do not reuse spatulas to avoid cross-contamination.[1][2]

  • The "Wet" Transfer (Preferred): If possible, add the solvent to the solid inside the vial immediately after weighing to lock down the dust.

Step 3: Solubilization & Reaction
  • Solvent Selection: Likely soluble in DMSO, Methanol, or dilute acid.[1]

  • Exotherm Warning: Dissolving amine salts in water or base can be exothermic.[1][2] Add solvent slowly.[1][2]

  • Vessel Management: All reaction vessels must be labeled "TOXIC - BIOACTIVE AMINE" .[1][2]

Step 4: Decontamination (The Acid Neutralization)

Do not use bleach immediately.[1][2] Bleach + Amines = Chloramines (Toxic Gas).[1][2]

  • Wipe Down: Use a paper towel soaked in 1% Acetic Acid or Citric Acid solution.[1][2] This converts the free amine into a non-volatile, water-soluble salt.[1][2]

  • Final Clean: Follow with a soap and water wash.[1][2][3][4]

Visualization: The Safe Handling Lifecycle

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: Risk Assessment PPE_Don Don PPE: Double Nitrile + Goggles Start->PPE_Don CheckState Check Physical State (Solid vs Solution) SolidPath Solid Handling (Dust Hazard) CheckState->SolidPath Powder LiquidPath Solution Handling (Permeation Hazard) CheckState->LiquidPath Dissolved Controls Engineering Controls: Fume Hood + Ionizer SolidPath->Controls Required LiquidPath->Controls Required Action Perform Manipulation Controls->Action PPE_Don->CheckState Decon Decontamination: 1. Weak Acid Wipe 2. Soap/Water Action->Decon Disposal Disposal: Segregated Solids Decon->Disposal

Figure 1: Operational workflow for handling bioactive imidazopyridine amines, prioritizing engineering controls and specific decontamination steps.

Emergency Response & Disposal

Exposure Scenarios
  • Skin Contact: Immediate flush with water for 15 minutes.[1][2][5] Do not scrub (abrasion increases absorption).[1][2]

  • Eye Contact: Flush for 15 minutes. Note: Amines can cause "Blue Haze" (glaucopsia)—a temporary blurring of vision.[1][2] This is a sign of corneal edema.[1][2] Seek medical attention immediately.

Disposal Strategy
  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid waste) due to fire risk.[1]

  • Labeling: Waste container must be tagged: "Hazardous Waste - Toxic Organic Amine."[1][2]

  • Stream: Dispose of via high-temperature incineration stream.[1][2]

References

  • National Institutes of Health (NIH) - PubChem. 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanamine.[1][2] Accessed October 2023.[1][2][6] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US); 2011.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding. [Link][1][2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.